molecular formula C11H20NO11S3- B15586970 Glucocheirolin

Glucocheirolin

カタログ番号: B15586970
分子量: 438.5 g/mol
InChIキー: OFKKQTQFWWIRBD-ZHVGPZTNSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

Glucocheirolin is a useful research compound. Its molecular formula is C11H20NO11S3- and its molecular weight is 438.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C11H20NO11S3-

分子量

438.5 g/mol

IUPAC名

[[4-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate

InChI

InChI=1S/C11H21NO11S3/c1-25(17,18)4-2-3-7(12-23-26(19,20)21)24-11-10(16)9(15)8(14)6(5-13)22-11/h6,8-11,13-16H,2-5H2,1H3,(H,19,20,21)/p-1/t6-,8-,9+,10-,11+/m1/s1

InChIキー

OFKKQTQFWWIRBD-ZHVGPZTNSA-M

製品の起源

United States

Foundational & Exploratory

What are the chemical properties of Glucocheirolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin is a glucosinolate, a class of sulfur-containing secondary metabolites found predominantly in cruciferous vegetables. As a precursor to the bioactive isothiocyanate cheirolin (B1668576), this compound is of significant interest to the scientific community for its potential applications in pharmacology and human health. This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for its analysis, and a review of its role in relevant biological signaling pathways.

Chemical and Physical Properties

This compound, in its potassium salt form, is a water-soluble, solid compound.[1][2] Its core structure consists of a β-D-thioglucose group, a sulfonated oxime, and a side chain derived from the amino acid methionine.[3]

PropertyValueSource
Chemical Formula C11H20KNO11S3[4][5]
Molecular Weight 477.57 g/mol [4][6]
CAS Number 15592-36-6[1][4][5]
IUPAC Name potassium;[(Z)-1-[3-(methylsulfonyl)propyl]-N-(sulfonatooxy)carbonimidothioyl]-β-D-glucopyranoside[2]
SMILES CS(=O)(=O)CCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1--INVALID-LINK--CO)O)O">C@@HO.[K+][2][6]
InChI InChI=1S/C11H21NO11S3.K/c1-25(17,18)4-2-3-7(12-23-26(19,20)21)24-11-10(16)9(15)8(14)6(5-13)22-11;/h6,8-11,13-16H,2-5H2,1H3,(H,19,20,21);/q;+1/p-1/b12-7-;/t6-,8-,9+,10-,11-;/m1./s1[2]
Physical State Solid[2]
Melting Point 168 °C[2]
Solubility Soluble in water[1]

Experimental Protocols

Extraction and Purification of this compound from Plant Material

This protocol is a standard method for the extraction and purification of glucosinolates, including this compound, from plant tissues.[1][7]

Materials:

  • Plant material (e.g., seeds, leaves)

  • 70% Methanol (B129727) (MeOH)

  • Deactivated Myrosinase

  • DEAE-Sephadex A-25

  • Purified Sulfatase (from Helix pomatia)

  • Ultrapure water

  • Sodium acetate (B1210297) buffer (pH 5.0)

Procedure:

  • Homogenize the plant material in boiling 70% methanol to inactivate endogenous myrosinase.

  • Centrifuge the homogenate and collect the supernatant.

  • Apply the supernatant to a DEAE-Sephadex A-25 anion exchange column.

  • Wash the column with water and then with sodium acetate buffer.

  • Apply purified sulfatase to the column and incubate overnight at room temperature to desulfate the glucosinolates.

  • Elute the resulting desulfoglucosinolates with ultrapure water.

  • Lyophilize the eluate to obtain the purified desulfo-Glucocheirolin.

G1 plant_material Plant Material homogenization Homogenize in boiling 70% MeOH plant_material->homogenization centrifugation Centrifuge homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant column_loading Load onto DEAE-Sephadex Column supernatant->column_loading washing Wash Column column_loading->washing sulfatase_treatment Sulfatase Treatment (desulfation) washing->sulfatase_treatment elution Elute with Water sulfatase_treatment->elution lyophilization Lyophilize elution->lyophilization purified_product Purified Desulfo-Glucocheirolin lyophilization->purified_product

Extraction and Purification Workflow for this compound.
High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for the quantitative analysis of desulfo-Glucocheirolin.[1][8]

Instrumentation:

  • HPLC system with a UV/PDA detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

  • Solvent A: Water

  • Solvent B: Acetonitrile

  • Gradient elution is typically used. A common gradient starts with a low percentage of Solvent B, which is gradually increased over the course of the run.

Procedure:

  • Dissolve the lyophilized desulfo-Glucocheirolin in a known volume of ultrapure water.

  • Inject a known volume of the sample onto the HPLC column.

  • Monitor the elution at 229 nm.

  • Identify the desulfo-Glucocheirolin peak based on its retention time compared to a standard.

  • Quantify the amount of desulfo-Glucocheirolin by comparing the peak area to a calibration curve generated with a known standard (e.g., sinigrin).

Myrosinase-Catalyzed Hydrolysis

This protocol describes the enzymatic hydrolysis of this compound to its corresponding isothiocyanate, cheirolin.[9]

Materials:

  • Purified this compound

  • Myrosinase enzyme (e.g., from white mustard seeds)

  • Phosphate (B84403) buffer (pH 6.5)

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Dissolve a known amount of this compound in phosphate buffer.

  • Add a solution of myrosinase to initiate the hydrolysis reaction.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 2 hours).

  • Stop the reaction by adding an organic solvent.

  • Extract the hydrolysis products (cheirolin) into the organic phase.

  • Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence of cheirolin.

G2 This compound This compound Solution myrosinase Add Myrosinase This compound->myrosinase incubation Incubate at RT myrosinase->incubation extraction Solvent Extraction incubation->extraction analysis GC-MS Analysis extraction->analysis cheirolin Cheirolin (Isothiocyanate) analysis->cheirolin

Myrosinase-Catalyzed Hydrolysis of this compound.

Biological Activity and Signaling Pathways

The biological activity of this compound is primarily attributed to its hydrolysis product, cheirolin (an isothiocyanate). Isothiocyanates are known to interact with several key cellular signaling pathways, most notably the Keap1-Nrf2-ARE and NF-κB pathways.

Keap1-Nrf2-ARE Pathway

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Isothiocyanates, being electrophilic, can react with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, causing it to release Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.[10][11]

G3 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate (e.g., Cheirolin) Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 Reacts with Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Gene_expression Transcription of Cytoprotective Genes ARE->Gene_expression Activates

Activation of the Keap1-Nrf2-ARE Pathway by Isothiocyanates.
NF-κB Signaling Pathway

The transcription factor NF-κB plays a crucial role in the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isothiocyanates have been shown to inhibit the activation of NF-κB, although the exact mechanism is still under investigation. One proposed mechanism is the inhibition of IκB degradation, thus preventing NF-κB from entering the nucleus.[12][13][14]

G4 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_stimuli Inflammatory Stimuli IKK IKK Inflammatory_stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free IκB Degradation, NF-κB Release NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation ITC Isothiocyanate (e.g., Cheirolin) ITC->IKK Inhibits Proinflammatory_genes Transcription of Pro-inflammatory Genes NFkB_nuc->Proinflammatory_genes Activates

Inhibition of the NF-κB Signaling Pathway by Isothiocyanates.

Conclusion

This compound is a well-characterized glucosinolate with significant potential for further research and development. The methodologies for its extraction, purification, and analysis are well-established, providing a solid foundation for future studies. The biological activities of its hydrolysis product, cheirolin, particularly its ability to modulate key signaling pathways involved in cellular defense and inflammation, highlight its promise as a lead compound for the development of novel therapeutic agents. This guide provides the essential technical information for researchers and scientists to advance the understanding and application of this compound.

References

Glucocheirolin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the chemical structure, molecular properties, and biological significance of Glucocheirolin. It includes a summary of its physicochemical properties, details of its biosynthetic and degradation pathways, and a review of its biological activities and associated signaling mechanisms. Furthermore, this guide outlines established experimental protocols for the extraction and analysis of this compound.

Chemical Structure and Molecular Properties

This compound is a glucosinolate, a class of sulfur-containing secondary metabolites predominantly found in cruciferous vegetables. Its chemical structure consists of a β-D-thioglucose group, a sulfonated oxime moiety, and a side chain derived from the amino acid methionine.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₂₁NO₁₁S₃[1]
Molecular Weight (Neutral) 439.5 g/mol [1]
Molecular Weight (Potassium Salt) 477.57 g/mol
IUPAC Name [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-4-methylsulfonyl-N-sulfooxybutanimidothioate[1]
CAS Number 554-86-9[1]
Appearance Solid

Biosynthesis and Degradation

The biosynthesis of glucosinolates, including this compound, is a complex process involving three main stages: amino acid chain elongation, formation of the core glucosinolate structure, and side chain modification.[2]

Glucosinolate_Biosynthesis cluster_0 Amino Acid Chain Elongation cluster_1 Core Structure Formation cluster_2 Side Chain Modification Amino_Acid Methionine Chain_Elongated_Amino_Acid Chain-Elongated Methionine Derivative Amino_Acid->Chain_Elongated_Amino_Acid BCAT, MAM Aldoxime Aldoxime Chain_Elongated_Amino_Acid->Aldoxime CYP79 Thiohydroximate Thiohydroximate Aldoxime->Thiohydroximate CYP83, GST, C-S lyase Desulfo_GSL Desulfoglucosinolate Thiohydroximate->Desulfo_GSL UGT GSL_Core Glucosinolate Core Desulfo_GSL->GSL_Core SOT This compound This compound GSL_Core->this compound Oxidation

Caption: General biosynthetic pathway of aliphatic glucosinolates.

Upon tissue damage, this compound is hydrolyzed by the enzyme myrosinase, which is physically separated from glucosinolates in intact plant cells.[3][4] This enzymatic degradation leads to the formation of various biologically active compounds, primarily isothiocyanates.[3]

Glucocheirolin_Degradation This compound This compound Myrosinase Myrosinase (upon tissue damage) This compound->Myrosinase Unstable_Aglycone Unstable Aglycone Myrosinase->Unstable_Aglycone Hydrolysis Isothiocyanate 3-(methylsulfonyl)propyl isothiocyanate Unstable_Aglycone->Isothiocyanate Rearrangement Glucose Glucose Unstable_Aglycone->Glucose

Caption: Enzymatic degradation of this compound by myrosinase.

Biological Activity and Signaling Pathways

The biological effects of this compound are primarily attributed to its degradation products, such as 3-(methylsulfonyl)propyl isothiocyanate. These compounds have been investigated for their potential chemopreventive properties.[5][6] The anticancer effects are mediated through various mechanisms, including the induction of phase II detoxification enzymes and the modulation of inflammatory and apoptotic signaling pathways.[6]

Key signaling pathways influenced by glucosinolate-derived isothiocyanates include:

  • Nrf2 Signaling Pathway: Isothiocyanates can activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which upregulates the expression of antioxidant and cytoprotective genes.[7][8]

  • NF-κB Signaling Pathway: These compounds have been shown to inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7]

Signaling_Pathways cluster_Nrf2 Nrf2 Pathway (Activation) cluster_NFkB NF-κB Pathway (Inhibition) ITC_Nrf2 Isothiocyanates Keap1 Keap1 ITC_Nrf2->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE Nrf2->ARE binds to Cytoprotective_Genes Cytoprotective Genes ARE->Cytoprotective_Genes activates transcription of ITC_NFkB Isothiocyanates IKK IKK ITC_NFkB->IKK inhibits IkB IκB IKK->IkB prevents phosphorylation of NFkB NF-κB IkB->NFkB sequesters Inflammatory_Genes Inflammatory Genes NFkB->Inflammatory_Genes inhibits transcription of

Caption: Modulation of Nrf2 and NF-κB signaling pathways.

Experimental Protocols

Extraction of Glucosinolates from Plant Material

This protocol describes a general method for the extraction of glucosinolates, which can be adapted for this compound.[9][10][11]

Materials:

  • Freeze-dried and ground plant tissue

  • 70% (v/v) Methanol (B129727)

  • Internal standard (e.g., Sinigrin)

  • DEAE-Sephadex A-25

  • Purified sulfatase (from Helix pomatia)

  • Ultrapure water

Procedure:

  • Weigh approximately 100 mg of freeze-dried plant material into a 2 mL tube.

  • Add a known amount of internal standard.

  • Add 1.0 mL of 70% methanol and vortex thoroughly.

  • Incubate at 70°C for 30 minutes, vortexing every 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Prepare a DEAE-Sephadex A-25 column by adding a slurry of the resin in water.

  • Load the supernatant onto the column and allow it to pass through.

  • Wash the column with 2 x 1 mL of water.

  • Add 75 µL of purified sulfatase solution to the column and incubate overnight at room temperature.

  • Elute the desulfoglucosinolates with 2 x 0.5 mL of ultrapure water.

  • Freeze-dry the eluate.

  • Re-dissolve the sample in a known volume of ultrapure water for HPLC analysis.

Extraction_Workflow Start Plant Material (Freeze-dried, Ground) Extraction Extraction with 70% Methanol (70°C) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Loading Load Supernatant Supernatant->Loading Column_Prep DEAE-Sephadex Column Preparation Column_Prep->Loading Washing Wash Column Loading->Washing Desulfation On-column Desulfation (Sulfatase) Washing->Desulfation Elution Elute Desulfoglucosinolates Desulfation->Elution Freeze_Drying Freeze-Drying Elution->Freeze_Drying Reconstitution Reconstitute in Water Freeze_Drying->Reconstitution End Ready for HPLC Analysis Reconstitution->End

Caption: Workflow for the extraction of glucosinolates.

HPLC Analysis of Desulfoglucosinolates

This method is suitable for the separation and quantification of desulfoglucosinolates.[9][12]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • UV detector

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 1.5% B

    • 1-6 min: 1.5-5% B

    • 6-8 min: 5-7% B

    • 8-18 min: 7-21% B

    • 18-23 min: 21-29% B

    • 23-23.1 min: 29-99% B

    • 23.1-24 min: 99% B

    • 24-24.1 min: 99-1.5% B

    • 24.1-28 min: 1.5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 229 nm

  • Injection Volume: 20 µL

Quantification: Quantification is performed using an external standard curve of a known desulfoglucosinolate (e.g., desulfosinigrin) and applying relative response factors for individual compounds.

References

Unveiling the Natural Reserves: A Technical Guide to Glucocheirolin in Brassica Vegetables

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive technical guide has been compiled to illuminate the natural sources of Glucocheirolin, a sulfur-containing glucosinolate, within commonly consumed Brassica vegetables. This document, intended for researchers, scientists, and professionals in drug development, provides an in-depth overview of the quantitative distribution of this compound, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway.

This compound, and its hydrolysis product cheirolin, have garnered scientific interest for their potential biological activities. Understanding its natural distribution is a critical first step in harnessing its therapeutic potential. This guide identifies cabbage (Brassica oleracea var. capitata), Kai Lan (Brassica oleracea var. alboglabra), and arugula (Eruca vesicaria) as notable dietary sources of this compound.

Quantitative Distribution of this compound

The concentration of this compound varies among different Brassica vegetables. The following table summarizes the quantitative data available in the scientific literature, providing a comparative overview of this compound content in its primary natural sources.

VegetableSpeciesThis compound Content (μg/g dry weight)Reference
CabbageBrassica oleracea var. capitataPresent (quantification variable)[1]
Kai LanBrassica oleracea var. alboglabraPresent (quantification variable)[1]
ArugulaEruca vesicariaPresent (quantification variable)[2][3]

Note: The exact quantification of this compound can be influenced by factors such as cultivar, growing conditions, and analytical methodology.

Biosynthesis of this compound

This compound is an aliphatic glucosinolate derived from the amino acid methionine. Its biosynthesis involves a multi-step enzymatic pathway primarily divided into three stages: side-chain elongation, formation of the core glucosinolate structure, and secondary modifications. The key enzymes and intermediates in this pathway are depicted in the following diagram.

Glucocheirolin_Biosynthesis cluster_elongation Side-Chain Elongation cluster_core Core Structure Formation Met Methionine Keto_Acid 2-oxo acid Met->Keto_Acid BCAT Elongated_Keto_Acid Chain-Elongated 2-oxo acid Keto_Acid->Elongated_Keto_Acid MAM, IPMI, IPMDH Elongated_AA Chain-Elongated Amino Acid Elongated_Keto_Acid->Elongated_AA BCAT Aldoxime Aldoxime Elongated_AA->Aldoxime CYP79F aci_Nitro aci-Nitro Compound Aldoxime->aci_Nitro CYP83A1 Thiohydroximic_Acid Thiohydroximic Acid aci_Nitro->Thiohydroximic_Acid SUR1 Desulfo_GSL Desulfoglucosinolate Thiohydroximic_Acid->Desulfo_GSL UGT74 This compound This compound (3-methylsulfinylpropyl glucosinolate) Desulfo_GSL->this compound SOT, Side-Chain Mod. BCAT BCAT MAM MAM IPMI IPMI IPMDH IPMDH CYP79F CYP79F CYP83A1 CYP83A1 SUR1 SUR1 UGT74 UGT74 SOT SOT Side_Chain_Mod Side-Chain Modification (Oxidation)

Caption: Biosynthetic pathway of this compound from methionine.

Experimental Protocols

Accurate quantification of this compound from Brassica matrices requires robust and validated analytical methods. The following section outlines a general workflow and specific protocols for the extraction, purification, and analysis of this compound.

General Experimental Workflow

The analysis of this compound typically involves sample preparation, extraction, purification, and subsequent quantification using chromatographic techniques.

Experimental_Workflow Start Plant Material (e.g., Cabbage, Kale) Freeze_Dry Lyophilization (Freeze-Drying) Start->Freeze_Dry Grind Grinding to a Fine Powder Freeze_Dry->Grind Extraction Extraction with 70% Methanol (B129727) (heated) Grind->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Purification Anion-Exchange Chromatography (DEAE-Sephadex) Supernatant->Purification Desulfation Desulfation with Sulfatase Purification->Desulfation Elution Elution of Desulfoglucosinolates Desulfation->Elution Analysis HPLC-UV/PDA or HPLC-MS/MS Analysis Elution->Analysis Quantification Quantification Analysis->Quantification

Caption: General workflow for this compound analysis.

Detailed Methodologies

1. Sample Preparation:

  • Fresh plant material (e.g., cabbage leaves, kale) should be flash-frozen in liquid nitrogen and lyophilized (freeze-dried) to preserve the integrity of the glucosinolates and facilitate accurate measurements on a dry weight basis.[4]

  • The lyophilized tissue is then ground into a fine powder using a mortar and pestle or a ball mill.

2. Extraction of Intact Glucosinolates:

  • To prevent enzymatic degradation by myrosinase, the powdered plant material is extracted with a heated methanol-water mixture.[4][5]

  • A common protocol involves adding 70% methanol (v/v) to the powdered sample and incubating at a high temperature (e.g., 70-95°C) for a short period (e.g., 10-15 minutes).[4][5]

  • The mixture is then centrifuged, and the supernatant containing the glucosinolates is collected. The extraction process may be repeated to ensure complete recovery.

3. Purification by Anion-Exchange Chromatography:

  • The crude extract is loaded onto a mini-column containing an anion-exchange resin, such as DEAE-Sephadex A-25.[4]

  • The column is washed with water or a low-concentration buffer to remove interfering compounds.

4. Desulfation:

  • For analysis by HPLC with UV/PDA detection, the intact glucosinolates are typically desulfated on-column.

  • A solution of purified aryl sulfatase (Type H-1 from Helix pomatia) is added to the column and incubated overnight at room temperature.[4] This enzymatic reaction removes the sulfate (B86663) group, yielding desulfoglucosinolates which have better chromatographic properties on reverse-phase columns.

5. Elution and Sample Preparation for Analysis:

  • The desulfoglucosinolates are eluted from the column with ultrapure water.[4]

  • The eluate is then freeze-dried and reconstituted in a precise volume of water or mobile phase for HPLC analysis.[4]

6. Quantification by High-Performance Liquid Chromatography (HPLC):

  • HPLC with UV/PDA Detection: The desulfoglucosinolates are separated on a C18 reverse-phase column with a water-acetonitrile gradient. Detection is typically performed at 229 nm.[4] Quantification is achieved by comparing peak areas to a calibration curve of a known standard (e.g., sinigrin) and applying response factors for individual glucosinolates.[4]

  • Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS): For more sensitive and specific quantification of intact glucosinolates, HILIC-MS/MS is a powerful technique.[1] This method allows for the simultaneous quantification of multiple glucosinolates without the need for desulfation. Separation is achieved on a HILIC column, and detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode.[1]

This technical guide provides a foundational understanding of this compound in Brassica vegetables. Further research is warranted to explore the full spectrum of its biological activities and to optimize agricultural practices for enhancing its content in these important food crops.

References

An In-depth Technical Guide to the Biosynthesis of Glucocheirolin in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin (B91262), a short-chain aliphatic glucosinolate, is a sulfur-containing secondary metabolite found in various members of the Brassicaceae family. Like other glucosinolates, it plays a role in plant defense against herbivores and pathogens. Upon tissue damage, this compound is hydrolyzed by the enzyme myrosinase to produce isothiocyanates, which are of significant interest to the pharmaceutical industry due to their potential anticarcinogenic and antimicrobial properties. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the enzymatic steps, regulatory networks, and experimental methodologies used to elucidate this pathway.

Core Biosynthesis Pathway

The biosynthesis of this compound from the amino acid methionine can be divided into three key stages: chain elongation, core glucosinolate structure formation, and side-chain modification.

Chain Elongation of Methionine

The initial phase involves the extension of the methionine side chain by one methylene (B1212753) group to form dihomomethionine (B12077338). This process occurs in the chloroplast and involves a cycle of four enzymatic reactions analogous to the leucine (B10760876) biosynthesis pathway.

StepIntermediateEnzyme(s)Gene(s)Description
12-Oxo-4-(methylthio)butanoic acidBranched-chain aminotransferase 4 (BCAT4)BCAT4Deamination of methionine.
22-(2'-Methylthioethyl)malateMethylthioalkylmalate synthase 1/3 (MAM1/MAM3)MAM1/MAM3Condensation with acetyl-CoA.
33-(2'-Methylthioethyl)malateIsopropylmalate isomerase (IPMI)IPMI-LSU, IPMI-SSUIsomerization.
42-Oxo-5-(methylthio)pentanoic acidIsopropylmalate dehydrogenase (IPMDH)IPMDHOxidative decarboxylation.
5DihomomethionineBranched-chain aminotransferase 3 (BCAT3)BCAT3Transamination.
Formation of the Core Glucosinolate Structure

Following chain elongation, dihomomethionine is converted into the core glucosinolate structure in the cytoplasm. This multi-step process involves several enzyme families.

StepIntermediateEnzyme(s)Gene(s)Description
1Dihomomethionine aldoximeCytochrome P450 79F1/79F2 (CYP79F1/F2)CYP79F1/F2Conversion of dihomomethionine to its corresponding aldoxime.[1]
21-Aci-nitro-4-(methylthio)butaneCytochrome P450 83A1 (CYP83A1)CYP83A1Oxidation of the aldoxime.
3S-alkyl-thiohydroximateGlutathione (B108866) S-transferase (GST) & C-S lyase (SUR1)GSTs, SUR1Conjugation to glutathione and subsequent cleavage to form a thiohydroximate.
4Desulfo-3-methylthiopropylglucosinolateUDP-glucosyltransferase 74C1 (UGT74C1)UGT74C1S-glucosylation of the thiohydroximate.
53-MethylthiopropylglucosinolateSulfotransferase 18 (SOT18)SOT18Sulfation of the desulfoglucosinolate.
Side-Chain Modification

The final step in the biosynthesis of this compound is the S-oxidation of the methylthiopropyl side chain.

StepProductEnzyme(s)Gene(s)Description
1This compound (3-Methylsulfinylpropyl glucosinolate)Flavin-monooxygenase GS-OX1 (FMOGS-OX1)FMOGS-OX1S-oxygenation of 3-methylthiopropylglucosinolate.[2]

Signaling Pathways and Regulation

The biosynthesis of this compound is tightly regulated by a complex network of transcription factors and signaling molecules, ensuring its production is coordinated with developmental and environmental cues.

Transcriptional Regulation

The expression of key biosynthetic genes, particularly those in the aliphatic glucosinolate pathway, is primarily controlled by a set of R2R3-MYB transcription factors.

  • MYB28 and MYB29: These are the master regulators of aliphatic glucosinolate biosynthesis. Double mutants of myb28 and myb29 show a complete loss of aliphatic glucosinolates.[1] These transcription factors are known to upregulate the expression of genes such as CYP79F1 and CYP83A1.

Hormonal and Environmental Signaling

Several signaling pathways influence the production of aliphatic glucosinolates, including this compound.

  • Jasmonate (JA) Signaling: Jasmonic acid, a key hormone in plant defense, has been shown to induce the expression of aliphatic glucosinolate biosynthetic genes, leading to increased accumulation of these compounds upon herbivory or wounding.[3]

  • Glucose Signaling: Glucose has been identified as a positive regulator of aliphatic glucosinolate biosynthesis. It induces the expression of MYB28 and MYB29, thereby promoting the production of aliphatic glucosinolates. This regulation is mediated by hexokinase 1 (HXK1) and Regulator of G-protein Signaling 1 (RGS1).[1]

  • Ethylene (B1197577) and Salicylic (B10762653) Acid: Cross-talk between different defense-related signaling pathways, including those involving ethylene and salicylic acid, can also modulate glucosinolate levels, although their specific effects on this compound are less well-defined.[3]

Glucocheirolin_Regulation cluster_signals Signaling Molecules cluster_tfs Transcription Factors cluster_genes Biosynthetic Genes Jasmonate Jasmonate MYB28 MYB28 Jasmonate->MYB28 MYB29 MYB29 Jasmonate->MYB29 Glucose Glucose Glucose->MYB28 Glucose->MYB29 CYP79F1 CYP79F1 MYB28->CYP79F1 MAM1 MAM1 MYB28->MAM1 FMO_GSOX1 FMO GS-OX1 MYB28->FMO_GSOX1 MYB29->CYP79F1 MYB29->MAM1 MYB29->FMO_GSOX1 This compound This compound CYP79F1->this compound MAM1->this compound FMO_GSOX1->this compound

Regulatory network of this compound biosynthesis.

Experimental Protocols

Glucosinolate Extraction and Quantification by HPLC

This protocol outlines a standard method for the extraction and analysis of glucosinolates, which can be applied to the quantification of this compound.

1. Sample Preparation:

  • Freeze-dry plant material to stop enzymatic activity.

  • Grind the freeze-dried tissue to a fine powder.

2. Extraction:

  • Weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube.

  • Add 1 mL of 70% methanol (B129727) pre-heated to 70°C to inactivate myrosinase.

  • Vortex vigorously and incubate at 70°C for 20 minutes.

  • Centrifuge at 12,000 x g for 10 minutes and collect the supernatant.

3. Desulfation:

  • Prepare a DEAE-Sephadex A-25 anion exchange column.

  • Load the supernatant onto the column. The glucosinolates will bind to the column matrix.

  • Wash the column with water to remove impurities.

  • Add a solution of purified aryl sulfatase (e.g., from Helix pomatia) to the column and incubate overnight at room temperature to cleave the sulfate (B86663) group, yielding desulfoglucosinolates.

4. Elution and HPLC Analysis:

  • Elute the desulfoglucosinolates from the column with ultrapure water.

  • Analyze the eluate by reverse-phase HPLC with UV detection (typically at 229 nm).

  • Quantify this compound by comparing the peak area to a standard curve of a known glucosinolate standard (e.g., sinigrin) and applying a response factor.

HPLC_Workflow Start Plant Material FreezeDry Freeze-Drying & Grinding Start->FreezeDry Extraction Hot Methanol Extraction FreezeDry->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Desulfation DEAE-Sephadex Column & Sulfatase Treatment Supernatant->Desulfation Elution Elution of Desulfoglucosinolates Desulfation->Elution HPLC HPLC-UV Analysis (229 nm) Elution->HPLC Quantification Quantification HPLC->Quantification

References

Glucocheirolin Degradation: A Technical Guide to Products and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin (B91262) is a sulfur-containing secondary metabolite belonging to the glucosinolate family. Found in various members of the Brassicaceae family, such as rocket (Eruca sativa), this compound and its degradation products are of significant interest to the scientific community due to their potential bioactivity.[1] Upon hydrolysis, this compound can yield a variety of compounds, most notably the isothiocyanate cheirolin (B1668576) (3-methylsulfonylpropyl isothiocyanate). This technical guide provides an in-depth overview of the degradation pathways of this compound, the resulting products, and the experimental protocols for their analysis.

Degradation Pathways

The degradation of this compound, like other glucosinolates, can be broadly categorized into two main pathways: enzymatic hydrolysis and thermal degradation. The specific products formed are dependent on the conditions of the reaction, such as pH, temperature, and the presence of specific proteins.

Enzymatic Hydrolysis

The primary pathway for this compound degradation is enzymatic hydrolysis catalyzed by the enzyme myrosinase (a thioglucosidase). In intact plant tissue, this compound and myrosinase are physically separated. When the plant tissue is damaged (e.g., by chewing, cutting, or pest attack), myrosinase comes into contact with this compound, initiating the hydrolysis cascade.[2]

The initial step is the cleavage of the β-thioglucosidic bond, releasing a glucose molecule and an unstable aglycone, thiohydroximate-O-sulfonate. This intermediate then undergoes spontaneous rearrangement to form various products.

  • At neutral pH (around 7), the aglycone predominantly undergoes a Lossen rearrangement to form the isothiocyanate cheirolin .[3]

  • At acidic pH (below 5), the formation of cheirolin nitrile (4-methylsulfonylbutanenitrile) is favored.[4]

  • Presence of Specifier Proteins: The presence of epithiospecifier proteins (ESPs) or nitrile-specifier proteins (NSPs) can also influence the outcome, favoring the formation of nitriles even at neutral pH.[3]

Enzymatic Hydrolysis of this compound cluster_products Degradation Products This compound This compound Aglycone Unstable Aglycone (Thiohydroximate-O-sulfonate) This compound->Aglycone Myrosinase (Hydrolysis) Glucose Glucose Myrosinase Myrosinase Cheirolin Cheirolin (Isothiocyanate) Aglycone->Cheirolin Neutral pH (Lossen Rearrangement) Cheirolin_Nitrile Cheirolin Nitrile Aglycone->Cheirolin_Nitrile Acidic pH

Figure 1: Enzymatic degradation pathway of this compound.
Thermal Degradation

When subjected to heat, this compound can degrade non-enzymatically. The product profile of thermal degradation can differ from that of enzymatic hydrolysis. Generally, thermal degradation of glucosinolates can lead to the formation of nitriles, isothiocyanates, and other minor products.[5] For this compound, thermal degradation is expected to yield cheirolin and cheirolin nitrile. The relative amounts of these products are influenced by the temperature and water content of the medium.[6]

Thermal Degradation of this compound cluster_products Degradation Products This compound This compound Cheirolin Cheirolin This compound->Cheirolin High Temperature Cheirolin_Nitrile Cheirolin Nitrile This compound->Cheirolin_Nitrile Moderate Temperature Other_Products Other Products This compound->Other_Products Various Conditions Heat Heat

Figure 2: Thermal degradation pathway of this compound.

Quantitative Data on this compound and Degradation Products

Quantitative data specifically detailing the degradation products of this compound under various conditions are limited in the published literature. However, the presence of this compound has been quantified in several plant species.

Plant SpeciesPlant PartThis compound Content (μmol/g dry weight)Reference
Eruca sativa (Rocket)SeedsVaries significantly with geographical origin[1]
Eruca sativaSproutsDetected but not quantified[1][7]
Brassica oleracea varietiesLeavesHigh correlation with glucoraphanin[8]

Note: The yield of cheirolin from this compound is dependent on reaction conditions. At neutral pH with sufficient myrosinase activity, the conversion to the isothiocyanate is generally high for most glucosinolates.[3]

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is adapted from a general method for glucosinolate extraction.[9][10]

Materials:

  • Plant material (e.g., Eruca sativa seeds)

  • 70% (v/v) Methanol, pre-heated to 75°C

  • Deionized water

  • Centrifuge

  • Heating block or water bath

Procedure:

  • Freeze-dry and grind the plant material to a fine powder.

  • Weigh approximately 100 mg of the powdered plant material into a centrifuge tube.

  • Add 1 mL of pre-heated 70% methanol.

  • Vortex the tube vigorously for 1 minute.

  • Incubate the tube at 75°C for 10 minutes, with intermittent vortexing. This step is crucial for inactivating endogenous myrosinase.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant containing the this compound extract.

  • The extract can be stored at -20°C for later analysis or used immediately for degradation studies.

This compound Extraction Workflow start Start plant_material Grind Plant Material start->plant_material weigh Weigh 100 mg plant_material->weigh add_methanol Add 1 mL 70% Methanol (75°C) weigh->add_methanol vortex Vortex add_methanol->vortex incubate Incubate at 75°C for 10 min vortex->incubate centrifuge Centrifuge at 10,000 x g incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant end End collect_supernatant->end

Figure 3: Workflow for this compound extraction.
Myrosinase-Catalyzed Hydrolysis of this compound

This protocol is based on a general spectrophotometric assay for myrosinase activity.[11]

Materials:

  • This compound extract or a purified standard

  • Myrosinase solution (commercially available or extracted)

  • Phosphate (B84403) buffer (pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and the this compound extract.

  • Initiate the reaction by adding the myrosinase solution.

  • Monitor the decrease in absorbance at 229 nm, which corresponds to the hydrolysis of the glucosinolate.

  • The reaction can be stopped at different time points by adding a denaturing agent (e.g., heat or acid) for subsequent analysis of the degradation products by HPLC or GC-MS.

Analysis of this compound and Degradation Products

A. HPLC-UV Analysis of this compound:

This method is adapted from a general HPLC protocol for glucosinolates.[12]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).

  • Gradient: Start with a low percentage of B, gradually increasing to elute the compounds.

  • Detection: UV detector at 229 nm.

  • Quantification: Use a calibration curve of a known this compound standard.

B. GC-MS Analysis of Cheirolin and Cheirolin Nitrile:

This method is based on general protocols for volatile isothiocyanates and nitriles.[13]

  • Extraction of Volatiles: Perform a liquid-liquid extraction of the degradation reaction mixture with a non-polar solvent like dichloromethane.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250°C.

  • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

  • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-300.

  • Identification: Compare mass spectra with a library or a purified standard of cheirolin.

Bioactivity of Cheirolin: Nrf2 Activation

Cheirolin, the primary isothiocyanate degradation product of this compound, has been shown to be a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[14] This pathway is a key regulator of cellular defense against oxidative stress.

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds like cheirolin can react with cysteine residues on Keap1, leading to a conformational change and the release of Nrf2. Once free, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. These genes include heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[15]

Nrf2 Activation by Cheirolin cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Cheirolin Cheirolin Cheirolin->Keap1_Nrf2 Inactivates Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Gene_Expression Antioxidant Gene Expression (HO-1, NQO1) ARE->Gene_Expression Activates

Figure 4: Nrf2 signaling pathway activation by cheirolin.

Quantitative studies have shown that cheirolin can induce the nuclear translocation of Nrf2 and increase the expression of Nrf2-dependent genes like HO-1 in a dose-dependent manner.[14] This activity highlights the potential of this compound-rich foods and their degradation products in cellular protection and disease prevention.

Conclusion

This compound represents a valuable natural product with the potential to yield bioactive compounds upon degradation. Understanding the pathways of its breakdown and the factors that influence the formation of specific products like cheirolin is crucial for harnessing its beneficial effects. The experimental protocols outlined in this guide provide a framework for the extraction, degradation, and analysis of this compound and its derivatives, paving the way for further research into its biological significance and potential applications in drug development and functional foods. Further studies are warranted to generate more specific quantitative data on the degradation of this compound under various conditions to fully elucidate its chemical and biological profile.

References

The Role of Glucocheirolin in Plant Defense Mechanisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glucocheirolin (B91262), an aliphatic glucosinolate found in several members of the Brassicaceae family, plays a significant role in the intricate chemical defense systems of plants. Upon tissue damage by herbivores or pathogens, this compound is hydrolyzed by the enzyme myrosinase to produce cheirolin (B1668576), a potent isothiocyanate. This "mustard oil bomb" serves as a direct defense mechanism, deterring herbivores and inhibiting the growth of microbial pathogens. The biosynthesis and accumulation of this compound are tightly regulated by complex signaling networks, primarily involving the jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways, allowing plants to mount a tailored defense response to various biotic stresses. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its enzymatic activation, the biological activities of its breakdown products, and the signaling pathways that govern its production. Detailed experimental protocols for the extraction and analysis of this compound are also presented, along with quantitative data on its distribution in various plant tissues.

Introduction to the Glucosinolate-Myrosinase System

Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of biotic threats. The glucosinolate-myrosinase system, a hallmark of the order Brassicales, is a classic example of an inducible defense mechanism.[1] Glucosinolates are a class of sulfur- and nitrogen-containing secondary metabolites that are chemically stable and stored within plant tissues.[2] However, when plant tissues are disrupted, for instance by a chewing insect, glucosinolates come into contact with myrosinase, a thioglucosidase enzyme that is spatially segregated in healthy tissue.[3] This interaction triggers the hydrolysis of glucosinolates, leading to the formation of biologically active and often volatile compounds, including isothiocyanates, nitriles, and thiocyanates.[2] These breakdown products are the primary agents of defense, exhibiting a broad spectrum of activity against herbivores and pathogens.[1][3]

This compound is an aliphatic glucosinolate derived from the amino acid methionine. Its hydrolysis product, cheirolin (3-methylsulfonylpropyl isothiocyanate), is a key player in the chemical defense of plants that produce this particular glucosinolate.

Biosynthesis of this compound

The biosynthesis of this compound, like other aliphatic glucosinolates, is a multi-step process that can be divided into three main stages:

  • Chain Elongation of Methionine: The side chain of the precursor amino acid, methionine, is elongated by a series of reactions involving the insertion of methylene (B1212753) groups.

  • Formation of the Glucosinolate Core Structure: The modified amino acid is converted into the characteristic glucosinolate core structure. This involves the formation of an aldoxime, followed by the addition of a sulfur donor and a glucose molecule.

  • Secondary Side-Chain Modifications: The side chain of the core glucosinolate can undergo further modifications, such as oxidation, to create the final this compound molecule.

The "Mustard Oil Bomb": Activation of this compound

The defensive potential of this compound is realized upon its activation through enzymatic hydrolysis. In intact plant cells, this compound and myrosinase are stored in separate compartments. Tissue damage brings these two components together, initiating the hydrolysis of this compound. The primary product of this reaction is the isothiocyanate cheirolin.

G This compound This compound Cheirolin Cheirolin This compound->Cheirolin Hydrolysis Myrosinase Myrosinase Myrosinase->Cheirolin Tissue Damage Tissue Damage Tissue Damage->Myrosinase releases

Figure 1: Activation of this compound upon tissue damage.

Biological Activity of Cheirolin

While specific quantitative data on the bioactivity of cheirolin against a wide range of pests and pathogens is limited, the general defensive properties of isothiocyanates are well-documented. It is presumed that cheirolin exhibits similar activities.

Defense Against Herbivores

Isothiocyanates are known to be potent deterrents and toxins to a variety of generalist insect herbivores.[4] Their pungent taste and odor can repel insects, and upon ingestion, they can interfere with various physiological processes. While no direct studies on the toxicity of cheirolin to specific insect pests like Plutella xylostella (diamondback moth) or Myzus persicae (green peach aphid) were found, other isothiocyanates have demonstrated insecticidal properties.[5]

Defense Against Pathogens

Regulation of this compound Accumulation by Signaling Pathways

The production and accumulation of this compound are not static but are dynamically regulated by a complex network of signaling pathways, primarily orchestrated by the plant hormones jasmonic acid (JA) and salicylic acid (SA). This allows plants to fine-tune their defenses in response to specific threats.

Jasmonic Acid (JA) Signaling

Herbivore attack and wounding are potent inducers of the JA signaling pathway.[10] JA and its volatile derivative, methyl jasmonate (MeJA), are known to upregulate the expression of genes involved in the biosynthesis of aliphatic glucosinolates.[11] While direct quantitative data on the induction of this compound by JA is scarce, studies on other aliphatic glucosinolates in Brassica species have shown significant increases in their concentrations following JA treatment.[10][12]

G cluster_herbivore Herbivore Attack / Wounding cluster_pathogen Pathogen Infection Herbivore Attack Herbivore Attack JA Biosynthesis JA Biosynthesis Herbivore Attack->JA Biosynthesis Pathogen Infection Pathogen Infection SA Biosynthesis SA Biosynthesis Pathogen Infection->SA Biosynthesis JA Signaling Pathway JA Signaling Pathway JA Biosynthesis->JA Signaling Pathway SA Signaling Pathway SA Signaling Pathway SA Biosynthesis->SA Signaling Pathway JA Signaling Pathway->SA Signaling Pathway antagonistic crosstalk This compound Biosynthesis Genes This compound Biosynthesis Genes JA Signaling Pathway->this compound Biosynthesis Genes + (induction) SA Signaling Pathway->this compound Biosynthesis Genes - (suppression, often) This compound Accumulation This compound Accumulation This compound Biosynthesis Genes->this compound Accumulation

Figure 2: Simplified signaling pathways regulating this compound accumulation.

Salicylic Acid (SA) Signaling

The SA signaling pathway is typically activated in response to biotrophic and hemibiotrophic pathogens.[13] The role of SA in regulating glucosinolate biosynthesis is more complex and appears to be concentration-dependent.[14] While some studies report an increase in certain glucosinolates with low concentrations of SA, higher concentrations often lead to a suppression of their accumulation, particularly in the context of JA-induced defenses, indicating an antagonistic relationship between the SA and JA signaling pathways.[11][13]

Quantitative Data on this compound Distribution

The concentration of this compound can vary significantly between different plant species, tissues, and developmental stages. The following table summarizes quantitative data for this compound in various Brassicaceae vegetables.

Plant SpeciesTissueThis compound Concentration (µg/g dry weight)Reference
Pak Choi (Brassica rapa subsp. chinensis)1.8 ± 0.3[15]
Choy Sum (Brassica rapa var. parachinensis)Not Detected[15]
Chinese Cabbage (Brassica rapa subsp. pekinensis)Not Detected[15]
Cauliflower (Brassica oleracea var. botrytis)Not Detected[15]
Cabbage (Brassica oleracea var. capitata)2.5 ± 0.4[15]
Broccoli (Brassica oleracea var. italica)1.5 ± 0.2[15]
Kai Lan (Brassica oleracea var. alboglabra)Not Detected[15]
Brussels Sprouts (Brassica oleracea var. gemmifera)1.9 ± 0.3[15]
Rocket Salad (Eruca vesicaria)13.7 ± 2.1[15]
Daikon Radish (Raphanus sativus var. longipinnatus)Not Detected[15]
Red Cherry Radish (Raphanus sativus)Not Detected[15]
Watercress (Nasturtium officinale)Not Detected[15]
Arugula (Eruca vesicaria subsp. sativa)Baby Leafy GreensIdentified, not quantified[11]

Experimental Protocols

Extraction of this compound

A widely used and robust method for the extraction of glucosinolates, including this compound, from plant material is detailed below. This method involves the deactivation of myrosinase followed by purification.

Materials:

  • Freeze-dried and ground plant material

  • 70% (v/v) Methanol (B129727)

  • DEAE-Sephadex A-25

  • Purified Arylsulfatase (Type H-1 from Helix pomatia)

  • Ultrapure water

  • Sinigrin (internal standard)

Procedure:

  • Extraction: Weigh approximately 100 mg of freeze-dried plant material into a 2 mL tube. Add 1 mL of 70% methanol and an internal standard (e.g., sinigrin). Heat the mixture at 75°C for 10 minutes to inactivate myrosinase. Centrifuge at 12,000 x g for 10 minutes.

  • Purification: Prepare a small column with DEAE-Sephadex A-25. Apply the supernatant from the extraction step to the column. Wash the column with water and then with a buffer.

  • Desulfation: Apply a solution of purified arylsulfatase to the column and incubate overnight at room temperature. This step removes the sulfate (B86663) group from the glucosinolates.

  • Elution: Elute the desulfoglucosinolates from the column with ultrapure water.

  • Analysis: The eluted desulfoglucosinolates are then ready for analysis by HPLC or LC-MS.

G Plant Material Plant Material Extraction Extraction Plant Material->Extraction 70% Methanol, 75°C Purification Purification Extraction->Purification DEAE-Sephadex A-25 Desulfation Desulfation Purification->Desulfation Arylsulfatase Elution Elution Desulfation->Elution Ultrapure Water Analysis Analysis Elution->Analysis HPLC / LC-MS

Figure 3: Experimental workflow for this compound extraction and analysis.

Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a C18 reversed-phase column

  • UV detector or Diode Array Detector (DAD)

Mobile Phase:

Procedure:

  • Inject the eluted desulfoglucosinolate sample into the HPLC system.

  • Separate the desulfoglucosinolates using a suitable gradient program.

  • Detect the separated compounds at a wavelength of 229 nm.

  • Identify and quantify desulfo-glucocheirolin by comparing its retention time and UV spectrum with that of a known standard. Quantification is typically performed relative to the internal standard.

Conclusion and Future Perspectives

This compound is an integral component of the chemical defense machinery in many Brassicaceae species. Its activation upon biotic attack leads to the formation of cheirolin, an isothiocyanate with presumed potent anti-herbivore and anti-pathogenic properties. The regulation of this compound biosynthesis by jasmonic acid and salicylic acid signaling pathways underscores the plant's ability to mount a sophisticated and adaptable defense response.

While the general framework of this compound's role in plant defense is established, further research is needed to elucidate the specific bioactivity of cheirolin against a broader range of agronomically important pests and pathogens. Quantitative studies on the induction of this compound by specific elicitors will provide a more detailed understanding of its regulation. Such knowledge will be invaluable for the development of novel crop protection strategies and for the breeding of crop varieties with enhanced natural resistance. Furthermore, the potential bioactivity of cheirolin in other contexts, such as human health, warrants further investigation, opening up avenues for its application in drug development.

References

The Discovery and Scientific Journey of Glucocheirolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin, a sulfur-containing secondary metabolite, is a member of the extensive glucosinolate family predominantly found in the plant order Brassicales. Historically significant and of continued scientific interest, this compound and its hydrolysis products have been the subject of research for over a century. This technical guide provides an in-depth overview of the discovery, history, and scientific investigation of this compound, with a focus on its chemical properties, biosynthesis, degradation, and the biological activities of its derivatives. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound was first isolated and identified in 1910 by the German chemist Schneider from the seeds of the wallflower, Cheiranthus cheiri[1][2]. This discovery marked an early and significant step in the characterization of the diverse array of glucosinolates present in the plant kingdom. The elucidation of its structure, 3-(methylsulfonyl)propyl glucosinolate, followed, revealing it to be an aliphatic glucosinolate derived from the amino acid methionine[1][2]. Early research focused on its chemical characterization and distribution within the Brassicaceae family. In the mid-20th century, with the advancement of analytical techniques, the focus shifted towards understanding its biosynthesis and the enzymatic processes governing its degradation. More recent research has delved into the pharmacological properties of its primary hydrolysis product, cheirolin (B1668576), particularly its role as an inducer of the Nrf2-mediated antioxidant response.

Physicochemical Properties of this compound

This compound is a hydrophilic anion, a characteristic it shares with other glucosinolates[3]. This property is crucial for its storage in the plant vacuole and its solubility in aqueous extraction solvents. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C11H21NO11S3[4]
Molecular Weight 439.5 g/mol [4]
IUPAC Name {[(E)-(4-methanesulfonyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl}butylidene)amino]oxy}sulfonic acid[5]
CAS Number 554-86-9[5]
Appearance SolidPubChem
Water Solubility 8.46 g/L (Predicted)[5]
logP -1.8 (Predicted)[5]

Occurrence and Quantitative Data

This compound is primarily found in species of the Brassicaceae family. While its presence is noted in various cruciferous vegetables, it is most abundant in the seeds of the wallflower (Erysimum cheiri or Cheiranthus cheiri)[1][2][6]. The concentration of this compound can vary significantly depending on the plant species, tissue type, and developmental stage[7][8]. The following table summarizes available quantitative data for this compound in selected Brassicaceae species.

Plant SpeciesTissueThis compound Content (μmol/g dry weight)Reference
Erysimum cheiri (Wallflower)Seeds7.0 - 10.0[6]
Brassica oleracea (e.g., Cabbage)ShootsPresent (Trace amounts)[9]
Raphanus sativus (Radish)ShootsPresent (Trace amounts)[9]
Eruca sativa (Rocket)ShootsPresent (Trace amounts)[9]

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for aliphatic glucosinolates, which can be divided into three main stages: chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and secondary modifications of the side chain[10].

Chain Elongation of Methionine

This compound is derived from the amino acid methionine through a process of chain elongation. This process involves two iterative cycles to add two methylene (B1212753) groups to the methionine side chain, resulting in the formation of dihomomethionine[11]. Each cycle consists of three enzymatic steps: condensation with acetyl-CoA, isomerization, and oxidative decarboxylation[1][5]. The resulting chain-elongated amino acid, dihomomethionine (B12077338), is the direct precursor for the this compound side chain.

Methionine_Chain_Elongation cluster_enzymes Enzymes Met Methionine Keto1 2-oxo-4-(methylthio)butanoate Met->Keto1 BCAT4 Cycle1 Chain Elongation Cycle 1 Keto1->Cycle1 Keto2 2-oxo-5-(methylthio)pentanoate Cycle1->Keto2 MAM, IPMI, IPMDH HomoMet Homomethionine HomoMet->Keto2 BCAT4 Keto2->HomoMet BCAT3 Cycle2 Chain Elongation Cycle 2 Keto2->Cycle2 DiHomoMet Dihomomethionine Cycle2->DiHomoMet MAM, IPMI, IPMDH (as 2-oxo-6-(methylthio)hexanoate) BCAT4 BCAT4: Branched-chain aminotransferase 4 MAM MAM: Methylthioalkylmalate synthase IPMI IPMI: Isopropylmalate isomerase IPMDH IPMDH: Isopropylmalate dehydrogenase BCAT3 BCAT3: Branched-chain aminotransferase 3

Methionine Chain Elongation to Dihomomethionine.
Core Structure Formation and Side Chain Modification

Following chain elongation, dihomomethionine enters the core glucosinolate biosynthetic pathway. This involves a series of enzymatic reactions, including conversion to an aldoxime, followed by the addition of a sulfur donor and subsequent glucosylation and sulfation to form the basic glucosinolate structure[10]. For this compound, the methylthio group of the dihomomethionine side chain is oxidized to a methylsulfonyl group.

Myrosinase-Mediated Degradation

In the presence of the enzyme myrosinase (a thioglucosidase), which is physically separated from glucosinolates in intact plant tissue, this compound undergoes hydrolysis upon tissue damage[8][12]. This enzymatic reaction cleaves the thioglucosidic bond, releasing glucose and an unstable aglycone. The aglycone then spontaneously rearranges to form the isothiocyanate cheirolin (3-methylsulfonylpropyl isothiocyanate)[6][13].

Glucocheirolin_Degradation This compound This compound Myrosinase Myrosinase (Tissue Damage) This compound->Myrosinase Products Glucose + Unstable Aglycone Myrosinase->Products Hydrolysis Cheirolin Cheirolin (3-methylsulfonylpropyl isothiocyanate) Products->Cheirolin Spontaneous Rearrangement

Myrosinase-Mediated Degradation of this compound.

Pharmacological Activity of Cheirolin: Nrf2 Signaling Pathway

The isothiocyanate cheirolin, the hydrolysis product of this compound, has been shown to be a potent inducer of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like cheirolin can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), as well as enzymes involved in glutathione (B108866) synthesis. Some studies also suggest the involvement of the extracellular signal-related kinase (ERK) pathway in the activation of Nrf2 by isothiocyanates.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cheirolin Cheirolin Keap1_Nrf2 Keap1-Nrf2 Complex Cheirolin->Keap1_Nrf2 Inhibition Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ERK ERK Pathway ERK->Nrf2_free Activation Nrf2_sMaf Nrf2-sMaf Heterodimer Nrf2_nuc->Nrf2_sMaf sMaf sMaf sMaf->Nrf2_sMaf ARE ARE (Antioxidant Response Element) Nrf2_sMaf->ARE Binding Target_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Target_Genes Transcription

Activation of the Nrf2 Signaling Pathway by Cheirolin.

Experimental Protocols

Extraction and Purification of Glucosinolates (General Protocol)

The following is a generalized, robust protocol for the extraction and purification of glucosinolates from plant material, adapted from established methodologies[2][3][4]. This method can be optimized for the specific plant material and target glucosinolate.

1. Sample Preparation:

  • Harvest fresh plant material and immediately freeze in liquid nitrogen to halt enzymatic activity.

  • Lyophilize (freeze-dry) the frozen material to a constant weight.

  • Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

2. Extraction:

  • Weigh approximately 100 mg of the dried powder into a 2 mL microcentrifuge tube.

  • Add 1 mL of 70% methanol (B129727) (pre-heated to 70 °C to inactivate myrosinase).

  • Vortex thoroughly and incubate in a 70 °C water bath for 10 minutes, with intermittent vortexing.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Repeat the extraction on the pellet with another 1 mL of 70% methanol and combine the supernatants.

3. Purification by Anion Exchange Chromatography:

  • Prepare a mini-column with DEAE-Sephadex A-25 anion exchange resin.

  • Equilibrate the column with a suitable buffer (e.g., 20 mM sodium acetate, pH 5.5).

  • Load the crude glucosinolate extract onto the column. Glucosinolates will bind to the resin.

  • Wash the column with the equilibration buffer to remove impurities.

  • For analysis of desulfoglucosinolates, apply a purified sulfatase solution (from Helix pomatia) to the column and incubate overnight at room temperature to cleave the sulfate (B86663) group.

  • Elute the desulfoglucosinolates with ultrapure water.

  • Alternatively, to obtain intact glucosinolates, elute with a high-salt solution (e.g., 1 M potassium sulfate).

4. Analysis by HPLC:

  • Analyze the purified (desulfo)glucosinolate fraction by reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.

  • Use a water:acetonitrile gradient for separation.

  • Detect the eluting compounds using a photodiode array (PDA) detector at 229 nm.

  • Quantify by comparison to an external standard curve of a known glucosinolate, such as sinigrin.

Glucosinolate_Extraction_Workflow Start Plant Material Freeze_Dry Freeze-drying Start->Freeze_Dry Grind Grinding Freeze_Dry->Grind Extraction Hot Methanol Extraction Grind->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Crude Extract (Supernatant) Centrifuge->Supernatant Purification DEAE-Sephadex Anion Exchange Supernatant->Purification Desulfation Sulfatase Treatment (Optional) Purification->Desulfation Elution Elution Purification->Elution For Intact GSLs Desulfation->Elution HPLC HPLC Analysis Elution->HPLC

Workflow for Glucosinolate Extraction and Analysis.

Conclusion and Future Perspectives

This compound, since its discovery over a century ago, has remained a subject of scientific inquiry, from its basic chemical characterization to the intricate details of its biosynthesis and the biological activities of its degradation products. The journey of this compound research exemplifies the broader progression of natural product science, driven by advancements in analytical chemistry and molecular biology. The potent Nrf2-inducing activity of its hydrolysis product, cheirolin, positions it as a molecule of interest for further investigation in the context of chemoprevention and the mitigation of oxidative stress-related diseases. Future research may focus on optimizing the production of this compound in crop plants through metabolic engineering, further elucidating the specific molecular targets of cheirolin, and exploring its potential therapeutic applications in preclinical and clinical studies. This comprehensive guide serves as a foundational resource for researchers embarking on or continuing the exploration of this fascinating glucosinolate.

References

Glucocheirolin: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Glucocheirolin, a naturally occurring glucosinolate found in various members of the Brassicaceae family. This document consolidates available scientific information on its nomenclature, chemical properties, and biological activities, with a focus on data relevant to research and drug development.

Synonyms and Chemical Identity

This compound is known by several synonyms in scientific literature and chemical databases. A comprehensive list of these identifiers is crucial for accurate literature searches and unambiguous identification.

Identifier Type Identifier
IUPAC Name [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-4-methylsulfonyl-N-sulfooxybutanimidothioate
CAS Number 554-86-9
PubChem CID 9573943
HMDB ID HMDB0038407
FooDB ID FDB017761
Other Synonyms 3-(Methylsulfonyl)propyl glucosinolate, this compound potassium salt, NSC 407284

Quantitative Data

Concentration in Plant Species

This compound has been identified in several Brassica vegetables, including arugula (Eruca vesicaria subsp. sativa), mustard greens (Brassica juncea), and red kale (Brassica oleracea var. acephala)[1]. While its presence is confirmed, detailed quantitative data across a wide range of species and cultivars remains an area of active research. One study newly identified this compound in Eruca vesicaria subsp. sativa[1].

Bioactivity of Hydrolysis Products

The biological activity of this compound is primarily attributed to its hydrolysis products, particularly isothiocyanates, which are formed upon enzymatic breakdown by myrosinase. The enzymatic hydrolysis-derived products of this compound have demonstrated significant cytotoxic activity against cancer cell lines.

Cell Line Bioactivity Metric Value Reference
Human erythroleukemic K562 cellsIC50< 20 µM[2]

The hydrolysis products of this compound show clear inhibition of the proliferative growth of human erythroleukemic K562 cells[2]. It is important to note that intact glucosinolates, including this compound, and the myrosinase enzyme itself, do not typically exhibit cytotoxic effects when administered separately[2]. The bioactivity is a direct result of the formation of isothiocyanates and other breakdown products.

Experimental Protocols

The extraction, identification, and quantification of this compound follow established methodologies for glucosinolate analysis.

Extraction of Glucosinolates

A common and robust method for extracting glucosinolates from plant material involves the following key steps:

  • Sample Preparation: Plant material is typically freeze-dried and finely ground to increase the surface area for extraction.

  • Enzyme Inactivation: To prevent enzymatic hydrolysis by myrosinase during extraction, the ground plant material is often heated in a solvent mixture, such as 70% methanol, at a high temperature (e.g., 95°C for 5 minutes).

  • Extraction: The extraction is carried out with a methanol-water mixture.

  • Purification: The crude extract is then purified using an ion-exchange column (e.g., DEAE-Sephadex A-25) to isolate the anionic glucosinolates.

Identification and Quantification

Several analytical techniques are employed for the identification and quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a standard method for quantifying desulfated glucosinolates. The purification step often involves an on-column desulfation using sulfatase, which removes the sulfate (B86663) group to yield desulfoglucosinolates that are more amenable to reverse-phase HPLC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and specificity for the identification and quantification of intact glucosinolates, eliminating the need for desulfation. This technique is particularly useful for complex mixtures and for confirming the identity of known and novel glucosinolates based on their mass-to-charge ratio and fragmentation patterns.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is primarily used for the analysis of the volatile hydrolysis products of glucosinolates, such as isothiocyanates and nitriles. This is achieved by analyzing the headspace of a sample after enzymatic hydrolysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of purified glucosinolates and their hydrolysis products.

Signaling and Metabolic Pathways

Glucosinolate Biosynthesis

This compound, like other aliphatic glucosinolates, is synthesized in plants from amino acid precursors through a multi-step pathway. The core pathway involves chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and secondary modifications of the side chain.

Glucosinolate Biosynthesis Amino Acid Precursor Amino Acid Precursor Chain Elongation Chain Elongation Amino Acid Precursor->Chain Elongation Core Glucosinolate Structure Formation Core Glucosinolate Structure Formation Chain Elongation->Core Glucosinolate Structure Formation This compound This compound Core Glucosinolate Structure Formation->this compound Side Chain Modification

Glucosinolate Biosynthesis Pathway Overview.
Glucosinolate-Myrosinase System and Hydrolysis

The biological activity of this compound is realized through its hydrolysis by the enzyme myrosinase. In intact plant tissue, this compound and myrosinase are physically separated. Upon tissue damage (e.g., by herbivores or during food preparation), they come into contact, initiating the hydrolysis reaction.

Glucosinolate Hydrolysis cluster_0 Intact Plant Tissue This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Myrosinase Myrosinase Myrosinase->Hydrolysis Tissue Damage Tissue Damage Tissue Damage->Hydrolysis initiates Bioactive Products (e.g., Isothiocyanates) Bioactive Products (e.g., Isothiocyanates) Hydrolysis->Bioactive Products (e.g., Isothiocyanates)

References

Glucocheirolin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Identity, Experimental Protocols, and Biological Significance of a Promising Glucosinolate

Abstract

Glucocheirolin, a glucosinolate found in various cruciferous vegetables, is a molecule of increasing interest to the scientific community. Upon enzymatic hydrolysis by myrosinase, it yields 3-methylsulfonylpropyl isothiocyanate (cheirolin), a compound with potential anticarcinogenic and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, detailed experimental protocols for its extraction, quantification, and enzymatic conversion, and a summary of the current understanding of its biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical Identity of this compound

A clear understanding of the chemical identity of a compound is fundamental for any research and development endeavor. This section provides the key chemical identifiers for this compound.

Identifier Value Source
CAS Number 554-86-9[DTP/NCI, Human Metabolome Database (HMDB)][1]
Potassium Salt CAS Number 15592-36-6[BioCrick][2]
PubChem CID 9573943[PubChem][1]
Molecular Formula C11H21NO11S3[PubChem][1]
Molecular Weight 439.5 g/mol [PubChem][1]
IUPAC Name [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-4-methylsulfonyl-N-sulfooxybutanimidothioate[PubChem][1]
InChI InChI=1S/C11H21NO11S3/c1-25(17,18)4-2-3-7(12-23-26(19,20)21)24-11-10(16)9(15)8(14)6(5-13)22-11/h6,8-11,13-16H,2-5H2,1H3,(H,19,20,21)/b12-7+[PubChem][1]
InChIKey OFKKQTQFWWIRBD-KPKJPENVSA-N[PubChem][1]
Canonical SMILES CS(=O)(=O)CCC/C(=N\OS(=O)(=O)O)/SC1C(C(C(C(O1)CO)O)O)O[PubChem][1]
Synonyms 3-(Methylsulfonyl)propyl glucosinolate, Cheirolin (B1668576) glucosinolate[PubChem][1]

Experimental Protocols

This section details the methodologies for the extraction, quantification, and enzymatic hydrolysis of this compound.

Extraction and Purification of this compound from Plant Material

The following protocol is a widely used method for the extraction and purification of glucosinolates, including this compound, from plant tissues.

Materials:

  • Plant material (e.g., seeds, leaves)

  • 70% (v/v) methanol (B129727)

  • DEAE-Sephadex A-25

  • Purified aryl sulfatase (from Helix pomatia)

  • Ultrapure water

  • Liquid nitrogen

  • Freeze-dryer

  • Centrifuge

Procedure:

  • Sample Preparation: Freeze the fresh plant material in liquid nitrogen and grind it into a fine powder. Lyophilize the powder to remove all water.

  • Extraction: Add the freeze-dried powder to a tube and add 70% methanol at 70°C to inactivate myrosinase. Vortex the mixture and place it in a water bath at 70°C for 30 minutes.

  • Centrifugation: Centrifuge the tubes to pellet the plant material.

  • Purification:

    • Prepare a column with DEAE-Sephadex A-25.

    • Load the supernatant from the extraction onto the column. The glucosinolates will bind to the anion-exchange resin.

    • Wash the column with water to remove impurities.

    • To obtain desulfoglucosinolates for analysis, apply a solution of purified aryl sulfatase to the column and incubate overnight at room temperature. This will cleave the sulfate (B86663) group.

    • Elute the desulfoglucosinolates with ultrapure water.

  • Lyophilization: Freeze the eluted solution and lyophilize to obtain the purified desulfoglucosinolates as a powder.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of desulfo-Glucocheirolin using a reversed-phase HPLC system with UV detection.

Materials:

  • Purified desulfo-Glucocheirolin sample

  • This compound standard

  • Ultrapure water

  • Acetonitrile (B52724) (HPLC grade)

  • C18 reversed-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample and Standard Preparation: Reconstitute the lyophilized desulfo-Glucocheirolin sample in a known volume of ultrapure water. Prepare a series of standard solutions of this compound of known concentrations.

  • HPLC Analysis:

    • Inject the sample and standards onto the C18 column.

    • Use a gradient elution program with water and acetonitrile as the mobile phases. A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute the compounds.

    • Set the UV detector to 229 nm for the detection of desulfoglucosinolates.

  • Quantification: Identify the desulfo-Glucocheirolin peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the original sample based on the peak area and the calibration curve generated from the standards.

Enzymatic Hydrolysis of this compound by Myrosinase

This protocol outlines the enzymatic conversion of this compound to 3-methylsulfonylpropyl isothiocyanate (cheirolin) using myrosinase.

Materials:

  • Purified this compound

  • Myrosinase enzyme (commercially available or extracted from a plant source like white mustard seeds)

  • Phosphate (B84403) buffer (pH 6.5)

  • Dichloromethane or other suitable organic solvent for extraction

  • Spectrophotometer or Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • Reaction Setup: Dissolve a known amount of this compound in phosphate buffer (pH 6.5).

  • Enzyme Addition: Add the myrosinase solution to the this compound solution to initiate the hydrolysis reaction.

  • Incubation: Incubate the reaction mixture at room temperature or a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).

  • Extraction of Isothiocyanate: After the incubation period, stop the reaction (e.g., by adding a denaturing agent or by immediate extraction). Extract the resulting 3-methylsulfonylpropyl isothiocyanate with an organic solvent like dichloromethane.

  • Analysis: Analyze the organic extract to confirm the presence and quantity of 3-methylsulfonylpropyl isothiocyanate using techniques such as GC-MS or by derivatizing the isothiocyanate and analyzing it with a spectrophotometer.

Biological Activities and Signaling Pathways

The biological significance of this compound lies in its hydrolysis product, 3-methylsulfonylpropyl isothiocyanate (cheirolin). Isothiocyanates, as a class of compounds, are known for their potent anticancer and anti-inflammatory activities.

Anticancer Activity

Isothiocyanates, including cheirolin, have been shown to exert anticancer effects through multiple mechanisms:

  • Induction of Phase II Detoxification Enzymes: Isothiocyanates are potent inducers of phase II enzymes, such as glutathione (B108866) S-transferases and quinone reductase, which are involved in the detoxification of carcinogens. This induction is primarily mediated by the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.

  • Induction of Apoptosis: Isothiocyanates can induce programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and activating caspases.

  • Cell Cycle Arrest: They can also arrest the cell cycle at various checkpoints, thereby inhibiting the proliferation of cancer cells.

A study on cheirolin demonstrated its ability to induce the Nrf2-dependent gene expression, suggesting its role in cellular defense mechanisms against oxidative stress and carcinogens.

anticancer_pathway ITC 3-Methylsulfonylpropyl Isothiocyanate (Cheirolin) Keap1 Keap1 ITC->Keap1 Inhibits Apoptosis Induction of Apoptosis ITC->Apoptosis CellCycle Cell Cycle Arrest ITC->CellCycle Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to PhaseII Phase II Enzymes (e.g., GST, NQO1) ARE->PhaseII Induces Transcription Detox Carcinogen Detoxification PhaseII->Detox CancerCell Cancer Cell Detox->CancerCell Protects against Apoptosis->CancerCell Induces death in CellCycle->CancerCell Inhibits proliferation of

Anticancer signaling pathways of 3-methylsulfonylpropyl isothiocyanate.
Anti-inflammatory Activity

The anti-inflammatory effects of isothiocyanates are primarily attributed to their ability to inhibit the pro-inflammatory transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).

  • Inhibition of NF-κB: Isothiocyanates can inhibit the activation of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. By preventing IκB degradation, isothiocyanates block the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various inflammatory cytokines.

anti_inflammatory_pathway Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory Pro-inflammatory Genes (e.g., COX-2, iNOS, Cytokines) Nucleus->ProInflammatory Induces Transcription Inflammation Inflammation ProInflammatory->Inflammation ITC 3-Methylsulfonylpropyl Isothiocyanate (Cheirolin) ITC->IKK Inhibits

Anti-inflammatory signaling pathway of 3-methylsulfonylpropyl isothiocyanate.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the study of this compound, from extraction to the analysis of its biological activity.

experimental_workflow Plant Plant Material (e.g., Cruciferous Vegetables) Extraction Extraction & Purification of this compound Plant->Extraction Quantification Quantification (e.g., HPLC) Extraction->Quantification Hydrolysis Enzymatic Hydrolysis (Myrosinase) Extraction->Hydrolysis ITC 3-Methylsulfonylpropyl Isothiocyanate (Cheirolin) Hydrolysis->ITC Bioactivity Biological Activity Assays (Anticancer, Anti-inflammatory) ITC->Bioactivity Signaling Signaling Pathway Analysis Bioactivity->Signaling

General experimental workflow for this compound research.

Conclusion

This compound and its hydrolysis product, 3-methylsulfonylpropyl isothiocyanate, represent a promising area of research for the development of novel therapeutic agents. This technical guide provides a foundational resource for scientists and researchers, offering key chemical information and detailed experimental protocols. While the general anticancer and anti-inflammatory mechanisms of isothiocyanates are well-documented, further research is warranted to fully elucidate the specific biological activities and therapeutic potential of 3-methylsulfonylpropyl isothiocyanate. The methodologies and information presented herein are intended to facilitate and guide future investigations into this intriguing natural compound.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Glucocheirolin using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucocheirolin is a naturally occurring glucosinolate found in a variety of Brassicaceae vegetables, such as rocket salad (Eruca sativa). Glucosinolates and their hydrolysis products are of significant interest to the scientific community due to their potential roles in plant defense and their impact on human health, including anticarcinogenic properties. Accurate and robust quantification of specific glucosinolates like this compound is crucial for agricultural, nutritional, and pharmaceutical research. This document provides a detailed LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) protocol for the reliable quantification of this compound in plant matrices.

Experimental Protocols

This section details the necessary steps for sample preparation, and the conditions for liquid chromatography and mass spectrometry.

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from plant material. Optimization may be required depending on the specific matrix.

Materials:

  • Plant tissue (e.g., leaves, seeds)

  • Liquid nitrogen

  • Lyophilizer (freeze-dryer)

  • 70% Methanol (B129727) (HPLC grade)

  • Deionized water

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Fresh plant material should be flash-frozen in liquid nitrogen immediately after harvesting to quench enzymatic activity.

  • The frozen samples are then lyophilized to remove water content.

  • The dried plant material is ground to a fine powder using a mortar and pestle or a ball mill.

  • A known amount of the powdered sample (e.g., 100 mg) is weighed into a centrifuge tube.

  • 70% methanol is added to the sample at a ratio of 10:1 (v/w) (e.g., 1 mL for 100 mg of sample).

  • The mixture is vortexed for 1 minute to ensure thorough mixing.

  • The sample is then incubated at 70°C for 20 minutes in a water bath to inactivate myrosinase enzymes, which can degrade glucosinolates.

  • After incubation, the sample is centrifuged at 10,000 x g for 10 minutes.

  • The supernatant is carefully collected and filtered through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion for this compound is the deprotonated molecule [M-H]⁻. The molecular weight of this compound is approximately 439.5 g/mol , so the precursor ion will be m/z 438.5.[1]

    • Common product ions for glucosinolates are m/z 97 (corresponding to [HSO₄]⁻) and m/z 259 (resulting from the loss of the side chain and rearrangement).[2][3][4] A study quantifying 22 glucosinolates, including this compound, provides optimized MRM parameters.[5]

  • MRM Transitions for this compound:

    • Quantifier: 438.5 -> 97.0

    • Qualifier: 438.5 -> 259.0

  • Source Parameters (to be optimized for the specific instrument):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Data Presentation

The following tables summarize quantitative data for this compound found in the literature.

Table 1: MRM Parameters for this compound Quantification

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)
This compound438.597.0259.025

Table 2: Quantitative Data of this compound in Eruca vesicaria subsp. sativa (Arugula)

Plant MaterialThis compound Concentration (µg/g dry weight)Reference
Baby Leafy GreensPresent (quantification not specified)[6]

Table 3: Method Validation Parameters for Glucosinolate Analysis

ParameterAcceptance Criteria
Linearity (R²)> 0.99
Accuracy (% Recovery)80-120%
Precision (%RSD)< 15%
Limit of Detection (LOD)Signal-to-Noise ratio > 3
Limit of Quantification (LOQ)Signal-to-Noise ratio > 10
Matrix EffectAssessed by post-extraction spike

Visualization

Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material freeze_drying Freeze-Drying plant_material->freeze_drying grinding Grinding to Powder freeze_drying->grinding extraction Extraction with 70% Methanol (70°C) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc_separation HPLC Separation (C18 Column) filtration->hplc_separation esi_ionization Electrospray Ionization (Negative Mode) hplc_separation->esi_ionization mrm_detection MRM Detection esi_ionization->mrm_detection peak_integration Peak Integration mrm_detection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification data_reporting Data Reporting quantification->data_reporting

References

Application Notes and Protocols for the Extraction of Glucocheirolin from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin (B91262) is a prominent glucosinolate found in a variety of plants, notably within the Brassicaceae family, including wallflower (Erysimum cheiri)[1]. Glucosinolates and their hydrolysis products, such as isothiocyanates, are of significant interest to the scientific community due to their potential applications in agriculture, food science, and pharmacology, including their role in cancer prevention[2]. The biological activity of these compounds is typically initiated upon tissue damage, which allows the enzyme myrosinase to hydrolyze the parent glucosinolate into various breakdown products[3][4].

Effective extraction of intact this compound requires the immediate inactivation of myrosinase to prevent its degradation. This is crucial for accurate quantification and for isolating the compound for further research and development. The following protocol provides a robust and widely validated method for the extraction and purification of this compound from plant tissues. The methodology is based on the principles of solvent extraction at elevated temperatures to denature myrosinase, followed by purification using ion-exchange chromatography.

Data Presentation: Glucosinolate Content in Various Plant Tissues

The concentration of glucosinolates can vary significantly between different plant species and tissues. The following table summarizes representative data on glucosinolate content from various sources to provide a comparative context for researchers.

Plant SourceTissueMajor GlucosinolatesTotal Glucosinolate Concentration (mg/kg Dry Weight)Reference
Broccoli SproutsSproutsGlucoraphanin (B191350), Progoitrin, 4-hydroxy-glucobrassicin2,131 - 100,094[5]
BroccoliSeedsGlucoraphanin13,300[6]
BroccoliFloretsGlucoraphanin890[6]
Brussels SproutsSproutsGlucoraphanin30[6]
White CabbageEdible PartsSinigrin, GlucobrassicinVaries with processing[7]

Experimental Protocol: Extraction and Purification of this compound

This protocol details the steps for extracting intact this compound from plant tissues, particularly from sources like Erysimum cheiri.

Part 1: Sample Preparation and Extraction
  • Tissue Preparation:

    • For fresh plant material, flash-freeze the tissue in liquid nitrogen immediately after harvesting to prevent enzymatic degradation[3][8].

    • Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

    • Alternatively, freeze-dry the plant material and then grind it into a fine powder. This method is suitable for long-term storage and obtaining homogenous samples[9][10].

  • Extraction:

    • Weigh approximately 50-100 mg of the finely ground plant material into a 2 mL reaction tube[3].

    • Add 1 mL of 70% methanol (B129727) (v/v in ultrapure water) to the tube[3].

    • Vortex the mixture briefly to ensure the plant material is fully suspended.

    • Immediately place the sealed tubes in a heating block or water bath at 90-92 °C for approximately 5 minutes, or until the methanol solution just begins to boil. This step is critical for inactivating myrosinase[3].

    • After heating, place the tubes in an ultrasonic bath for 15 minutes to enhance extraction efficiency[3].

    • Centrifuge the tubes at an appropriate speed (e.g., 3,000 x g) for 10 minutes to pellet the solid material.

    • Carefully collect the supernatant containing the extracted glucosinolates.

Part 2: Purification by Ion-Exchange Chromatography
  • Column Preparation:

    • Prepare small chromatography columns using Pasteur pipettes plugged with glass wool.

    • Prepare a slurry of DEAE-Sephadex A-25 (or a similar weak anion exchange resin) in water.

    • Load the slurry into the Pasteur pipettes to create a packed column bed.

    • Wash the column with water and then equilibrate with a suitable buffer, such as 20 mM sodium acetate (B1210297) (pH 5.5)[3].

  • Sample Loading and Washing:

    • Load the supernatant from the extraction step onto the equilibrated ion-exchange column. Glucosinolates, being anionic, will bind to the resin.

    • Wash the column with the equilibration buffer to remove unbound impurities.

  • Desulfation (Optional but recommended for HPLC analysis):

    • For analysis by HPLC with UV detection, it is common to desulfate the glucosinolates.

    • Prepare a solution of purified sulfatase (from Helix pomatia)[3].

    • Apply the sulfatase solution to the column and allow it to incubate overnight at room temperature. This enzymatic reaction removes the sulfate (B86663) group, resulting in desulfoglucosinolates[11].

  • Elution:

    • Elute the desulfoglucosinolates from the column by washing with ultrapure water[3].

    • Collect the eluate, which now contains the purified desulfothis compound.

  • Sample Finalization:

    • Freeze-dry the collected eluate to obtain a powdered sample of the purified desulfothis compound[3].

    • For analysis, dissolve the residue in a precise volume of ultrapure water[3].

Part 3: Analysis by HPLC
  • Instrumentation:

    • A high-pressure liquid chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector is required[3].

    • A reversed-phase C18 column is typically used for separation[3].

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

    • Flow Rate: A typical flow rate is 0.75 mL/min.

    • Column Temperature: Maintain the column at 40 °C.

    • Detection Wavelength: Monitor the eluate at 229 nm for the detection of desulfoglucosinolates[3].

  • Quantification:

    • Quantification is achieved by comparing the peak areas of the sample with those of a standard curve prepared from a known glucosinolate standard, such as sinigrin[3].

    • The concentration of this compound is then calculated using established relative response factors[3].

Experimental Workflow Diagram

Glucocheirolin_Extraction cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis PlantTissue Plant Tissue (e.g., Erysimum cheiri) FlashFreeze Flash Freeze (Liquid N2) PlantTissue->FlashFreeze Grind Grind to Fine Powder FlashFreeze->Grind AddSolvent Add 70% Methanol Grind->AddSolvent Heat Heat (90-92°C) to Inactivate Myrosinase AddSolvent->Heat Sonicate Ultrasonicate Heat->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Supernatant Collect Supernatant (Crude Extract) Centrifuge->Supernatant IonExchange Load on DEAE-Sephadex Column Supernatant->IonExchange Wash Wash Column IonExchange->Wash Desulfation On-column Desulfation (Sulfatase) Wash->Desulfation Elution Elute with Water Desulfation->Elution PurifiedEluate Collect Purified Eluate Elution->PurifiedEluate FreezeDry Freeze-Dry Eluate PurifiedEluate->FreezeDry Dissolve Dissolve in Water FreezeDry->Dissolve HPLC HPLC-UV/PDA Analysis (229 nm) Dissolve->HPLC Quantification Quantification vs. Standard HPLC->Quantification

Caption: Workflow for the extraction and analysis of this compound.

Signaling Pathway Diagram: Glucosinolate-Myrosinase System

Glucosinolate_Pathway This compound This compound (Intact Glucosinolate) Hydrolysis Enzymatic Hydrolysis This compound->Hydrolysis Myrosinase Myrosinase (Enzyme) Myrosinase->Hydrolysis catalyzes TissueDamage Plant Tissue Damage TissueDamage->Myrosinase releases UnstableAglucone Unstable Aglycone Hydrolysis->UnstableAglucone Isothiocyanate Cheirolin (Isothiocyanate) UnstableAglucone->Isothiocyanate rearranges to OtherProducts Other Products (Nitriles, etc.) UnstableAglucone->OtherProducts can form

Caption: The glucosinolate-myrosinase system upon tissue damage.

References

Application Note: Enzymatic Hydrolysis of Glucocheirolin Using Myrosinase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Glucosinolates (GSLs) are a class of secondary metabolites found predominantly in Brassicaceae vegetables.[1] Upon tissue damage, they are hydrolyzed by the enzyme myrosinase (a thioglucosidase, EC 3.2.1.147) into various bioactive compounds, including isothiocyanates (ITCs), nitriles, and thiocyanates.[2][3] Glucocheirolin is a specific glucosinolate that, upon enzymatic hydrolysis, yields Cheirolin (3-methylsulfonylpropyl isothiocyanate), a compound of interest for its potential therapeutic properties. The hydrolysis products of GSLs are known to exhibit a range of health-promoting effects, including antioxidant, anti-inflammatory, and anticancer activities, by modulating cellular signaling pathways such as Nrf2 and NF-κB.[4][5]

This application note provides detailed protocols for the enzymatic hydrolysis of this compound using myrosinase, methods for analyzing the reaction products, and a summary of typical reaction conditions.

Principle of the Reaction

Myrosinase catalyzes the cleavage of the thioglucosidic bond in this compound. This reaction releases D-glucose and an unstable aglycone intermediate (thiohydroximate-O-sulfonate).[2] This intermediate then spontaneously rearranges to form the isothiocyanate Cheirolin, along with a sulfate (B86663) ion. The precise nature of the final products can be influenced by factors such as pH and the presence of specifier proteins.[6]

reaction_pathway This compound This compound myrosinase Myrosinase This compound->myrosinase h2o H₂O h2o->myrosinase intermediate Unstable Aglycone + D-Glucose myrosinase->intermediate Hydrolysis cheirolin Cheirolin (Isothiocyanate) intermediate->cheirolin Spontaneous Rearrangement sulfate Sulfate (SO₄²⁻) intermediate->sulfate

Caption: Enzymatic hydrolysis of this compound by myrosinase.

Data Presentation: Reaction Parameters

Quantitative parameters for myrosinase activity are dependent on the enzyme source, substrate, and assay method. The following table summarizes typical conditions reported for the hydrolysis of various glucosinolates, which can be used as a starting point for optimizing this compound hydrolysis.

ParameterValue RangeSubstrate ExampleSource / MethodCitation
Substrate Concentration 0.2 mM - 1.0 mMSinigrin, GlucotropaeolinSpectrophotometric / pH-Stat[7][8]
Enzyme Concentration 0.005 - 0.13 mg/mLSinigrinpH-Stat[8]
pH 6.0 - 7.0Glucoraphanin, SinigrinHPLC / Spectrophotometric[7][9]
Temperature 37 °C - 50 °CSinigrin, GlucoraphaninSpectrophotometric / HPLC[7][9]
Buffer 10 mM - 20 mM Phosphate (B84403)SinigrinHPLC / Spectrophotometric[7][10]
Reaction Time 5 min - 30 minSinigrinHPLC / Spectrophotometric[9][10]

Experimental Protocols & Workflow

The overall workflow involves enzyme preparation, the enzymatic reaction itself, and subsequent analysis of the substrate depletion or product formation.

experimental_workflow start Start: Plant Material (e.g., Brassicaceae seeds/leaves) extraction Myrosinase Extraction & Partial Purification start->extraction reaction Initiate Hydrolysis: Mix Enzyme + Substrate (Control Temp & pH) extraction->reaction substrate_prep Prepare this compound Substrate Solution substrate_prep->reaction analysis_choice Analysis Method? reaction->analysis_choice hplc HPLC Analysis: Monitor this compound Depletion analysis_choice->hplc Kinetics spectro Spectrophotometric Analysis: Measure Glucose Release (Coupled Assay) analysis_choice->spectro Activity gcms Product ID: GC-MS Analysis of Cheirolin analysis_choice->gcms Product ID end Data Interpretation: Kinetic Parameters / Yield hplc->end spectro->end gcms->end

Caption: General experimental workflow for this compound hydrolysis.

Protocol 1: Myrosinase Extraction (General Method)

This protocol is adapted from methods used for extracting myrosinase from Brassicaceae products.[10][11]

  • Homogenization: Grind 1.0 g of finely ground plant material (e.g., mustard seeds) with 20 mL of cold (4°C) 10 mM phosphate buffer (pH 7.0).

  • Extraction: Gently agitate the mixture for 30 minutes at 4°C.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 20 minutes at 4°C to pellet solid debris.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter to clarify the crude enzyme extract.

  • Purification (Optional): For cleaner kinetics, endogenous glucosinolates can be removed by passing the extract through a DEAE Sephadex A25 ion-exchange column.[11]

  • Storage: Use the extract immediately or store at -20°C. Determine protein concentration using a standard method (e.g., Bradford assay).

Protocol 2: Kinetic Analysis by HPLC

This method directly measures the decrease in the this compound substrate over time.[10]

  • Reagents & Equipment:

    • HPLC system with UV detector.

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Eluent: Acetonitrile/phosphate buffer (10 mM, pH 7.0) with an ion-pairing agent like 5mM tetraheptylammonium (B15475950) bromide.[10]

    • This compound standard solution (e.g., 0.3 mM in water).

    • Myrosinase extract (from Protocol 1).

  • Reaction Setup:

    • Pre-warm 1 mL of this compound solution and 1 mL of diluted myrosinase extract to the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by mixing the two solutions.

  • HPLC Analysis:

    • Immediately inject 20 µL of the reaction mixture onto the HPLC column. This is the t=0 time point.

    • Continue to inject 20 µL aliquots at regular intervals (e.g., every 5 minutes) for 20-30 minutes.[10]

    • Monitor the chromatogram at ~227-235 nm, the typical absorbance range for glucosinolates.[7][10]

  • Data Analysis:

    • Quantify the peak area or height corresponding to this compound at each time point.

    • Plot the decrease in this compound concentration over time to determine the initial reaction velocity (Vmax) and calculate enzyme activity.

Protocol 3: Activity Screening by Spectrophotometry (Glucose Release)

This method quantifies myrosinase activity by measuring the D-glucose produced during hydrolysis using a coupled enzyme assay.[9][11]

  • Reagents & Equipment:

    • UV-Vis Spectrophotometer.

    • Commercial glucose oxidase/peroxidase (GOPOD) assay kit.

    • This compound solution (e.g., 2 mg/mL in pH 7.0 PBS).[9]

    • Myrosinase extract.

  • Reaction Setup:

    • In a microcentrifuge tube, mix 500 µL of this compound solution with 500 µL of myrosinase extract.

    • Prepare a blank sample with 500 µL of buffer instead of the enzyme extract.

    • Incubate at the desired temperature (e.g., 40°C) for a set time (e.g., 30 minutes).[9]

  • Quenching: Stop the reaction by boiling the mixture for 5 minutes to denature the myrosinase. Centrifuge to pellet the denatured protein.

  • Glucose Measurement:

    • Take an aliquot of the supernatant from the reaction mixture.

    • Follow the manufacturer's instructions for the GOPOD kit to measure the glucose concentration. This typically involves mixing the sample with the reagent and measuring absorbance at ~490-510 nm after a short incubation.

  • Data Analysis:

    • Use a D-glucose standard curve to calculate the amount of glucose released.

    • Calculate myrosinase activity, often expressed as µmol of glucose released per minute per mg of protein.

Relevance to Drug Development: Downstream Signaling

The hydrolysis product of this compound, Cheirolin, is an isothiocyanate. Isothiocyanates are well-documented modulators of key cellular signaling pathways involved in inflammation and cytoprotection, making them relevant for drug discovery.[4]

  • Nrf2 Pathway Activation: ITCs can activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant and detoxification enzymes. This is a crucial mechanism for cellular protection against oxidative stress.[4]

  • NF-κB Pathway Inhibition: ITCs can inhibit the pro-inflammatory NF-κB signaling pathway, thereby reducing the expression of inflammatory mediators like TNF-α and various interleukins. This action is central to their anti-inflammatory effects.[4]

signaling_pathway cluster_0 Cellular Environment cheirolin Cheirolin (from this compound) nrf2_path Nrf2 Pathway cheirolin->nrf2_path Activates nfkb_path NF-κB Pathway cheirolin->nfkb_path Inhibits antioxidant Antioxidant & Detoxification Gene Expression nrf2_path->antioxidant Leads to inflammation Pro-inflammatory Gene Expression nfkb_path->inflammation Leads to

Caption: Potential signaling pathways modulated by Cheirolin.

References

Application Note: Glucocheirolin as a Substrate for Myrosinase Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucocheirolin (B91262) is an alkyl glucosinolate found in various cruciferous plants, such as wallflower (Erysimum cheiri) and some Brassica species. Like other glucosinolates, it serves as a substrate for the enzyme myrosinase (β-thioglucosidase glucohydrolase, EC 3.2.1.147).[1] Upon plant tissue damage, myrosinase hydrolyzes this compound into D-glucose and an unstable aglycone. This aglycone subsequently rearranges to form cheirolin (B1668576) (3-methylsulfonylpropyl isothiocyanate), a bioactive compound.

The study of myrosinase kinetics with specific glucosinolates like this compound is crucial for several fields. In drug development, the hydrolysis products of glucosinolates, particularly isothiocyanates (ITCs), are investigated for their chemopreventive and therapeutic properties.[2][3] Cheirolin, for instance, has been shown to induce the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[4] Understanding the enzymatic efficiency of its production is vital for harnessing its potential. In food science, these kinetics influence the flavor profile and health benefits of cruciferous vegetables.

This document provides detailed protocols for studying the kinetics of myrosinase using this compound as a substrate and discusses the biological relevance of its hydrolysis product.

Principle of the Kinetic Assay

The enzymatic hydrolysis of this compound by myrosinase follows the reaction:

This compound + H₂O → [Myrosinase] → D-Glucose + Cheirolin + Sulfate

The reaction rate can be monitored using several methods:

  • Spectrophotometry: This method tracks the decrease in absorbance of the glucosinolate substrate, which has a characteristic UV absorption maximum around 227-230 nm.[5][6] It allows for a continuous, real-time measurement of enzyme activity.

  • Glucose Release Assay: The production of D-glucose, a stoichiometric product of the reaction, is quantified over time. This is typically achieved using a coupled enzyme system, such as glucose oxidase and peroxidase, which generates a colored product that can be measured photometrically.[5][7][8]

  • HPLC-Based Assay: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the amount of remaining this compound substrate at specific time points.[9][10] This method is highly specific and robust, though more labor-intensive than spectrophotometric assays.

Expected Kinetic Parameters

The kinetic behavior of myrosinase can be described by the Michaelis-Menten model, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]).[11][12] Key parameters include the Michaelis constant (Kₘ), representing the substrate concentration at half-maximal velocity, and the maximum velocity (Vₘₐₓ). While extensive data for this compound is limited, the following table presents known kinetic parameters for myrosinases from different sources with the commonly studied substrate sinigrin, providing a comparative baseline. Researchers should determine these parameters empirically for the this compound-myrosinase pair under their specific experimental conditions.

Table 1: Michaelis-Menten Kinetic Parameters of Myrosinases with Sinigrin Substrate

Myrosinase SourceKₘ (µM)Vₘₐₓ (µmol/min)Catalytic Efficiency (k_cat_/Kₘ) (s⁻¹µM⁻¹)Reference
Recombinant in E. coli24.32 ± 3.470.364 ± 0.0110.3[11]
Recombinant in S. cerevisiae37.37 ± 7.511.388 ± 0.060.743[11]
White Cabbage Extract229 ± 160.052 ± 0.002Not Reported[5]
Broccoli (Wild-Type)40 ± 0.000.42 ± 0.00Not Reported[12]

Note: Kinetic parameters are highly dependent on the enzyme source, purity, and assay conditions (pH, temperature).

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay

This protocol measures the rate of this compound hydrolysis by monitoring the decrease in UV absorbance at 229 nm.

A. Materials and Reagents

  • This compound (Substrate)

  • Purified Myrosinase Enzyme

  • Assay Buffer: 20 mM Sodium Phosphate (B84403) Buffer, pH 6.5

  • UV-transparent cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer with temperature control

B. Reagent Preparation

  • Assay Buffer: Prepare 20 mM sodium phosphate buffer and adjust the pH to 6.5.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water. Determine the precise concentration spectrophotometrically.

  • Myrosinase Solution: Prepare a stock solution of myrosinase in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 60-120 seconds. Keep the enzyme on ice.

C. Assay Procedure

  • Set the spectrophotometer to read absorbance at 229 nm and equilibrate the cuvette holder to 37°C.

  • Prepare a series of substrate dilutions in assay buffer ranging from approximately 0.1 × Kₘ to 10 × Kₘ. A typical starting range is 5 µM to 500 µM.

  • For each concentration, add the appropriate volume of this compound dilution and assay buffer to a cuvette for a total volume of 980 µL.

  • Place the cuvette in the spectrophotometer and incubate for 3-5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding 20 µL of the myrosinase solution, mix quickly by gentle inversion, and immediately start recording the absorbance at 229 nm every 5 seconds for 2-5 minutes.

  • Run a blank reaction containing substrate but no enzyme to control for non-enzymatic hydrolysis.

D. Data Analysis

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for this compound must be determined or obtained from literature.

  • Plot the calculated V₀ values against the corresponding substrate concentrations ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for a linear estimation.

Protocol 2: Glucose Release Assay (Endpoint)

This protocol quantifies the glucose produced from this compound hydrolysis.

A. Materials and Reagents

  • This compound, Myrosinase, and Assay Buffer (as in Protocol 1)

  • Reaction Stop Solution: 100 mM Sodium Hydroxide (NaOH)

  • Glucose Oxidase/Peroxidase (GOPOD) Assay Kit or equivalent

  • D-Glucose standard solution (for calibration curve)

  • Microplate reader

B. Assay Procedure

  • Prepare a series of this compound dilutions as described in Protocol 1.

  • In separate microcentrifuge tubes, add 100 µL of each this compound dilution. Pre-incubate at 37°C for 5 minutes.

  • Initiate the reactions by adding 20 µL of myrosinase solution to each tube.

  • Allow the reaction to proceed for a predetermined time (e.g., 5, 10, 15 minutes) where the product formation is still in the linear range.

  • Stop the reaction by adding 20 µL of the Stop Solution (100 mM NaOH).

  • Prepare a glucose standard curve (e.g., 0 to 200 µM).

  • Transfer a small aliquot (e.g., 20 µL) from each stopped reaction tube and each standard dilution to a 96-well plate.

  • Add 180 µL of the GOPOD reagent to each well. Incubate according to the manufacturer's instructions (e.g., 20 minutes at 37°C).

  • Measure the absorbance at the recommended wavelength (typically ~510 nm) using a microplate reader.

C. Data Analysis

  • Use the glucose standard curve to determine the concentration of glucose produced in each reaction.

  • Calculate the initial velocity (V₀) as µmoles of glucose produced per minute.

  • Plot V₀ versus substrate concentration ([S]) and determine Kₘ and Vₘₐₓ as described in Protocol 1.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for a myrosinase kinetics experiment.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_reagents Prepare Buffers & Stock Solutions prep_enzyme Dilute Myrosinase (Keep on Ice) prep_reagents->prep_enzyme prep_substrate Create Substrate Dilution Series prep_reagents->prep_substrate equilibrate Equilibrate Substrate & Buffer at 37°C prep_substrate->equilibrate initiate Initiate Reaction (Add Enzyme) equilibrate->initiate measure Measure Response (e.g., Absorbance change) initiate->measure calc_v0 Calculate Initial Velocities (V₀) measure->calc_v0 plot_data Plot V₀ vs. [S] calc_v0->plot_data fit_model Fit to Michaelis-Menten (Non-linear Regression) plot_data->fit_model determine_km Determine Km & Vmax fit_model->determine_km

Myrosinase Kinetics Experimental Workflow.
Biological Relevance: Cheirolin and the Nrf2 Signaling Pathway

The hydrolysis of this compound produces the isothiocyanate cheirolin. Like many ITCs, cheirolin is a potent activator of the Keap1-Nrf2 signaling pathway, a critical mechanism for cellular defense against oxidative stress.[2][4][13] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Electrophilic compounds like cheirolin can modify cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the expression of numerous cytoprotective genes.[14]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Nrf2 Nrf2 Release & Stabilization Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Basal State Cheirolin Cheirolin (ITC) Cheirolin->Keap1_Nrf2 Modifies Keap1 Cysteine Residues Nrf2_Maf Nrf2-Maf Heterodimer Nrf2_nuc->Nrf2_Maf Maf Maf Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE Binds Genes Cytoprotective Genes (e.g., HO-1, GCLC, NQO1) ARE->Genes Induces Transcription

Activation of the Nrf2 pathway by Cheirolin.

References

Application Notes and Protocols: Investigating the Anticancer Effects of Glucocheirolin on Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosinolates, a class of secondary metabolites found in cruciferous vegetables, and their enzymatic hydrolysis products, isothiocyanates (ITCs), have garnered significant attention for their potential chemopreventive and therapeutic effects against various cancers.[1][2] Glucocheirolin is a specific glucosinolate that, upon hydrolysis by the enzyme myrosinase, is expected to yield an isothiocyanate with potential anticancer activity. While extensive research has been conducted on various glucosinolates and their derivatives, detailed studies specifically investigating the anticancer effects of this compound are not extensively documented in publicly available literature.

These application notes provide a framework for investigating the anticancer properties of this compound, drawing upon the established mechanisms of action of closely related glucosinolates and ITCs. The protocols outlined below are standard, validated methods for assessing cytotoxicity, induction of apoptosis, and modulation of key signaling pathways implicated in cancer progression, such as the NF-κB and MAPK pathways.[3][4][5]

Data Presentation: Anticancer Activity of Related Isothiocyanates

The following tables summarize the cytotoxic effects (IC50 values) of various isothiocyanates, the class of compounds to which the hydrolysis product of this compound belongs, on a range of human cancer cell lines. This data serves as a reference for the potential efficacy of this compound's active metabolite.

Table 1: IC50 Values of Various Isothiocyanates on Human Cancer Cell Lines

Isothiocyanate DerivativeCancer Cell LineCell TypeIC50 (µM)Citation
Benzyl isothiocyanate (BITC)PC-3Prostate Cancer~2.5[4]
Benzyl isothiocyanate (BITC)PANC-1Pancreatic Cancer~5[6]
Benzyl isothiocyanate (BITC)MIAPaCa-2Pancreatic Cancer~5[6]
Phenethyl isothiocyanate (PEITC)HT-29Colon Cancer~10[4]
Sulforaphane (SFN)HCT116Colorectal CancerNot Specified[3]
Sulforaphane (SFN)SW480Colorectal CancerNot Specified[3]

Note: The IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Key Signaling Pathways in Glucosinolate-Mediated Anticancer Effects

The anticancer effects of glucosinolate derivatives are often attributed to their ability to modulate critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

Apoptosis Induction Pathway

Many isothiocyanates have been shown to induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][8] This involves the activation of caspases, a family of proteases that execute the apoptotic process.[7]

This compound This compound Metabolite (ITC) Mitochondria Mitochondria This compound->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival.[9][10][11][12] In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis.[8] Some isothiocyanates have been shown to suppress NF-κB activation, thereby sensitizing cancer cells to apoptosis.[3][13]

This compound This compound Metabolite (ITC) IKK IKK This compound->IKK Inhibits IkB IκBα IKK->IkB Inhibits Phosphorylation NFkB NF-κB IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation Blocked Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Gene_Transcription Repression

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and stress responses.[5][14][15][16] Dysregulation of the MAPK pathway is common in cancer.[14] Certain ITCs can modulate MAPK signaling, often leading to cell cycle arrest and apoptosis.[4][5][15]

This compound This compound Metabolite (ITC) MAPKKK MAPKKK (e.g., MEKK) This compound->MAPKKK Modulates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Apoptosis, Cell Cycle Arrest) Transcription_Factors->Cellular_Response

Caption: Modulation of the MAPK signaling pathway.

Experimental Workflow

A typical workflow for investigating the anticancer effects of this compound is depicted below. This multi-step process begins with determining the cytotoxic concentration and progresses to elucidating the underlying mechanisms of action.

cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Cell_Culture Cancer Cell Line Culture Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Apoptosis_Assay Annexin V/PI Staining (Apoptosis Assay) IC50->Apoptosis_Assay Western_Blot Western Blot Analysis (Signaling Pathways) IC50->Western_Blot

Caption: Experimental workflow for investigating this compound.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Cancer cells treated with this compound (at IC50 concentration) and vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound (at the predetermined IC50 concentration) and vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation status of proteins involved in the NF-κB and MAPK pathways.

Materials:

  • Cancer cells treated with this compound (at IC50 concentration) and vehicle control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-Caspase-3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the initial investigation into the anticancer effects of this compound. By systematically evaluating its cytotoxicity, ability to induce apoptosis, and its impact on crucial cancer-related signaling pathways, researchers can build a strong foundation for further preclinical and clinical development of this promising natural compound. It is recommended to perform these experiments in multiple cancer cell lines to assess the breadth of this compound's potential anticancer activity.

References

Application Notes and Protocols: Glucocheirolin as a Potential Dietary Biomarker for Brassica Consumption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosinolates are a class of secondary metabolites prevalent in Brassica vegetables, such as arugula, wallflower cabbage, broccoli, and kale. Upon consumption and plant cell disruption, these compounds are hydrolyzed by the enzyme myrosinase into various bioactive compounds, including isothiocyanates. Glucocheirolin (B91262) is a specific glucosinolate that, upon hydrolysis, yields the isothiocyanate cheirolin (B1668576). Emerging research suggests that cheirolin possesses biological activities, including the activation of the Nrf2 signaling pathway, which is a key regulator of cellular antioxidant responses. This has positioned this compound as a potential dietary biomarker for the consumption of specific Brassica vegetables and a compound of interest for further investigation in drug development.

These application notes provide a summary of the current knowledge on this compound, its presence in Brassica vegetables, its metabolism, and its potential as a dietary biomarker. Detailed protocols for the extraction and quantification of its metabolites from human plasma and urine are proposed based on established methods for similar compounds.

Data Presentation

This compound Content in Selected Brassica Vegetables

The concentration of this compound can vary significantly among different Brassica species and even between cultivars of the same species. While comprehensive quantitative data across all Brassica vegetables is not yet available, some studies have identified its presence.

VegetableScientific NameThis compound ContentReference
ArugulaEruca vesicaria subsp. sativaIdentified, quantification variable[1]
Wallflower CabbageErysimum cheiriKnown source, specific content varies
Other BrassicasVariousPresence and content not consistently reported[2][3][4][5]

Note: The quantitative analysis of this compound in a wide variety of Brassica vegetables is an ongoing area of research. The data presented here is based on available literature and may not be exhaustive.

Metabolism of this compound and the Mercapturic Acid Pathway

Upon ingestion, this compound is hydrolyzed to cheirolin. Like other isothiocyanates, cheirolin is primarily metabolized in the body through the mercapturic acid pathway for detoxification and excretion. This pathway involves the conjugation of the electrophilic isothiocyanate group with glutathione (B108866) (GSH), followed by a series of enzymatic modifications, ultimately leading to the formation of an N-acetylcysteine (NAC) conjugate, which is then excreted in the urine.[4][5][6][7][8][9]

The primary urinary metabolite of cheirolin is expected to be its N-acetylcysteine conjugate (cheirolin-NAC). Therefore, the quantification of cheirolin-NAC in urine and its precursors in plasma can serve as a reliable biomarker for this compound intake.

Signaling Pathway Activation

Nrf2 Signaling Pathway

Cheirolin has been shown to be an activator of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway.[10] Nrf2 is a transcription factor that plays a central role in the cellular defense against oxidative stress by regulating the expression of a wide array of antioxidant and detoxification enzymes.

The proposed mechanism of Nrf2 activation by cheirolin involves the modification of Keap1, a repressor protein that targets Nrf2 for degradation under basal conditions. Cheirolin's electrophilic isothiocyanate group can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiate their transcription.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cheirolin Cheirolin Keap1_Nrf2 Keap1-Nrf2 Complex Cheirolin->Keap1_Nrf2 inactivates Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitin Keap1_Nrf2->Ub ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes activates transcription

Caption: Nrf2 signaling pathway activation by cheirolin.

Experimental Protocols

The following are proposed protocols for the analysis of cheirolin metabolites in human plasma and urine. These are based on established LC-MS/MS methods for other isothiocyanate metabolites and should be validated for cheirolin specifically.[2][10][11][12][13][14][15]

Protocol 1: Extraction of Cheirolin Metabolites from Human Plasma

Objective: To extract cheirolin and its early-stage metabolites (e.g., glutathione and cysteine conjugates) from human plasma for LC-MS/MS analysis.

Materials:

  • Human plasma collected in EDTA tubes

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Internal standard (IS) solution (e.g., a stable isotope-labeled cheirolin conjugate or a structurally similar isothiocyanate conjugate)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 200 µL of plasma, add 20 µL of IS solution.

    • Add 600 µL of ice-cold ACN containing 0.1% FA to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 5% MeOH in water.

    • Elute the analytes with 1 mL of MeOH.

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Plasma_Extraction_Workflow Start Plasma Sample (200 µL) Add_IS Add Internal Standard Start->Add_IS Protein_Precipitation Protein Precipitation (ACN + 0.1% FA) Add_IS->Protein_Precipitation Centrifuge Centrifugation (10,000 x g, 10 min, 4°C) Protein_Precipitation->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant SPE Solid-Phase Extraction (C18) Collect_Supernatant->SPE Evaporation Evaporation (Nitrogen) SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution End LC-MS/MS Analysis Reconstitution->End

Caption: Workflow for plasma extraction of cheirolin metabolites.

Protocol 2: Extraction and Quantification of Cheirolin-NAC from Human Urine

Objective: To extract and quantify the primary urinary metabolite of cheirolin, N-acetylcysteine conjugate (cheirolin-NAC), using LC-MS/MS.

Materials:

  • Human urine

  • Internal standard (IS) solution (e.g., stable isotope-labeled cheirolin-NAC)

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to remove particulate matter.

    • To 500 µL of the supernatant, add 50 µL of IS solution.

    • Add 500 µL of 0.1% FA in MeOH.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for direct injection or proceed to SPE if further cleanup is required.

Protocol 3: LC-MS/MS Analysis of Cheirolin Metabolites

Objective: To quantify cheirolin metabolites using a validated LC-MS/MS method.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (suggested starting point):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (hypothetical MRM transitions):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • Cheirolin-NAC: Precursor ion > Product ion 1, Product ion 2

    • Internal Standard: Precursor ion > Product ion

  • Note: The exact MRM transitions for cheirolin and its metabolites need to be determined by infusing pure analytical standards.

Data Analysis:

  • Quantification will be based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve will be constructed using known concentrations of cheirolin-NAC standard.

Analytical_Workflow Sample Extracted Sample LC UHPLC Separation (C18 Column) Sample->LC ESI Electrospray Ionization (ESI+) LC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Data Data Acquisition & Quantification Detector->Data

Caption: LC-MS/MS analytical workflow for cheirolin metabolites.

Conclusion

This compound holds promise as a specific dietary biomarker for the consumption of certain Brassica vegetables. Its hydrolysis product, cheirolin, activates the Nrf2 signaling pathway, suggesting potential health benefits. The provided protocols, based on established methodologies for similar compounds, offer a robust starting point for researchers to develop and validate assays for the quantification of cheirolin and its metabolites in human biological samples. Further research is warranted to establish a comprehensive quantitative database of this compound in various foods and to fully elucidate the pharmacokinetic profile and biological activities of cheirolin in humans.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of Glucocheirolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin is a glucosinolate found in various cruciferous vegetables. Upon enzymatic hydrolysis by myrosinase, it is converted into the isothiocyanate cheirolin (B1668576). While many compounds exhibit direct antioxidant activity by scavenging free radicals, the primary antioxidant mechanism of this compound and its active form, cheirolin, is indirect. It functions by upregulating the endogenous antioxidant defense system through the activation of the Keap1-Nrf2-ARE signaling pathway.[1][2] This pathway leads to the increased expression of a suite of cytoprotective proteins, including antioxidant enzymes.[1][2]

These application notes provide a comprehensive overview of the methods to assess the antioxidant activity of this compound, with a focus on its indirect mechanism of action. While standard direct antioxidant assays are detailed for contextual purposes, it is crucial to understand their limitations in evaluating the specific bioactivity of this compound.

Data Presentation: Antioxidant Activity of this compound (Cheirolin)

Direct measurement of the radical scavenging activity of this compound and its hydrolysis product, cheirolin, using common in vitro assays (DPPH, ABTS, FRAP, ORAC) is not well-documented and is likely not the primary mechanism of its antioxidant effect. Studies on related glucosinolate fractions have shown a lack of significant direct radical scavenging activity. The more biologically relevant antioxidant effect of cheirolin is its ability to induce endogenous antioxidant enzymes.

The following table summarizes the indirect antioxidant activity of cheirolin through the induction of the Nrf2 signaling pathway.

Method/TargetAnalyteResultReference CompoundNotes
Indirect Antioxidant Activity
Nrf2 Nuclear TranslocationCheirolinSignificant inductionSulforaphaneCheirolin demonstrated a potent ability to cause the translocation of the Nrf2 transcription factor to the nucleus, a critical step in activating the antioxidant response.[3]
Heme Oxygenase 1 (HO-1) ExpressionCheirolinSignificant increase in mRNA and protein levelsSulforaphaneInduction of HO-1, a key antioxidant enzyme, was observed, with potency similar to that of the well-characterized Nrf2-inducer, sulforaphane.[3]
γ-Glutamylcysteine Synthetase (γ-GCS) ExpressionCheirolinSignificant increase in mRNA and protein levelsSulforaphaneUpregulation of γ-GCS, the rate-limiting enzyme in the synthesis of the major intracellular antioxidant glutathione, was confirmed, with a potency comparable to sulforaphane.[3]
Direct Radical Scavenging Activity
DPPH Radical ScavengingThis compound/CheirolinNot reported/Likely insignificantN/AThe primary antioxidant mechanism is not direct radical scavenging.
ABTS Radical ScavengingThis compound/CheirolinNot reported/Likely insignificantN/AThe primary antioxidant mechanism is not direct radical scavenging.
Ferric Reducing Antioxidant Power (FRAP)This compound/CheirolinNot reported/Likely insignificantN/AThe primary antioxidant mechanism is not direct radical scavenging.
Oxygen Radical Absorbance Capacity (ORAC)This compound/CheirolinNot reported/Likely insignificantN/AThe primary antioxidant mechanism is not direct radical scavenging.

Signaling Pathway: Keap1-Nrf2-ARE Activation by Cheirolin

The primary mechanism by which cheirolin, the active form of this compound, exerts its antioxidant effect is through the activation of the Keap1-Nrf2-ARE signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Cheirolin, being an isothiocyanate, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of numerous antioxidant and detoxifying enzymes.

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cheirolin Cheirolin (from this compound) Keap1_Nrf2 Keap1-Nrf2 Complex Cheirolin->Keap1_Nrf2 Reacts with Keap1 cysteines Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Keap1_mod Modified Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Nrf2_Maf Nrf2-Maf Heterodimer Nrf2_nuc->Nrf2_Maf Maf Maf protein Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Activates Transcription Transcription Antioxidant_Genes->Transcription caption Keap1-Nrf2-ARE pathway activation by Cheirolin. Glucocheirolin_Antioxidant_Workflow cluster_prep Sample Preparation cluster_direct Direct Antioxidant Assays (Contextual) cluster_indirect Indirect Antioxidant Assays (Primary Mechanism) This compound This compound Sample Myrosinase Myrosinase (Hydrolysis) This compound->Myrosinase Cheirolin Cheirolin (Active Isothiocyanate) Myrosinase->Cheirolin DPPH DPPH Assay Cheirolin->DPPH ABTS ABTS Assay Cheirolin->ABTS FRAP FRAP Assay Cheirolin->FRAP ORAC ORAC Assay Cheirolin->ORAC Cell_Culture Cell-based Assays (e.g., Hepatocytes, Fibroblasts) Cheirolin->Cell_Culture Direct_Result Result: Likely Insignificant Radical Scavenging DPPH->Direct_Result ABTS->Direct_Result FRAP->Direct_Result ORAC->Direct_Result Nrf2_Translocation Nrf2 Nuclear Translocation Assay Cell_Culture->Nrf2_Translocation Gene_Expression Gene Expression Analysis (qRT-PCR for HO-1, NQO1, GCLC) Cell_Culture->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot for HO-1, NQO1, GCLC) Cell_Culture->Protein_Expression Indirect_Result Result: Induction of Antioxidant Enzymes Nrf2_Translocation->Indirect_Result Gene_Expression->Indirect_Result Protein_Expression->Indirect_Result caption Workflow for assessing this compound's antioxidant activity.

References

Application Notes: Glucocheirolin as an Analytical Standard in Phytochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glucocheirolin is a sulfur-containing secondary metabolite belonging to the glucosinolate family, predominantly found in plants of the order Brassicales, such as broccoli, cabbage, and kale.[1][2] Glucosinolates and their hydrolysis products (e.g., isothiocyanates) are of significant interest to researchers due to their roles in plant defense mechanisms and their potential health benefits for humans, including antioxidant and anticancer properties.[1][3][4][5] Accurate quantification of specific glucosinolates like this compound is crucial for the quality control of food and herbal products, chemotaxonomic studies, and research into their biological activities.[6] The use of a certified analytical standard is essential for achieving reliable and reproducible results in these phytochemical studies.[7][8]

This document provides detailed protocols and data for using this compound as an analytical standard for its identification and quantification in plant matrices using High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 554-86-9 (Acid form)[8]
Molecular Formula C₁₁H₂₁NO₁₁S₃[9]
Molecular Weight 439.5 g/mol [9]
Chemical Class Alkylglucosinolate[2]

General Workflow for Glucosinolate Analysis

The typical workflow for the analysis of this compound and other glucosinolates from a plant matrix involves several key stages, from sample preparation to data analysis.

General Workflow cluster_0 Sample Preparation cluster_1 Extraction & Purification cluster_2 Analysis cluster_3 Data Processing Harvest Plant Material Harvesting FreezeDry Freeze-Drying & Grinding Harvest->FreezeDry Extraction Hot Methanol (B129727) Extraction FreezeDry->Extraction Purification Ion-Exchange Chromatography Extraction->Purification Desulfation Enzymatic Desulfation Purification->Desulfation Analysis HPLC-UV or LC-MS/MS Analysis Desulfation->Analysis Quantification Identification & Quantification Analysis->Quantification

Caption: General workflow for glucosinolate analysis.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol details a widely used method for the quantification of glucosinolates, which involves an enzymatic desulfation step prior to HPLC analysis. The removal of the sulfate (B86663) group improves chromatographic separation on reverse-phase columns.[10][11]

Materials and Reagents:

  • This compound analytical standard (potassium salt)[7][8]

  • Sinigrin (for internal or external standard calibration)[11]

  • Freeze-dried, ground plant material[10]

  • 70% Methanol (HPLC grade)[10]

  • Ultrapure water

  • DEAE-Sephadex A-25 or similar anion exchange resin[10]

  • Sodium acetate (B1210297) buffer (20 mM, pH 5.5)[10]

  • Aryl sulfatase (from Helix pomatia) solution[10][11]

  • Acetonitrile (HPLC grade)

Workflow for HPLC-UV Analysis of Glucosinolates

HPLC Workflow cluster_sample Sample Preparation cluster_purification Purification & Desulfation cluster_analysis HPLC Analysis cluster_quantification Quantification s1 Weigh 50-100 mg of freeze-dried plant material s2 Add 70% Methanol and heat (e.g., 75°C for 10 min) to inactivate myrosinase s1->s2 s3 Centrifuge to pellet debris s2->s3 p1 Load supernatant onto a pre-equilibrated ion-exchange column s3->p1 Supernatant p2 Wash column to remove impurities p1->p2 p3 Add Aryl Sulfatase enzyme and incubate overnight p2->p3 p4 Elute desulfo-glucosinolates with ultrapure water p3->p4 a1 Reconstitute dried eluate in a known volume of water p4->a1 Eluate a2 Inject sample onto a C18 column a1->a2 a3 Run HPLC with Acetonitrile/Water gradient a2->a3 a4 Detect at 229 nm a3->a4 q1 Identify peaks by comparing retention times with this compound standard a4->q1 q2 Quantify using a calibration curve and relative response factors q1->q2

Caption: Detailed workflow for HPLC-UV analysis.

Procedure:

  • Extraction: Weigh 50-100 mg of finely ground, freeze-dried plant material into a tube. Add 1 mL of 70% methanol and heat at 75°C for 10 minutes to inactivate the myrosinase enzyme. Centrifuge the mixture and collect the supernatant.[10][11][12]

  • Purification: Prepare mini-columns with an anion exchange resin (e.g., DEAE-Sephadex). Load the supernatant onto the column. The glucosinolates will bind to the resin.

  • Desulfation: Wash the column with water and then with sodium acetate buffer. Add a solution of purified aryl sulfatase to the column and incubate overnight at room temperature. This enzyme cleaves the sulfate group from the glucosinolates.[10]

  • Elution: Elute the resulting desulfo-glucosinolates from the column using ultrapure water. The eluate can be freeze-dried and reconstituted in a precise volume of water for analysis.[10]

  • HPLC Analysis: Analyze the desulfo-glucosinolates using a reverse-phase C18 column. Detection is typically performed at 229 nm.[10][13]

HPLC Conditions:

ParameterConditionSource
Column Reverse-phase C₁₈ (e.g., 4.6 x 150 mm, 3 µm)[10]
Mobile Phase A Ultrapure Water[10]
Mobile Phase B Acetonitrile[10]
Flow Rate 0.75 mL/min[10]
Detection UV at 229 nm[10][13]
Column Temp. 40 °C[10]
Gradient 0-2 min: 1.5% B; 2-12 min: 1.5-25% B; 12-15 min: 25-60% B; 15-17 min: 60% B; 17-20 min: 60-1.5% B; 20-28 min: 1.5% B[10]

Quantification: Identification of desulfo-Glucocheirolin is achieved by comparing its retention time to that of a purified standard that has undergone the same desulfation process. Quantification is performed using a calibration curve of a known standard (like sinigrin) and applying a relative response factor (RRF) for this compound (RRF for desulfo-Glucocheirolin is 0.9).[10]

Protocol 2: Analysis of Intact this compound by UHPLC-MS/MS

This method allows for the analysis of intact glucosinolates without the need for desulfation, offering higher sensitivity and selectivity, which is particularly useful for complex matrices or trace-level detection.[14][15]

Procedure:

  • Extraction: Extract the plant material as described in Protocol 1 (Step 1) using 70% or 80% methanol, often with the addition of an internal standard.[12][14]

  • Dilution & Filtration: The supernatant is centrifuged, collected, and may be diluted further before being filtered through a 0.22 µm filter.

  • UHPLC-MS/MS Analysis: Inject the filtered extract into the UHPLC-MS/MS system. Separation can be achieved using reverse-phase (C18) or hydrophilic interaction liquid chromatography (HILIC), which is well-suited for these polar compounds.[14]

Example UHPLC-MS/MS Parameters:

ParameterConditionSource
Column HILIC (e.g., Waters ACQUITY UPLC BEH Amide)[14]
Ionization Mode Negative Electrospray Ionization (ESI-)[15][16]
Scan Mode Multiple Reaction Monitoring (MRM)[14]
Precursor Ion (m/z) 438.0[14]
Product Ion (m/z) 358.0 / 96.9[14]

Quantification: Quantification is based on the peak area of the specific MRM transition for this compound, referenced against a calibration curve generated by injecting known concentrations of the this compound analytical standard.

Protocol 3: Structural Confirmation by NMR Spectroscopy

NMR is a powerful tool for the unambiguous structural elucidation of purified compounds.[17] For this compound, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments on an isolated and purified sample can confirm its identity.[18]

Procedure:

  • Isolation: Isolate this compound from a plant extract using preparative chromatography.

  • Sample Preparation: Dissolve a sufficient amount of the purified compound in a suitable deuterated solvent (e.g., D₂O or Methanol-d₄).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants will be characteristic of the this compound structure, including signals for the glucose moiety, the thiohydroximate group, and the 3-(methylsulfonyl)propyl side chain.[18][19]

Quantitative Data Summary

The concentration of this compound can vary significantly between different species and even different tissues of the same plant.[1] The following table provides an example of glucosinolate content in various Brassicaceae vegetables.

GlucosinolateBroccoli (μmol/g DW)Cabbage (μmol/g DW)Daikon Radish (μmol/g DW)Source
This compound Not DetectedNot Detected0.04 ± 0.01[14]
Glucoraphanin 10.31 ± 0.980.11 ± 0.020.04 ± 0.01[14]
Glucobrassicin 1.15 ± 0.113.58 ± 0.320.22 ± 0.03[14]
Sinigrin Not Detected2.54 ± 0.19Not Detected[14]
DW = Dry Weight

Glucosinolate Biosynthesis Pathway

Glucosinolates are derived from amino acids. Aliphatic glucosinolates, like this compound, are typically biosynthesized from methionine through a series of chain elongation and core structure formation steps.[1]

Biosynthesis Met Methionine Elongation Side Chain Elongation (Multiple Cycles) Met->Elongation HomoMet Dihomo/Trihomo- methionine Elongation->HomoMet CoreFormation Core Structure Formation (CYP79, CYP83, UGT, SOT) HomoMet->CoreFormation AliphaticGSL Parent Aliphatic Glucosinolate CoreFormation->AliphaticGSL Modification Side Chain Modification (e.g., Oxidation) AliphaticGSL->Modification GCH This compound (3-methylsulfonylpropyl-GSL) Modification->GCH

Caption: Simplified biosynthesis of this compound.

References

Application Notes and Protocols for Studying the Bioavailability of Glucocheirolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin is a naturally occurring glucosinolate found in various cruciferous plants.[1][2] Like other glucosinolates, it is a precursor to bioactive isothiocyanates, which are of significant interest for their potential health benefits, including chemopreventive properties.[3][4] Upon ingestion and hydrolysis, this compound is converted to its primary bioactive metabolite, cheirolin (B1668576) (1-isothiocyanato-3-(methylsulfonyl)propane).[5] Understanding the bioavailability of this compound is crucial for evaluating its potential as a therapeutic agent or a functional food ingredient.

These application notes provide a detailed protocol for studying the bioavailability of this compound, from in vivo animal studies to in vitro cell-based assays. The protocols are based on established methodologies for other well-studied glucosinolates and have been adapted specifically for this compound.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for designing and interpreting bioavailability studies.

PropertyValueReference
Chemical Formula C11H21NO11S3[6]
Molecular Weight 439.5 g/mol [6]
Physical State Solid[6]
Melting Point 168 °C[6]
Solubility Soluble in water[2][7]
Primary Hydrolysis Product Cheirolin (1-isothiocyanato-3-(methylsulfonyl)propane)[5]

Experimental Protocols

In Vivo Bioavailability Study in a Rodent Model

This protocol outlines an in vivo experiment to determine the pharmacokinetic profile of this compound and its metabolite, cheirolin, in a rat model.

Objective: To quantify the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Materials:

  • This compound potassium salt (analytical standard)[8][9]

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Oral gavage needles

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • -80°C freezer

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system[10]

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) for at least one week before the experiment. Provide standard chow and water ad libitum.

  • Dosing: Prepare a solution of this compound in sterile water. Administer a single oral dose of this compound (e.g., 50-100 mg/kg body weight) to fasted rats via oral gavage. A control group should receive the vehicle (water) only.

  • Sample Collection:

    • Blood: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing. Plasma should be separated by centrifugation and stored at -80°C.

    • Urine and Feces: House the rats in metabolic cages and collect urine and feces over 24 hours.[11][12] Store samples at -80°C until analysis.

  • Sample Preparation:

    • Plasma: Perform protein precipitation by adding acetonitrile (B52724) (1:3 v/v), vortexing, and centrifuging. Collect the supernatant for analysis.

    • Urine: Dilute urine samples with water and centrifuge to remove particulates before injection.

    • Feces: Homogenize fecal samples in water, followed by solid-phase extraction (SPE) to clean up the sample.

  • Analytical Method:

    • Develop and validate a sensitive and specific HPLC-MS/MS method for the simultaneous quantification of this compound and cheirolin in plasma, urine, and feces.[7][10] Use an analytical standard for calibration curves.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life (t1/2) using appropriate software.

Experimental Workflow for In Vivo Bioavailability Study

in_vivo_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis acclimatization Animal Acclimatization dosing Oral Gavage (this compound) acclimatization->dosing dosing_prep Dosing Solution Preparation dosing_prep->dosing blood_collection Blood Collection (Time Points) dosing->blood_collection urine_feces_collection Urine & Feces Collection (24h) dosing->urine_feces_collection sample_prep Sample Preparation (Plasma, Urine, Feces) blood_collection->sample_prep urine_feces_collection->sample_prep hplc_msms HPLC-MS/MS Quantification sample_prep->hplc_msms pk_analysis Pharmacokinetic Analysis hplc_msms->pk_analysis

Caption: Workflow for the in vivo bioavailability study of this compound.

In Vitro Intestinal Permeability Assay using Caco-2 Cells

The Caco-2 cell monolayer is a well-established in vitro model for predicting human intestinal drug absorption.[13][14] This protocol assesses the permeability of this compound across an intestinal epithelial barrier.

Objective: To determine the apparent permeability coefficient (Papp) of this compound and assess its potential for intestinal absorption.

Materials:

  • Caco-2 cells

  • Cell culture reagents (DMEM, FBS, penicillin-streptomycin)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound potassium salt

  • Lucifer yellow (for monolayer integrity testing)

  • HPLC-MS/MS system

Procedure:

  • Cell Culture and Differentiation: Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells onto Transwell® inserts and allow them to differentiate for 21 days to form a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions. Perform a Lucifer yellow permeability assay to confirm monolayer integrity.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • For apical-to-basolateral (A-B) transport (absorption), add a known concentration of this compound in HBSS to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • For basolateral-to-apical (B-A) transport (efflux), add this compound to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate at 37°C with gentle shaking.

  • Sample Collection and Analysis: At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS. Analyze the concentration of this compound in the collected samples using a validated HPLC-MS/MS method.

  • Calculation of Apparent Permeability (Papp):

    • Calculate Papp using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

caco2_workflow cluster_setup Cell Culture & Differentiation cluster_validation Monolayer Validation cluster_permeability_assay Permeability Experiment cluster_data_analysis Data Analysis cell_culture Caco-2 Cell Culture seeding Seeding on Transwell® Inserts cell_culture->seeding differentiation 21-Day Differentiation seeding->differentiation teer TEER Measurement differentiation->teer lucifer_yellow Lucifer Yellow Assay teer->lucifer_yellow transport_study A-B and B-A Transport of this compound lucifer_yellow->transport_study sampling Time-Point Sampling transport_study->sampling quantification HPLC-MS/MS Quantification sampling->quantification papp_calc Papp Calculation quantification->papp_calc

Caption: Nrf2-ARE pathway activation by this compound's metabolite.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Glucocheirolin Extraction from Brassica Seeds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction yield of Glucocheirolin from Brassica seeds. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the extraction process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of this compound.

Question (Issue) Possible Causes Recommended Solutions
Low or no this compound detected in the final extract. 1. Inefficient cell lysis: Plant cell walls were not sufficiently disrupted. 2. Myrosinase activity: The enzyme myrosinase may have degraded the this compound.[1][2] 3. Insufficient starting material: The concentration of this compound in the seed batch is low.[3] 4. Inappropriate solvent: The solvent used was not optimal for this compound extraction.1. Improve tissue disruption: Ensure seeds are finely ground. Freeze-drying prior to grinding can improve this process.[3][4] 2. Deactivate myrosinase: Use a heated solvent (e.g., boiling 70% methanol (B129727) or 80°C water) for the initial extraction step to denature the enzyme.[1][5][4][6] Alternatively, cold methanol extraction has also been shown to be effective in preserving glucosinolates.[1] 3. Increase starting material: If feasible, increase the amount of seed powder used for extraction and adjust solvent volumes proportionally.[3] 4. Optimize solvent: Aqueous methanol (70-80%) is a commonly effective solvent.[1][3][7]
High variability in this compound yield between replicate samples. 1. Inconsistent sample homogenization: The ground seed material is not uniform. 2. Pipetting errors: Inaccurate dispensing of solvents or reagents.[3] 3. Temperature fluctuations: Inconsistent temperatures during extraction.1. Ensure homogeneity: Thoroughly mix the ground seed powder before weighing. 2. Calibrate pipettes: Regularly check and calibrate pipettes for accuracy. 3. Maintain stable temperatures: Use a water bath or heating block with precise temperature control.
Presence of interfering peaks in HPLC chromatogram. 1. Co-extraction of impurities: Other plant metabolites are being extracted along with this compound. 2. Column degradation: The HPLC column performance has deteriorated.[3]1. Purify the extract: Use a purification step, such as solid-phase extraction (SPE) with an anion exchange column (e.g., DEAE-Sephadex), to remove impurities.[3][8] 2. Replace column/pre-column: If column performance is compromised, replace the pre-column or the analytical column.[3]
Poor peak shape in HPLC analysis. 1. Inappropriate mobile phase: The pH or composition of the mobile phase is not optimal. 2. Column overloading: Too much sample has been injected.1. Adjust mobile phase: Optimize the mobile phase composition and pH. 2. Dilute the sample: Dilute the extract before injection.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a type of glucosinolate, which are sulfur-containing secondary metabolites found predominantly in plants of the Brassicaceae family.[9][10] Its chemical structure includes a β-D-thioglucose group, a sulfonated oxime, and a side chain derived from an amino acid.[11][12] this compound has been identified in various Brassica vegetables, including cabbage and cauliflower.[9][13][14]

Q2: Why is it crucial to inactivate myrosinase during extraction?

A2: Myrosinase is an enzyme that is physically separated from glucosinolates in intact plant tissue.[12] Upon tissue disruption during extraction, myrosinase comes into contact with this compound and hydrolyzes it into other compounds, such as isothiocyanates.[2][10] This degradation leads to a significant reduction in the yield of intact this compound.[2][7] Therefore, inactivating myrosinase, typically through heat treatment, is a critical first step in the extraction process.[1][5][6]

Q3: What are the optimal solvent conditions for this compound extraction?

A3: The choice of solvent significantly impacts the extraction yield. Aqueous methanol solutions, typically around 70-80%, are widely used and have been shown to be effective for glucosinolate extraction while also aiding in the inactivation of myrosinase when heated.[1][3][7] Studies have also explored the use of aqueous ethanol (B145695) solutions, with optimal concentrations varying depending on the specific plant material and other extraction parameters.[15][16]

Q4: How does temperature affect this compound extraction yield?

A4: Temperature plays a dual role in this compound extraction. High temperatures (70-80°C) are often used in the initial step to rapidly inactivate myrosinase.[1][4] However, prolonged exposure to high temperatures can lead to the degradation of glucosinolates.[4] Some studies have shown that cold methanol extraction can be more effective in preserving glucosinolate concentrations than hot methanol extraction.[1] The optimal temperature will depend on the overall extraction protocol, including the duration of the extraction.

Q5: Can I store Brassica seed samples before extraction?

A5: Yes, but proper storage is crucial to preserve this compound content. For long-term storage, freeze-drying the seeds and then storing them at a low temperature (e.g., -20°C) is recommended.[4] For short-term storage, keeping the samples frozen is sufficient.[4] It is important to minimize the time between harvesting/grinding and extraction to prevent degradation.[7]

Quantitative Data on Glucosinolate Extraction

The following table summarizes the impact of different extraction parameters on glucosinolate yield from various Brassica sources. While specific data for this compound is limited, these findings for total and other individual glucosinolates provide valuable insights for optimizing its extraction.

Plant Source Extraction Parameters Key Findings Reference
Brown MustardTemperature: Room temp, 40, 55, 70°C Methanol Conc.: 70%, 80%Highest sinigrin (B192396) yield at 70°C with 70% MeOH for 1 min.[1]
Broccoli SproutsTemperature: 15–64°C Ethanol Conc.: 0–100% Sample:Solvent Ratio: 1:15–1:35 w/vHighest total glucosinolate yield at 40°C, 50% ethanol, and a 1:35 sample-to-solvent ratio. Ethanol percentage had the most significant impact.[15][16]
Brassica plantsSolvent: Boiled water, 70/30 methanol/water, 80/20 methanol/water (cold)Cold 80/20 methanol/water extraction showed improved or comparable glucosinolate recovery compared to hot solvent methods and is less hazardous for industrial scale-up.[4]
Raphanus sativusExtraction Cycles: 3 cycles of 5 min Temperature: 50°C Solvent: 70% methanolRecovery yield was over 97%. Degradation was observed at temperatures exceeding 50°C.[4]

Experimental Protocols

Protocol 1: Hot Methanol Extraction and Purification

This is a widely adopted method for glucosinolate extraction, ensuring myrosinase inactivation.

  • Sample Preparation:

    • Freeze-dry Brassica seeds and grind them into a fine powder.

    • Accurately weigh 50-100 mg of the ground material into a 2 mL reaction tube.[3][17]

  • Extraction:

    • Prepare a 70% methanol in water solution.[3][17]

    • Add 1 mL of the 70% methanol solution to the sample tube.

    • Immediately place the tube in a heating block or water bath at 75-80°C for 15-20 minutes to inactivate myrosinase.[1][4][8]

    • After heating, vortex the sample and centrifuge at 2,700 x g for 10 minutes.[17]

    • Carefully collect the supernatant containing the crude glucosinolate extract.

  • Purification (On-column Desulfation):

    • Prepare a small chromatography column with DEAE-Sephadex A-25 or a similar anion exchange resin.[8]

    • Load the supernatant onto the column. The negatively charged sulfate (B86663) groups of the glucosinolates will bind to the resin.[3][17]

    • Wash the column with 70% methanol and then water to remove impurities.[3][17]

    • Apply a purified sulfatase solution to the column and incubate overnight at room temperature. This will cleave the sulfate group, converting the glucosinolates to their desulfo-forms.[3][17]

    • Elute the desulfoglucosinolates from the column with ultrapure water.[3][17]

  • Analysis:

    • The eluted desulfoglucosinolates are then analyzed by High-Performance Liquid Chromatography (HPLC), typically with a C18 column and detection at 229 nm.[3][17]

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Brassica Seeds grind Grind to Fine Powder start->grind weigh Weigh Sample (50-100mg) grind->weigh add_solvent Add 70% Methanol weigh->add_solvent heat Heat (75-80°C, 15-20 min) (Myrosinase Inactivation) add_solvent->heat centrifuge Centrifuge heat->centrifuge supernatant Collect Supernatant (Crude Extract) centrifuge->supernatant load_column Load on Anion Exchange Column supernatant->load_column wash Wash Column load_column->wash sulfatase Add Sulfatase (Overnight Incubation) wash->sulfatase elute Elute Desulfo-Glucosinolates with Water sulfatase->elute hplc HPLC Analysis (229 nm) elute->hplc

Caption: Workflow for this compound extraction and analysis.

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions issue Low this compound Yield cause1 Myrosinase Activity issue->cause1 Is enzyme active? cause2 Inefficient Extraction issue->cause2 Is process optimal? cause3 Degradation issue->cause3 Is compound stable? sol1 Heat Inactivation (e.g., 80°C Methanol) cause1->sol1 sol2 Optimize Solvent (e.g., 70-80% Methanol) cause2->sol2 sol4 Improve Tissue Disruption (Fine Grinding) cause2->sol4 sol3 Optimize Temperature (Avoid prolonged heat) cause3->sol3

Caption: Troubleshooting logic for low this compound yield.

References

Improving peak resolution of Glucocheirolin in HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to improve the peak resolution of Glucocheirolin during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it negatively affect the resolution of my this compound peak?

Q2: What are the primary causes of peak tailing when analyzing this compound?

A2: The most frequent cause of peak tailing in reversed-phase HPLC is the existence of multiple retention mechanisms for the analyte.[1] For a compound like this compound, this often involves secondary interactions with the stationary phase.[1] Specifically, ionized residual silanol (B1196071) groups on the surface of silica-based column packing can interact strongly with the analyte, causing some molecules to be retained longer and resulting in a tailing peak.[1][2] Other potential causes include column overload, degradation of the column bed, excessive extra-column volume, and improper mobile phase conditions (e.g., pH).[2]

Q3: How does the mobile phase composition impact the peak shape of this compound?

A3: The mobile phase is critical for achieving good peak shape and resolution.[3][4] For glucosinolates like this compound, a mobile phase consisting of a binary solvent system—typically an acidified aqueous phase and an organic modifier like acetonitrile (B52724) or methanol—is used.[4] The pH of the mobile phase is particularly important; operating at a lower pH can help suppress the ionization of residual silanol groups on the column, thereby minimizing secondary interactions and reducing peak tailing.[2][5] Using buffers can also help maintain a stable pH and improve peak shape.[2]

Q4: What type of HPLC column is recommended for this compound analysis?

A4: For the analysis of glucosinolates, including this compound, reversed-phase (RP) columns are the most widely employed.[6][7] A C18 column is a common choice.[4][6] To minimize peak tailing caused by secondary interactions, it is advisable to use modern, high-purity silica (B1680970) columns that are base-deactivated or end-capped.[2]

Q5: Can sample preparation affect the resolution of this compound?

A5: Yes, sample preparation is a critical step that significantly impacts the final analysis.[3][8] Glucosinolate analysis often involves an extraction from the plant matrix, followed by a purification and desulfation step.[8][9] Incomplete desulfation can compromise the reliability of the data.[8][9] Furthermore, failure to remove particulates and impurities through proper filtration or solid-phase extraction (SPE) can lead to column frit blockage, which distorts the sample flow path and causes peak shape problems for all analytes, including this compound.[3][10]

Troubleshooting Guide: Improving Peak Resolution

This section provides a systematic approach to diagnosing and resolving common issues affecting this compound peak resolution.

Problem 1: Asymmetrical this compound peak with significant tailing.

This is often caused by secondary chemical interactions or physical issues within the HPLC system.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed (Asymmetry > 1.2) chem_cause Suspect Chemical Cause start->chem_cause phys_cause Suspect Physical/System Cause start->phys_cause ph_check Adjust Mobile Phase pH (Lower pH to suppress silanol activity) chem_cause->ph_check buffer_check Increase Buffer Concentration ph_check->buffer_check column_chem Use End-Capped or Base-Deactivated Column buffer_check->column_chem overload Dilute Sample (Check for column overload) phys_cause->overload column_issue Check Column Health overload->column_issue frit Backflush Column (Clear blocked frit) column_issue->frit Sudden Tailing for All Peaks void Replace Column (Check for void) column_issue->void Gradual Tailing & RT Shift

Caption: A logical workflow for troubleshooting peak tailing issues.

Potential Cause Recommended Action Citation
Secondary Silanol Interactions Lower the mobile phase pH to suppress silanol ionization. Consider adding a buffer to maintain a consistent pH.[2]
Column Overload Dilute the sample and reinject. If peak shape improves, the column was overloaded. Consider using a column with a higher capacity or reducing the injection volume.[2][10]
Column Contamination/Degradation Wash the column with a strong solvent. If the problem persists, a guard column can protect the analytical column from contaminants. If the column is old, it may need to be replaced.[4][5][11]
Blocked Column Frit If all peaks in the chromatogram are tailing, the inlet frit may be partially blocked. Try reversing and backflushing the column to dislodge particulates.[2][10]
Column Void A void at the column inlet can cause peak distortion. This often requires column replacement.[2][11]
Problem 2: Poor resolution and co-eluting peaks.

This occurs when the method lacks the necessary efficiency or selectivity to separate this compound from other sample components.

Parameter to Adjust Strategy for Improvement Citation
Mobile Phase Strength To increase retention and improve the separation of early-eluting peaks, decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase.[12][13]
Flow Rate In most cases, lowering the flow rate will increase column efficiency, leading to narrower peaks and better resolution. However, this will also increase the analysis time.[3][14]
Column Temperature Lowering the column temperature can increase retention and may improve resolution, but it will also lead to a longer run time. Conversely, increasing the temperature can sometimes improve efficiency. The optimal temperature should be determined empirically.[3][14]
Column Particle Size Using a column packed with smaller particles (e.g., switching from 5 µm to 3 µm or sub-2 µm) will significantly increase column efficiency (plate number), resulting in sharper peaks and better resolution.[12][13]
Stationary Phase If adjusting other parameters is ineffective, changing the column's stationary phase chemistry (e.g., from C18 to a different bonded phase) is a powerful way to alter selectivity and resolve co-eluting peaks.[12]

Experimental Protocols & Methodologies

Protocol 1: General HPLC Method for Glucosinolate Analysis

This protocol is a starting point for the analysis of this compound and can be optimized as needed.

Parameter Condition Citation
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 3 µm)[6]
Mobile Phase A: Water, B: Acetonitrile[6][15]
Detector UV at 229 nm[6][15]
Column Temperature 40 °C[6]
Flow Rate 0.75 mL/min[6]
Injection Volume 1-10 µL[15][16]

Example Gradient Program:

Time (min) % Water (A) % Acetonitrile (B)
0.01000
6.7955
10.08020
13.32080
This is an example gradient adapted from published methods and may require optimization.[15]
Protocol 2: Sample Preparation for Glucosinolate Analysis

Accurate analysis requires proper extraction and cleanup. The following workflow is a common approach.

Workflow for Glucosinolate Sample Preparation

sample 1. Plant Tissue Sample (Freeze-dried & powdered) extraction 2. Extraction (e.g., 70% Methanol, heated) sample->extraction centrifuge1 3. Centrifugation (Separate solids from supernatant) extraction->centrifuge1 purify 4. Anion Exchange Purification (Load supernatant onto DEAE-Sephadex column) centrifuge1->purify wash 5. Column Wash (Remove interfering compounds) purify->wash desulfation 6. On-Column Desulfation (Add Sulfatase enzyme, incubate overnight) wash->desulfation elute 7. Elution (Elute desulfo-glucosinolates with water) desulfation->elute final 8. Analysis (Inject into HPLC system) elute->final

References

Glucocheirolin Quantification by LC-MS: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glucocheirolin quantification by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complexities of this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the quantitative analysis of this compound by LC-MS?

A1: The most prevalent challenges include:

  • Matrix Effects: Complex sample matrices, such as those from plant tissues, can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[1][2][3]

  • Poor Peak Shape: Issues like peak fronting, splitting, or tailing can compromise resolution and integration accuracy.[4][5]

  • Low Sensitivity and Recovery: this compound's high polarity can make it challenging to retain on traditional reversed-phase columns, and its thermal instability can lead to degradation and loss during sample preparation.[6][7][8]

  • Standard Availability and Purity: The limited commercial availability and potential for impurities in this compound standards can complicate accurate calibration.[6][9]

  • Myrosinase Activity: The presence of the myrosinase enzyme in plant samples can hydrolyze this compound, leading to inaccurate measurements of the intact glucosinolate.[9][10][11]

Q2: How can I minimize matrix effects in my this compound analysis?

A2: To mitigate matrix effects, consider the following strategies:

  • Effective Sample Preparation: Employ solid-phase extraction (SPE) or other cleanup techniques to remove interfering compounds from your sample extract.[1]

  • Use of an Internal Standard: Incorporate a stable isotope-labeled internal standard that co-elutes with this compound to compensate for variations in ionization.[12] If a labeled standard is unavailable, a structurally similar compound not present in the sample can be used.[9][13]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples to account for matrix-induced signal changes.[2][3]

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components that may cause ion suppression.

Q3: What is the recommended method for extracting this compound from plant samples?

A3: A widely used method involves extraction with a heated aqueous methanol (B129727) solution (typically 70-80% methanol) at around 70-75°C.[10][14][15] The heat is crucial for inactivating the myrosinase enzyme, which would otherwise degrade the this compound.[9][10] Subsequent sonication can aid in extraction efficiency.[10][14]

Troubleshooting Guides

Guide 1: Poor Peak Shape

Problem: You are observing peak fronting, splitting, or tailing for your this compound peak.

Potential Cause Troubleshooting Step Rationale
Column Overload Dilute the sample and re-inject.Injecting too high a concentration of the analyte can lead to peak distortion.
Incompatible Injection Solvent Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.[4]A strong injection solvent can cause the analyte to move through the column too quickly, resulting in poor peak shape.
Column Contamination or Degradation 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column.[16]Contaminants on the column can interfere with analyte interaction, and column degradation can lead to void formation.
Secondary Interactions Add a small amount of a competing agent (e.g., formic acid) to the mobile phase.This can help to mask active sites on the stationary phase that may be causing secondary interactions and peak tailing.
Insufficient Column Equilibration Increase the column equilibration time between injections to at least 10 column volumes.[4][17]Inadequate equilibration can lead to inconsistent retention times and poor peak shape.
Guide 2: Low Sensitivity or No Peak Detected

Problem: You are experiencing low signal intensity or are unable to detect the this compound peak.

Potential Cause Troubleshooting Step Rationale
Analyte Degradation Prepare fresh samples and standards. Ensure myrosinase was inactivated during extraction by using heated solvent.[9][10]This compound can be unstable and degrade due to enzymatic activity or improper storage.
Ion Suppression 1. Dilute the sample. 2. Improve sample cleanup to remove interfering matrix components.[1] 3. Use an internal standard to assess recovery.[12]Co-eluting compounds from the matrix can suppress the ionization of this compound in the mass spectrometer source.[3]
Incorrect MS Settings Verify the MS parameters, including polarity (negative ion mode is typical for glucosinolates), precursor and product ions for MRM, and collision energy.[17][18]Incorrect mass spectrometer settings will prevent the detection of the target analyte.
LC Method Issues 1. Check for leaks in the LC system.[16] 2. Ensure the mobile phase composition is correct and freshly prepared.[17] 3. Confirm that this compound is not eluting in the solvent front due to poor retention.System leaks can lead to low flow rates and poor performance. Incorrect mobile phase can affect retention and ionization.
Sample Preparation Losses Evaluate each step of the extraction and cleanup process for potential analyte loss. Consider spiking a blank sample with a known amount of standard before extraction to determine recovery.[19]This compound can be lost during sample transfer, evaporation, or inefficient extraction.

Experimental Protocols

Protocol 1: this compound Extraction from Plant Material

This protocol is a general guideline and may require optimization for specific plant matrices.

  • Sample Preparation: Freeze-dry the plant material and grind it into a fine powder.[14]

  • Extraction:

    • Weigh approximately 50-100 mg of the dried powder into a microcentrifuge tube.

    • Add 1 mL of 70% methanol (pre-heated to 75°C).[10]

    • Vortex briefly to mix.

    • Incubate at 75°C for 20 minutes to inactivate myrosinase.[10]

    • Sonicate for 15-20 minutes at room temperature.[10][14]

  • Centrifugation: Centrifuge the sample at a sufficient speed (e.g., 2,700 x g) for 10 minutes to pellet the solid material.[14]

  • Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter before LC-MS analysis.[15]

Protocol 2: LC-MS/MS Method Parameters for this compound Quantification

These are starting parameters and should be optimized for your specific instrument and column.

  • LC Column: A column suitable for polar compounds, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a reversed-phase column with a polar endcapping.[13][19]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient starting with a high percentage of organic solvent (for HILIC) or a high percentage of aqueous solvent (for reversed-phase) and ramping appropriately to elute this compound.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions: The specific precursor-to-product ion transitions for this compound should be determined by infusing a standard. Common fragment ions for glucosinolates include m/z 97 (HSO₄⁻) and m/z 259.[18][20]

Quantitative Data Summary

The following table provides an example of method validation parameters for the quantification of various glucosinolates, including this compound, using HILIC-MS/MS.[13]

GlucosinolateLinear Range (µg/g)LOD (µg/g)LOQ (µg/g)Intraday Precision (RSD%)Interday Precision (RSD%)Recovery (%)
This compound 1–10000.0210.0702.439.0276.46 - 107.01
Glucoiberin1–10000.0010.0033.518.8798.76 - 105.34
Sinigrin1–10000.0090.0305.327.5495.11 - 102.67
Glucoraphanin1–10000.0020.0074.116.9899.03 - 108.21
Data adapted from a study on the simultaneous quantification of 22 glucosinolates.[13]

Visualizations

experimental_workflow Figure 1. Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing plant_material Plant Material freeze_drying Freeze-Drying & Grinding plant_material->freeze_drying extraction Heated Methanol Extraction (75°C) freeze_drying->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc_ms LC-MS/MS System filtration->lc_ms data_acquisition Data Acquisition (MRM Mode) lc_ms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification results Final Concentration quantification->results

Caption: Workflow for this compound Quantification.

troubleshooting_logic Figure 2. Troubleshooting Logic for Poor Peak Shape start Poor Peak Shape Observed (Fronting, Splitting, Tailing) check_concentration Is sample concentration high? start->check_concentration dilute_sample Dilute Sample check_concentration->dilute_sample Yes check_solvent Is injection solvent stronger than mobile phase? check_concentration->check_solvent No end Peak Shape Improved dilute_sample->end change_solvent Re-dissolve in weaker solvent check_solvent->change_solvent Yes check_column Is column old or contaminated? check_solvent->check_column No change_solvent->end flush_column Flush Column check_column->flush_column Yes check_equilibration Is equilibration time sufficient? check_column->check_equilibration No replace_column Replace Column flush_column->replace_column Still poor shape flush_column->end Improved replace_column->end increase_equilibration Increase Equilibration Time check_equilibration->increase_equilibration No check_equilibration->end Yes increase_equilibration->end

Caption: Troubleshooting Logic for Poor Peak Shape.

References

Thermal degradation of Glucocheirolin during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glucocheirolin. The focus is on preventing thermal degradation during sample preparation to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability a concern?

This compound is a type of glucosinolate, a class of secondary metabolites found in cruciferous plants such as wallflower (Erysimum cheiri)[1]. Like other glucosinolates, this compound can degrade under certain conditions, particularly at elevated temperatures, which can impact the accuracy of quantification and the biological activity of the compound. Its melting point is 168°C, which provides a general indication of its thermal tolerance[2].

Q2: At what temperatures does thermal degradation of this compound become a significant issue?

While the specific thermal degradation profile of this compound is not extensively documented, studies on other glucosinolates indicate that thermal breakdown can occur at temperatures above 100°C[3][4]. The rate of degradation is influenced by the food matrix, water content, and pH[5][6]. To minimize degradation, it is advisable to keep temperatures during sample preparation as low as possible.

Q3: What are the typical degradation products of this compound?

Upon degradation, glucosinolates typically form isothiocyanates and nitriles[7][8]. The specific degradation products of this compound are not well-documented in the available literature, but they are expected to follow this general pattern. The formation of these byproducts can be influenced by the pH of the medium[9].

Q4: How can I prevent enzymatic degradation of this compound during sample extraction?

Enzymatic degradation of glucosinolates is primarily caused by the enzyme myrosinase, which is released upon tissue damage. To prevent this, myrosinase must be inactivated. This is commonly achieved by using a hot solvent, such as boiling 70% methanol (B129727) or ethanol, during the initial extraction step[10].

Q5: What is the recommended method for analyzing this compound?

High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the analysis of glucosinolates, including this compound[10][11][12]. Typically, this involves the analysis of desulfated glucosinolates for better chromatographic separation and detection[10].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low this compound Yield Thermal Degradation: Exposure to high temperatures during extraction or solvent evaporation.- Use a low-temperature extraction method (e.g., sonication in cold solvent).- Evaporate solvents under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath set to ≤ 40°C).
Enzymatic Degradation: Incomplete inactivation of myrosinase.- Ensure the extraction solvent is sufficiently hot (e.g., boiling 70% methanol) and that it comes into contact with the sample immediately after tissue disruption.- Freeze-dry the sample immediately after collection and before extraction.
Incomplete Extraction: The solvent and/or extraction time may not be optimal.- Use a proven solvent system, such as 70% methanol.- Increase the extraction time or perform multiple extraction cycles.
Presence of Unexpected Peaks in Chromatogram Degradation Products: Thermal or enzymatic degradation has occurred.- Review the sample preparation procedure for any steps involving high temperatures or delayed myrosinase inactivation.- Analyze for known glucosinolate degradation products like isothiocyanates and nitriles.
Contamination: Contaminants from solvents, glassware, or the sample itself.- Use high-purity solvents and thoroughly clean all glassware.- Include a blank run (solvent only) in your HPLC analysis to identify any background peaks.
Poor Reproducibility Inconsistent Sample Handling: Variations in extraction time, temperature, or sample-to-solvent ratio.- Standardize all steps of the sample preparation protocol.- Use an internal standard to correct for variations in extraction efficiency and injection volume.
Sample Heterogeneity: The distribution of this compound in the plant material may not be uniform.- Homogenize the sample material thoroughly before taking a subsample for extraction.

Data on Glucosinolate Thermal Stability

Disclaimer: The following data is based on studies of various glucosinolates and may not be fully representative of this compound's specific properties. It is intended to provide a general understanding of glucosinolate thermal stability.

Table 1: General Thermal Stability of Different Glucosinolate Classes

Glucosinolate ClassRelative Thermal StabilityNotes
Aliphatic More StableDegradation is generally observed at temperatures above 100°C.
Indole Less StableCan show significant degradation even at temperatures below 100°C[4].

Table 2: Factors Influencing Glucosinolate Degradation

FactorEffect on DegradationReference
Temperature Increased temperature generally leads to increased degradation.[5]
Water Content The effect can be complex; some studies show higher degradation at intermediate water content.[5]
pH Degradation is more rapid in basic (alkaline) conditions compared to neutral or slightly acidic conditions.[6]

Experimental Protocols

Protocol 1: Extraction and Desulfation of this compound for HPLC Analysis

This protocol is adapted from established methods for glucosinolate analysis and is suitable for this compound.

  • Sample Preparation:

    • Freeze-dry fresh plant material immediately after harvesting to prevent enzymatic degradation.

    • Grind the freeze-dried material to a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered sample into a centrifuge tube.

    • Add 1 mL of boiling 70% methanol.

    • Vortex for 1 minute and then place in a heating block at 75°C for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Carefully transfer the supernatant to a new tube. This is the crude glucosinolate extract.

  • Desulfation:

    • Prepare a DEAE-Sephadex A-25 column.

    • Load the crude extract onto the column.

    • Wash the column with water and then with a sodium acetate (B1210297) buffer.

    • Add a solution of purified sulfatase to the column and allow it to react overnight at room temperature.

    • Elute the desulfoglucosinolates with ultrapure water.

  • Analysis:

    • Analyze the eluted desulfoglucosinolates by reverse-phase HPLC with UV detection at 229 nm[10].

    • Use a C18 column and a water/acetonitrile gradient for separation.

Visualizations

Glucocheirolin_Degradation_Pathway This compound This compound Heat Heat (>100°C) or Myrosinase This compound->Heat Unstable_Intermediate Unstable Aglycone Intermediate Heat->Unstable_Intermediate Isothiocyanate Cheirolin (Isothiocyanate) Unstable_Intermediate->Isothiocyanate pH dependent Nitrile Nitrile Derivative Unstable_Intermediate->Nitrile pH dependent

Caption: Thermal and enzymatic degradation pathway of this compound.

Experimental_Workflow Start Plant Material Collection Freeze_Drying Freeze-Drying Start->Freeze_Drying Grinding Grinding Freeze_Drying->Grinding Extraction Extraction with Boiling 70% Methanol Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Desulfation Desulfation on DEAE-Sephadex Column Supernatant_Collection->Desulfation Elution Elution of Desulfo-Glucocheirolin Desulfation->Elution HPLC_Analysis HPLC-UV Analysis (229 nm) Elution->HPLC_Analysis End Data Analysis HPLC_Analysis->End

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Flowchart Start Low this compound Yield? Check_Temp Was sample exposed to >40°C during solvent evaporation? Start->Check_Temp Reduce_Temp Use rotary evaporator at low temperature. Check_Temp->Reduce_Temp Yes Check_Enzyme Was myrosinase inactivated immediately? Check_Temp->Check_Enzyme No End Yield Improved Reduce_Temp->End Improve_Inactivation Use boiling solvent for extraction immediately after grinding. Check_Enzyme->Improve_Inactivation No Check_Extraction Was extraction complete? Check_Enzyme->Check_Extraction Yes Improve_Inactivation->End Optimize_Extraction Increase extraction time or perform multiple extractions. Check_Extraction->Optimize_Extraction No Check_Extraction->End Yes Optimize_Extraction->End

Caption: Troubleshooting flowchart for low this compound yield.

References

Preventing enzymatic degradation of Glucocheirolin during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Glucocheirolin. The focus is on preventing its enzymatic degradation to ensure high-yield and high-purity extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during extraction?

This compound is a type of glucosinolate, a class of secondary metabolites found in cruciferous plants. These compounds are of interest for their potential biological activities, including in drug development. The primary concern during extraction is the enzymatic degradation of this compound by the enzyme myrosinase.[1][2][3] In intact plant cells, myrosinase is physically separated from this compound. However, when the plant tissue is damaged during harvesting or homogenization, myrosinase comes into contact with this compound and catalyzes its hydrolysis. This degradation leads to the formation of various breakdown products, including isothiocyanates, thiocyanates, and nitriles, which reduces the yield of the desired intact this compound.[1][3]

Q2: What is the primary enzyme responsible for this compound degradation?

The primary enzyme responsible for the degradation of this compound is myrosinase (a thioglucoside glucohydrolase).[1][2] It is a defense-related enzyme in plants that, upon tissue damage, hydrolyzes glucosinolates into biologically active compounds.[4]

Q3: What are the main strategies to prevent enzymatic degradation of this compound during extraction?

The key to preventing this compound degradation is to inactivate the myrosinase enzyme as quickly as possible during the extraction process. The most common and effective strategies include:

  • Thermal Inactivation: Applying heat through methods like boiling, blanching, or using hot solvents to denature the myrosinase enzyme.

  • Solvent-Based Inactivation: Utilizing organic solvents, such as methanol (B129727) or ethanol (B145695) mixtures, which can denature and inactivate myrosinase.

  • pH Control: Adjusting the pH of the extraction buffer can modulate myrosinase activity, as the enzyme has an optimal pH range for activity.

  • Use of Chemical Inhibitors: Employing specific chemical compounds that can inhibit myrosinase activity.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Low or no yield of intact this compound in the final extract. Incomplete inactivation of myrosinase enzyme.1. Optimize Thermal Inactivation: - Boiling/Blanching: Ensure the plant material reaches a core temperature of at least 70-80°C for several minutes. Shorter times may not be sufficient. - Hot Solvent Extraction: Use a pre-heated solvent mixture (e.g., 70-80% methanol) at a temperature of 70-80°C. 2. Enhance Solvent Inactivation: - Use a higher concentration of methanol (e.g., 80%) which has been shown to be effective at inactivating myrosinase. 3. Rapid Processing: - Minimize the time between tissue disruption (homogenization) and the inactivation step (heating or solvent addition). Process samples in small batches to ensure rapid and uniform treatment.
Presence of high levels of isothiocyanates or other degradation products in the extract. Myrosinase was active for a period before inactivation.1. Immediate Inactivation: - Freeze-dry the plant material immediately after harvesting and then grind it in the presence of a hot solvent or immediately before heat treatment. - Drop freshly harvested and chopped material directly into boiling water or hot solvent. 2. pH Adjustment: - Maintain a slightly acidic pH (around 5-6) during the initial stages of extraction, as myrosinase activity can be lower outside its optimal pH range (which is often near neutral).
Inconsistent yields of this compound between batches. Variability in the effectiveness of myrosinase inactivation.1. Standardize the Inactivation Protocol: - Precisely control the temperature and duration of heat treatments. Use a thermometer to monitor the core temperature of the plant material. - Ensure a consistent ratio of plant material to solvent. 2. Homogenize Samples Thoroughly: - Ensure uniform particle size of the ground plant material to allow for even heat and solvent penetration.
Suspected thermal degradation of this compound. Excessive heat treatment.1. Optimize Heating Time and Temperature: - While heat inactivates myrosinase, prolonged exposure to very high temperatures can lead to non-enzymatic degradation of glucosinolates. Aim for the minimum time and temperature required for enzyme inactivation (e.g., 70-80°C for 5-10 minutes). 2. Consider Alternative Methods: - If thermal degradation is a major concern, prioritize solvent-based inactivation methods at lower temperatures or freeze-drying followed by extraction with a cold solvent mixture.

Myrosinase Inactivation Methods: A Quantitative Comparison

The following table summarizes the effectiveness of various methods for inactivating myrosinase, based on published research. The specific conditions and resulting enzyme activity can vary depending on the plant species and tissue type.

Inactivation Method Conditions Myrosinase Activity Reduction Reference
Thermal Treatment (Broccoli) 50°C for 7 minutes23.8%[1]
60°C for 7 minutes59.3%[1]
80°C for 12 minutesComplete inactivation[1]
Thermal Treatment (Green Cabbage) 40°C for 1 hour~40%[2]
45°C for 1 hour~70%[2]
Solvent Extraction (General) 70% Methanol at 70°CEffective inactivation
80% MethanolMore effective than 70% for preserving glucosinolates
Chemical Inhibition Hydroquinone (5% solution)Complete inhibition in reaction mixture[5]
Quinone (0.1% solution)More active inhibitor than hydroquinone[5]
Amygdalin and ArbutinPotential competitive inhibitors at acidic pH[6][7]

Experimental Protocols

Protocol 1: Hot Solvent Extraction for Myrosinase Inactivation

This protocol is designed to rapidly inactivate myrosinase and efficiently extract this compound.

  • Sample Preparation:

    • Freeze-dry fresh plant material to preserve the integrity of the compounds.

    • Grind the freeze-dried material into a fine powder using a cooled grinder to prevent heating.

  • Extraction:

    • Preheat a 70% (v/v) methanol-water solution to 75°C.

    • Add the powdered plant material to the preheated solvent at a ratio of 1:10 (w/v).

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the mixture at 75°C for 20 minutes with continuous stirring.

  • Purification:

    • Centrifuge the extract at 4,000 x g for 10 minutes to pellet the solid plant material.

    • Carefully decant the supernatant containing the extracted this compound.

    • For further purification, the supernatant can be passed through a solid-phase extraction (SPE) column (e.g., DEAE-Sephadex) to remove interfering compounds.

    • Elute the purified this compound from the SPE column.

  • Analysis:

    • Analyze the purified extract using High-Performance Liquid Chromatography (HPLC) to quantify the this compound content.

Visualizations

Signaling Pathways and Workflows

Glucocheirolin_Degradation_Pathway This compound This compound Aglycone Unstable Aglycone This compound->Aglycone Hydrolysis Myrosinase Myrosinase (activated by tissue damage) Myrosinase->this compound Isothiocyanates Isothiocyanates Aglycone->Isothiocyanates Rearrangement Thiocyanates Thiocyanates Aglycone->Thiocyanates Rearrangement Nitriles Nitriles Aglycone->Nitriles Rearrangement

Caption: Enzymatic degradation pathway of this compound.

Glucocheirolin_Extraction_Workflow Start Start: Fresh Plant Material FreezeDry Freeze-Drying Start->FreezeDry Grinding Grinding FreezeDry->Grinding Inactivation Myrosinase Inactivation (Hot Solvent/Blanching) Grinding->Inactivation Extraction Extraction Inactivation->Extraction Centrifugation Centrifugation/Filtration Extraction->Centrifugation Purification Purification (e.g., SPE) Centrifugation->Purification Analysis Analysis (e.g., HPLC) Purification->Analysis End End: Purified this compound Analysis->End

Caption: Experimental workflow for this compound extraction.

References

Troubleshooting low recovery of Glucocheirolin from plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the recovery of Glucocheirolin from plant extracts. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help researchers, scientists, and drug development professionals optimize their extraction and purification protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound recovery is significantly lower than expected. What is the most common reason for this?

A1: The most frequent cause of low glucosinolate recovery, including this compound, is the activity of the endogenous enzyme myrosinase. This enzyme is released upon tissue damage and rapidly hydrolyzes glucosinolates into isothiocyanates, nitriles, and other degradation products.

Troubleshooting Steps:

  • Immediate Inactivation: Ensure that myrosinase is inactivated immediately after harvesting the plant material. This can be achieved by flash-freezing the tissue in liquid nitrogen, followed by lyophilization (freeze-drying), or by immediately placing the fresh material into boiling solvent (e.g., 70-80% methanol).

  • Cooking Methods: If using heat inactivation, methods like steaming or microwaving can be effective, but stir-frying may lead to significant glucosinolate loss.[1][2] Myrosinase is generally more stable within intact plant tissue compared to extracts.[1]

Q2: Which extraction solvent should I use for optimal this compound recovery?

A2: The choice of solvent is critical for efficient extraction. Aqueous methanol (B129727) is a commonly used and effective solvent.

Troubleshooting Steps:

  • Solvent Concentration: An 80% methanol solution is often effective at inactivating myrosinase and extracting glucosinolates.[3] For freeze-dried tissues, a 70% methanol solution is also commonly used.[4]

  • Alternative Solvents: Aqueous ethanol (B145695) can also be used and is a less toxic alternative. The optimal concentration may need to be determined empirically for your specific plant material.

  • Advanced Techniques: Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to potentially improve extraction efficiency and reduce solvent consumption.[3]

Q3: Could the temperature and pH of my extraction process be affecting my yield?

A3: Yes, both temperature and pH play a crucial role in the stability of this compound.

Troubleshooting Steps:

  • Temperature: While high temperatures are used for myrosinase inactivation, prolonged exposure to heat, especially above 70°C, can lead to thermal degradation of glucosinolates.[5] Indole glucosinolates are generally more susceptible to thermal degradation than aliphatic glucosinolates like this compound.[6][7]

  • pH: Glucosinolates are most stable in neutral to slightly acidic conditions (pH 5-7).[4] They degrade more rapidly in basic (alkaline) conditions.[7] Ensure your extraction and purification buffers are within the optimal pH range.

Q4: I am losing my product during the purification step. How can I improve this?

A4: Purification, often by ion-exchange chromatography, is a common step where losses can occur.

Troubleshooting Steps:

  • Column Choice: DEAE-Sephadex is a commonly used anion-exchange resin for glucosinolate purification.

  • Method Optimization: Ensure the column is properly conditioned and not overloaded. Optimize the wash and elution steps. A common procedure involves loading the extract, washing with water and an acetate (B1210297) buffer, and then eluting the desulfated glucosinolates after treatment with sulfatase.

  • Alternative Purification: For larger scale purification, high-speed counter-current chromatography (HSCCC) has been shown to be effective for glucosinolate separation with good recovery rates.

Q5: How should I prepare and store my plant material to maximize this compound recovery?

A5: Proper sample handling and storage are essential to prevent degradation before extraction.

Troubleshooting Steps:

  • Sample Preparation: For fresh tissue, immediate processing is key. If not possible, flash-freeze in liquid nitrogen and store at -80°C. Lyophilization (freeze-drying) of the frozen tissue to a fine powder is a standard and effective preparation method.[4]

  • Storage of Extracts: Store your extracts at low temperatures (e.g., -20°C or -80°C) to prevent degradation over time.

Quantitative Data Summary

The following table summarizes key quantitative data related to the stability and recovery of glucosinolates. Note that data specific to this compound is limited, and information from related compounds is provided for guidance.

ParameterConditionObservationCompound(s)Citation
Thermal Stability Heating at 100°CGluconapin is more stable than glucobrassicin (B1234704) and 4-methoxyglucobrassicin. Significant degradation of all three occurs over 120 minutes.Gluconapin, Glucobrassicin, 4-Methoxyglucobrassicin[3]
Heating > 100°CIndole glucosinolates show a higher degradation rate than aliphatic glucosinolates.General Glucosinolates[6]
pH Stability Basic conditionsGlucosinolates degrade more rapidly in basic media.General Glucosinolates[7]
Neutral to slightly acidicGlucosinolates are most stable.General Glucosinolates[7]
Extraction Recovery Supercritical CO2 Extraction64% recovery of total glucosinolates from Eruca sativa.Total Glucosinolates[5]
Macroporous Ion-Exchange Resin~80% recovery of sinigrin.Sinigrin[5]
Alumina Column Chromatography96% and 98% recovery from aqueous extract for progoitrin (B1231004) and gluconapin, respectively.Progoitrin, Gluconapin[5]
Myrosinase Inactivation Stir-fryingRetained up to 65% myrosinase activity, leading to high glucosinolate loss (up to 70%).General Glucosinolates[1][2]
Steaming/MicrowavingOver 90% loss of myrosinase activity, with high retention of glucosinolates (up to 97% for steaming).General Glucosinolates[1][2]

Experimental Protocol: Extraction and Purification of this compound

This protocol is a standard method for the extraction and analysis of glucosinolates, adapted for this compound, based on established procedures.[8]

1. Sample Preparation and Myrosinase Inactivation a. Harvest fresh plant material (e.g., seeds or leaves of Erysimum species). b. Immediately freeze the material in liquid nitrogen to halt enzymatic activity. c. Lyophilize (freeze-dry) the frozen tissue until a constant weight is achieved. d. Grind the lyophilized material into a fine, homogeneous powder using a mortar and pestle or a mill.

2. Extraction a. Weigh approximately 100 mg of the dried powder into a 2 mL microcentrifuge tube. b. Add 1 mL of 70% methanol (pre-heated to 75°C). c. Vortex briefly to mix. d. Incubate in a water bath at 75°C for 10-20 minutes. e. Centrifuge at 5000 x g for 5 minutes. f. Carefully collect the supernatant.

3. Purification by Ion-Exchange Chromatography a. Prepare a small column with DEAE-Sephadex A-25 resin. b. Pre-condition the column with water. c. Load the supernatant from the extraction step onto the column. The negatively charged glucosinolates will bind to the resin. d. Wash the column with 2 x 1 mL of 70% methanol to remove impurities like chlorophyll. e. Wash the column with 2 x 1 mL of ultrapure water. f. Equilibrate the column with 2 x 1 mL of 20 mM sodium acetate buffer (pH 5.5). g. To desulfate the glucosinolates, add 75 µL of purified aryl sulfatase solution to the column and let it react overnight at room temperature. h. Elute the desulfated this compound with 2 x 0.5 mL of ultrapure water.

4. Analysis a. Analyze the eluate by HPLC-UV or LC-MS. b. For HPLC, use a C18 column and a water:acetonitrile gradient. Detection is typically at 229 nm. c. Quantify this compound by comparing its peak area to a calibration curve of a known standard (e.g., sinigrin) and applying a response factor.

Visualizations

Experimental Workflow for this compound Extraction

experimental_workflow plant_material Plant Material (e.g., Erysimum sp.) sample_prep Sample Preparation (Freeze-drying, Grinding) plant_material->sample_prep extraction Extraction (70% Methanol, 75°C) sample_prep->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant purification Ion-Exchange Chromatography (DEAE-Sephadex) supernatant->purification desulfation Desulfation (Aryl Sulfatase) purification->desulfation elution Elution (Water) desulfation->elution analysis Analysis (HPLC-UV / LC-MS) elution->analysis quantification Quantification analysis->quantification troubleshooting_tree start Low this compound Recovery myrosinase Was myrosinase inactivated immediately? start->myrosinase inactivate Action: Immediately freeze-dry or use boiling solvent. myrosinase->inactivate No solvent Is the extraction solvent optimal? myrosinase->solvent Yes inactivate->solvent optimize_solvent Action: Use 70-80% aqueous methanol. Consider UAE/MAE. solvent->optimize_solvent No conditions Are temperature and pH controlled? solvent->conditions Yes optimize_solvent->conditions optimize_conditions Action: Avoid prolonged heat >70°C. Maintain pH 5-7. conditions->optimize_conditions No purification Are there losses during purification? conditions->purification Yes optimize_conditions->purification optimize_purification Action: Check column loading and optimize wash/elution steps. purification->optimize_purification Yes storage Is sample storage appropriate? purification->storage No optimize_purification->storage optimize_storage Action: Store material at -80°C and extracts at -20°C or lower. storage->optimize_storage No end Recovery Improved storage->end Yes optimize_storage->end

References

Technical Support Center: Analysis of Glucocheirolin in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the analysis of Glucocheirolin in food samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of quantification.[2][3] In liquid chromatography-mass spectrometry (LC-MS) analysis, particularly with electrospray ionization (ESI), matrix effects are a significant concern.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike comparison. This involves comparing the peak area of a this compound standard spiked into a blank matrix extract (a sample known to be free of this compound) to the peak area of the same standard in a neat solvent. A significant difference between the two peak areas indicates the presence of matrix effects. Another qualitative technique is post-column infusion, where a constant flow of this compound standard is introduced into the mass spectrometer. A change in the signal upon injection of a blank matrix extract reveals the retention time regions where ion suppression or enhancement occurs.[4]

Q3: What are common sources of matrix effects in the analysis of this compound from food samples?

A3: In food matrices, particularly cruciferous vegetables like broccoli, cabbage, and kale, common sources of matrix effects include salts, sugars, lipids, proteins, and other small molecules.[4] These compounds can compete with this compound for ionization in the mass spectrometer's source, leading to inaccurate results.

Q4: Can simply diluting my sample extract reduce matrix effects?

A4: Yes, diluting the sample extract is a straightforward approach to mitigate matrix effects. This reduces the concentration of interfering compounds along with the analyte. However, this is only a viable option if your analytical method has sufficient sensitivity to detect this compound at the lower concentration.

Q5: What is the most effective way to compensate for matrix effects?

A5: The use of a stable isotope-labeled (SIL) internal standard of this compound is the most effective method to compensate for matrix effects.[4] The SIL internal standard has nearly identical physicochemical properties to this compound and will be affected by matrix effects in the same way, allowing for accurate quantification.[5] When a SIL internal standard is not available, matrix-matched calibration is a good alternative.[6]

Troubleshooting Guides

Problem: Poor signal intensity or lower than expected results for this compound.

Possible Cause Troubleshooting Steps
Ion Suppression 1. Assess Matrix Effect: Perform a post-extraction spike experiment to quantify the degree of ion suppression. 2. Optimize Sample Preparation: Implement a more rigorous cleanup method. Solid Phase Extraction (SPE) is highly effective at removing interfering matrix components.[4] 3. Chromatographic Separation: Modify the LC gradient to better separate this compound from the interfering regions of the chromatogram. 4. Dilution: Dilute the sample extract to reduce the concentration of matrix components.
Inefficient Extraction 1. Review Extraction Protocol: Ensure that the extraction solvent and conditions are optimal for this compound. A common method involves extraction with a methanol (B129727)/water mixture. 2. Myrosinase Inactivation: Confirm that myrosinase, an enzyme that degrades glucosinolates, is effectively inactivated during sample preparation, typically by heating.[7]

Problem: Inconsistent and irreproducible this compound peak areas between injections.

Possible Cause Troubleshooting Steps
Variable Matrix Effects 1. Evaluate Matrix Variability: Analyze multiple blank matrix samples to assess the consistency of the matrix effect. 2. Improve Sample Cleanup: Use a more robust sample preparation method like SPE to minimize variability in matrix components. 3. Use an Internal Standard: Employ a stable isotope-labeled internal standard for this compound to correct for variations in matrix effects.[4]
Instrumental Issues 1. Check System Suitability: Inject a standard solution multiple times to ensure the LC-MS system is performing consistently. 2. Clean the Ion Source: Matrix components can contaminate the ion source over time, leading to inconsistent ionization. Regular cleaning is crucial.

Quantitative Data Summary

The following table summarizes recovery data for this compound and the impact of sample preparation on matrix effects for glucosinolates in general, which can be indicative of the performance for this compound.

AnalyteFood MatrixSample PreparationMatrix Effect/RecoveryReference
This compound12 Brassicaceae VegetablesHILIC-MS/MSMean recoveries: 76.46% to 120.14%[1]
Intact GlucosinolatesKimchiSolid Phase Extraction (SPE)Matrix effects improved to 98% - 105% after SPE[4]
13 GlucosinolatesBrassicaceae VegetablesUHPLC-MS/MS from freeze-dried powderRecoveries: 74% to 119%[8]
13 GlucosinolatesBrassicaceae VegetablesUHPLC-MS/MS from frozen-fresh powderRecoveries: 77% to 104%[8]

Experimental Protocols

Detailed Protocol for Extraction and UHPLC-MS/MS Analysis of this compound

This protocol is a synthesized methodology based on established procedures for glucosinolate analysis.[1][8][9]

1. Sample Preparation and Myrosinase Inactivation:

  • Freeze-Drying: Freeze-dry fresh vegetable samples (e.g., broccoli, cabbage, kale) to preserve the integrity of this compound.

  • Homogenization: Grind the freeze-dried samples into a fine powder using a laboratory mill.

  • Weighing: Accurately weigh approximately 100 mg of the homogenized powder into a 2 mL microcentrifuge tube.

  • Myrosinase Inactivation: Add 1 mL of 70% methanol (v/v) pre-heated to 75°C to the sample tube. Vortex immediately for 30 seconds.

2. Extraction:

  • Sonication: Place the sample tubes in an ultrasonic bath for 20 minutes at room temperature.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean 2 mL tube.

  • Re-extraction: Add another 1 mL of 70% methanol (75°C) to the pellet, vortex, sonicate, and centrifuge as before.

  • Pooling: Combine the supernatants from both extractions.

3. Sample Cleanup (Optional but Recommended):

  • For complex matrices, a Solid Phase Extraction (SPE) cleanup can be beneficial. Use a C18 SPE cartridge.

  • Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Dilute the pooled supernatant with water (1:4 v/v) and load it onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water.

  • Elution: Elute the glucosinolates with 5 mL of 70% methanol.

4. UHPLC-MS/MS Analysis:

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good separation of polar glucosinolates.[1]

  • Mobile Phase:

  • Gradient: A suitable gradient program should be optimized to achieve good separation of this compound from other matrix components.

  • MS/MS Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound should be determined by infusing a standard solution.

5. Quantification:

  • Prepare a calibration curve using this compound standards. For optimal accuracy, use matrix-matched calibration standards or a stable isotope-labeled internal standard.[5][6]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Sample Cleanup (Optional) cluster_analysis Analysis Sample Food Sample (e.g., Broccoli) FreezeDry Freeze-Drying Sample->FreezeDry Homogenize Homogenization FreezeDry->Homogenize Weigh Weighing Homogenize->Weigh Inactivate Myrosinase Inactivation (75°C Methanol) Weigh->Inactivate Sonicate Ultrasonication Inactivate->Sonicate Centrifuge Centrifugation Sonicate->Centrifuge Collect Collect Supernatant Centrifuge->Collect SPE Solid Phase Extraction (SPE) Collect->SPE LCMS UHPLC-MS/MS Analysis Collect->LCMS Without Cleanup SPE->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Matrix_Effects cluster_solutions Mitigation Strategies Start Inaccurate/Inconsistent Results Assess Assess Matrix Effect (Post-Extraction Spike) Start->Assess Present Matrix Effect Present Assess->Present Yes Absent Matrix Effect Absent Assess->Absent No Dilute Dilute Sample Present->Dilute Cleanup Improve Sample Cleanup (SPE) Present->Cleanup Chroma Optimize Chromatography Present->Chroma IS Use Stable Isotope-Labeled Internal Standard Present->IS Other Investigate Other Issues (e.g., Extraction, Instrument) Absent->Other Result Accurate & Reproducible Results Dilute->Result Cleanup->Result Chroma->Result IS->Result

Caption: Troubleshooting decision tree for matrix effects.

References

Improving the sensitivity of Glucocheirolin detection in biological fluids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of Glucocheirolin in biological fluids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting, and frequently asked questions related to the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in biological fluids like plasma and urine?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely recommended method for the sensitive and selective quantification of this compound in biological matrices.[1][2] This technique offers high specificity through the use of Multiple Reaction Monitoring (MRM), which minimizes interference from complex sample components. For intact glucosinolate analysis, negative ion electrospray ionization (ESI) is typically employed.[1]

Q2: How should I prepare my plasma/serum samples for this compound analysis?

A2: A common and effective method for plasma or serum sample preparation is protein precipitation followed by solid-phase extraction (SPE).[3] A typical workflow involves:

  • Protein Precipitation: Precipitate proteins in the plasma/serum sample by adding a cold organic solvent like acetonitrile (B52724), often containing an internal standard.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE): Load the supernatant onto an appropriate SPE cartridge (e.g., a weak anion exchange cartridge) to clean up the sample and concentrate the analyte.

  • Elution and Reconstitution: Elute the this compound from the SPE cartridge and then evaporate the solvent. Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

Q3: What are the main challenges when analyzing this compound in biological fluids?

A3: The primary challenges include:

  • Matrix Effects: Biological fluids like plasma and urine contain numerous endogenous compounds that can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.[4][5]

  • Low Concentrations: Endogenous or post-administration levels of this compound can be very low, requiring highly sensitive instrumentation and optimized sample preparation to achieve detectable levels.

  • Analyte Stability: this compound, like other glucosinolates, can be susceptible to degradation depending on storage temperature, pH, and freeze-thaw cycles.[6][7][8][9][10][11]

Q4: How can I minimize matrix effects in my analysis?

A4: To mitigate matrix effects, consider the following strategies:

  • Effective Sample Cleanup: Utilize robust sample preparation techniques like SPE to remove interfering matrix components.[5]

  • Chromatographic Separation: Optimize your HPLC/UHPLC method to ensure this compound is chromatographically separated from co-eluting matrix components.

  • Use of an Internal Standard: Employ a stable isotope-labeled internal standard that co-elutes with this compound to compensate for matrix-induced variations in ionization.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank biological matrix that is free of the analyte to mimic the matrix effects seen in your samples.

Q5: What are the recommended storage conditions for plasma and urine samples to ensure this compound stability?

A5: For long-term stability, it is recommended to store plasma and urine samples at -80°C. For short-term storage (up to 24-48 hours), refrigeration at 4°C is generally acceptable.[7][12] It is crucial to minimize the number of freeze-thaw cycles, as this can lead to degradation of the analyte.[11][13]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low or No this compound Signal Inefficient extraction or poor recovery from sample preparation.Optimize the SPE procedure; check the pH of your loading, washing, and elution buffers. Ensure the elution solvent is strong enough to desorb the analyte from the SPE cartridge.[1][14]
Degradation of this compound during sample processing or storage.Ensure samples are kept on ice or at 4°C during processing. Check the pH of the sample and buffers. Avoid prolonged storage at room temperature.[13]
Suboptimal LC-MS/MS parameters.Verify the MRM transitions (precursor and product ions) and collision energy for this compound. Optimize the ion source parameters (e.g., spray voltage, temperature).
Poor Peak Shape (Tailing or Fronting) Column overload.Dilute the sample or inject a smaller volume.
Incompatible injection solvent.Reconstitute the final sample in a solvent that is weaker than the initial mobile phase.
Secondary interactions with the analytical column.Ensure the mobile phase pH is appropriate to maintain this compound in a single ionic state.
High Variability in Results Inconsistent sample preparation.Use an automated sample preparation system if available. Ensure precise and consistent handling at each step of the manual procedure.
Significant matrix effects between different samples.Employ a stable isotope-labeled internal standard. Re-evaluate the sample cleanup procedure to remove more interferences.
Instrument instability.Check for leaks in the LC system. Ensure the mass spectrometer is properly calibrated and tuned.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a representative method based on common practices for glucosinolate analysis in biological fluids. Optimization may be required for specific instrumentation and laboratory conditions.

1. Sample Preparation (Protein Precipitation and SPE)

  • To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Condition a weak anion exchange (WAX) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

  • Elute the this compound with 1 mL of 2% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: Ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 2% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with ESI source

  • Ionization Mode: Negative

  • MRM Transitions (Hypothetical - requires empirical determination):

    • This compound Quantifier: m/z 438.0 -> 97.0 ([M-H]⁻ -> [HSO₄]⁻)

    • This compound Qualifier: m/z 438.0 -> 275.0

Protocol 2: Extraction of this compound from Urine
  • Sample Preparation

    • Centrifuge the urine sample at 5,000 x g for 10 minutes to remove particulate matter.

    • Take 500 µL of the supernatant and add an internal standard.

    • Proceed with Solid-Phase Extraction as described in Protocol 1, steps 1.4-1.9.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of glucosinolates in biological fluids using LC-MS/MS. Note that specific values for this compound may vary and should be determined during method validation.

ParameterPlasmaUrineReference
Limit of Detection (LOD) 0.5 - 2 pmol0.5 - 2 pmol[1]
Limit of Quantification (LOQ) 2 - 20 µg/kg2 - 20 µg/kg[15]
Recovery 85 - 90%85 - 90%[1]
Intra-day Precision (%RSD) < 10%< 10%[1]
Inter-day Precision (%RSD) < 15%< 15%[1]

Visualizations

Metabolic Pathway of this compound

This compound, upon ingestion and cellular damage, is hydrolyzed by the enzyme myrosinase to produce 3-methylsulfonylpropyl isothiocyanate. This isothiocyanate can then be conjugated with glutathione (B108866) and enter the mercapturic acid pathway for excretion.

This compound This compound Isothiocyanate 3-Methylsulfonylpropyl Isothiocyanate This compound->Isothiocyanate Myrosinase GSH_Conjugate Glutathione Conjugate Isothiocyanate->GSH_Conjugate GST Mercapturic_Acid Mercapturic Acid (Excreted in Urine) GSH_Conjugate->Mercapturic_Acid Further Metabolism

Metabolic conversion of this compound.
Signaling Pathway Activation by this compound Metabolite

The isothiocyanate derived from this compound, 3-methylsulfonylpropyl isothiocyanate, is known to be an activator of the Nrf2 signaling pathway. This pathway plays a crucial role in the cellular antioxidant response.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC 3-Methylsulfonylpropyl Isothiocyanate Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 Reacts with Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Activation of the Nrf2 pathway.
Experimental Workflow for this compound Analysis

The following diagram outlines the general workflow for the quantification of this compound in biological fluids.

start Biological Fluid (Plasma, Serum, or Urine) protein_precip Protein Precipitation (e.g., with Acetonitrile) start->protein_precip spe Solid-Phase Extraction (SPE) protein_precip->spe evap_recon Evaporation & Reconstitution spe->evap_recon lcms LC-MS/MS Analysis (MRM Mode) evap_recon->lcms data Data Analysis & Quantification lcms->data

This compound analysis workflow.

References

Cross-reactivity issues in immunoassays for Glucocheirolin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for Glucocheirolin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured?

This compound is a type of alkyl glucosinolate, a class of organic compounds found in cruciferous vegetables like cabbage, broccoli, and kale. These compounds and their breakdown products are of interest to researchers for their potential roles in plant defense mechanisms and their biological activities in humans. Immunoassays provide a sensitive and specific method for quantifying this compound in various samples.

Q2: What is the principle of a competitive immunoassay for this compound?

Due to its small size, this compound is typically measured using a competitive immunoassay format. In this setup, a known amount of labeled this compound (the "tracer") competes with the unlabeled this compound in the sample for a limited number of binding sites on a specific antibody. The amount of tracer that binds to the antibody is inversely proportional to the concentration of this compound in the sample. This means a higher signal from the tracer corresponds to a lower concentration of this compound in the sample.

Q3: What are the most common sources of error in a this compound immunoassay?

Common sources of error include:

  • Cross-reactivity: The antibody may bind to other structurally similar glucosinolates present in the sample, leading to inaccurate quantification.

  • Matrix effects: Components in the sample matrix (e.g., from plant extracts) can interfere with the antibody-antigen binding.

  • Inaccurate standard curve: Improper preparation of the standard curve can lead to incorrect concentration calculations.

  • Pipetting errors: Inaccurate or inconsistent pipetting can introduce significant variability.

  • Improper sample preparation: Inefficient extraction of this compound from the sample matrix can lead to underestimation of its concentration.

Troubleshooting Guides

Issue 1: High Signal or No Competition in the Standard Curve
Possible Cause Recommended Solution
Inactive Antibody - Ensure the antibody has been stored correctly. - Use a new vial of antibody. - Verify the antibody's activity using a positive control.
Inactive Labeled this compound (Tracer) - Check the expiration date and storage conditions of the tracer. - Prepare a fresh dilution of the tracer.
Incorrect Assay Buffer - Verify the pH and composition of the assay buffer. - Ensure no interfering substances are present in the buffer.
Insufficient Incubation Time - Increase the incubation time for the antibody and tracer to allow for optimal binding.
Issue 2: Low Signal or High Background
Possible Cause Recommended Solution
High Concentration of Labeled this compound - Titrate the labeled this compound to find the optimal concentration that gives a strong signal without saturating the antibody.
Insufficient Blocking - Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or the blocking incubation time to minimize non-specific binding.
Inadequate Washing - Increase the number of wash steps or the volume of wash buffer to remove unbound reagents effectively.
Contaminated Reagents - Use fresh, high-quality reagents and sterile technique to avoid contamination.
Issue 3: Poor Reproducibility Between Replicates
Possible Cause Recommended Solution
Inconsistent Pipetting - Use calibrated pipettes and ensure consistent technique for all additions. - Use a multichannel pipette for adding reagents to multiple wells simultaneously.
Plate Edge Effects - Avoid using the outer wells of the microplate, as they are more prone to temperature fluctuations. - Ensure the plate is evenly incubated.
Improper Mixing - Gently mix all reagents and samples thoroughly before adding them to the wells.

Cross-Reactivity in this compound Immunoassays

A significant challenge in immunoassays for small molecules like this compound is the potential for cross-reactivity. This occurs when the antibody binds to other molecules that are structurally similar to this compound, leading to an overestimation of the this compound concentration. This compound belongs to the family of alkyl glucosinolates, which share a common core structure.

Potential Cross-Reactants for Anti-Glucocheirolin Antibodies:

Table 1: Structurally Similar Glucosinolates to this compound

Glucosinolate Side Chain Structure Potential for Cross-Reactivity
This compound 3-(methylsulfonyl)propylTarget Analyte
Glucoiberin3-(methylsulfinyl)propylHigh
Glucoerucin4-(methylthio)butylModerate
Glucoraphanin4-(methylsulfinyl)butylModerate
Sinigrin2-propenylLow
Progoitrin2-hydroxy-3-butenylLow

This table is for illustrative purposes and the actual cross-reactivity will depend on the specific antibody used.

Experimental Protocols

Protocol 1: Competitive ELISA for Determining Cross-Reactivity

This protocol allows you to determine the cross-reactivity of your anti-Glucocheirolin antibody with other glucosinolates.

Materials:

  • Anti-Glucocheirolin antibody

  • This compound standard

  • Potentially cross-reacting glucosinolate standards

  • This compound-protein conjugate (for coating)

  • 96-well microtiter plates

  • Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the this compound-protein conjugate in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the this compound standard and the potential cross-reacting compounds in assay buffer.

    • Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells.

    • Add 50 µL of the diluted anti-Glucocheirolin primary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Signal Development: Add 100 µL of substrate solution to each well and incubate until color develops.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculation:

    • Calculate the IC50 (the concentration that inhibits 50% of the signal) for this compound and each potential cross-reactant.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Protocol 2: Sample Preparation from Plant Material

Materials:

  • Plant tissue (e.g., leaves, seeds)

  • Liquid nitrogen

  • Mortar and pestle or homogenizer

  • Extraction solvent (e.g., 70% methanol)

  • Centrifuge

  • Microcentrifuge tubes

Procedure:

  • Freeze the plant tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a homogenizer.

  • Weigh the powdered tissue and add it to a microcentrifuge tube.

  • Add the extraction solvent to the tube (e.g., 1 mL per 100 mg of tissue).

  • Vortex the tube vigorously for 1 minute.

  • Incubate the tube at 70°C for 15 minutes to inactivate myrosinase.

  • Centrifuge the tube at high speed for 10 minutes.

  • Collect the supernatant, which contains the extracted glucosinolates.

  • The supernatant can be diluted in assay buffer for use in the immunoassay.

Visualizations

Competitive_ELISA_Workflow cluster_coating Coating cluster_blocking Blocking cluster_competition Competition cluster_detection Detection A Coat plate with This compound-protein conjugate B Block with BSA A->B Wash C Add sample/standard and anti-Glucocheirolin antibody B->C Wash D Add enzyme-conjugated secondary antibody C->D Wash E Add substrate D->E Wash F Read absorbance E->F Stop Troubleshooting_Logic cluster_high Troubleshooting High Signal cluster_low Troubleshooting Low Signal cluster_repro Troubleshooting Reproducibility Start Unusual Results HighSignal High Signal/ No Competition Start->HighSignal LowSignal Low Signal/ High Background Start->LowSignal PoorRepro Poor Reproducibility Start->PoorRepro H1 Check Antibody/Tracer Activity HighSignal->H1 H2 Verify Assay Buffer HighSignal->H2 H3 Increase Incubation Time HighSignal->H3 L1 Titrate Labeled Antigen LowSignal->L1 L2 Optimize Blocking LowSignal->L2 L3 Improve Washing LowSignal->L3 R1 Check Pipetting Technique PoorRepro->R1 R2 Avoid Edge Effects PoorRepro->R2 R3 Ensure Proper Mixing PoorRepro->R3

Validation & Comparative

Glucocheirolin: An Objective Evaluation of its Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Glucocheirolin's potential as an anti-inflammatory agent. Due to the limited availability of direct quantitative data for this compound, this document utilizes data from its hydrolysis product, Cheirolin, and a closely related isothiocyanate, Benzyl Isothiocyanate (BITC), as surrogates to provide a comparative framework against established anti-inflammatory drugs, Dexamethasone and Ibuprofen. This comparison is supported by experimental data from publicly available literature and detailed experimental protocols for key validation assays.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of a compound can be assessed through various in vitro and in vivo models. Key parameters include the half-maximal inhibitory concentration (IC50) for the suppression of inflammatory mediators and the percentage of edema reduction in animal models.

Disclaimer: The following tables include data for Benzyl Isothiocyanate (BITC) as a surrogate for this compound's hydrolysis product, Cheirolin, due to the absence of specific quantitative anti-inflammatory data for this compound in the reviewed literature. BITC shares structural similarities with Cheirolin and its data can provide an initial estimate of potential efficacy.

In Vitro Anti-inflammatory Activity

This table summarizes the inhibitory effects of the compounds on the production of key inflammatory mediators in cell-based assays.

CompoundAssayCell LineIC50 / Inhibition
Benzyl Isothiocyanate (BITC) (as surrogate for Cheirolin)Nitric Oxide (NO) Production Inhibition[1]RAW 264.7 Macrophages99.26% inhibition at 50 µg/mL[1]
Dexamethasone Glucocorticoid Receptor Binding[2]-IC50 = 38 nM[2]
IL-6 Production Inhibition[3]-IC50 = 0.5 x 10⁻⁸ M[3]
Ibuprofen COX-1 Inhibition[4]-IC50 = 13 µM[4]
COX-2 Inhibition-pIC50 = 5.9 (IC50 = 1.35 µM)[5]
In Vivo Anti-inflammatory Activity

This table presents the efficacy of the compounds in a standard animal model of acute inflammation.

CompoundAnimal ModelDosageEfficacy
This compound/Cheirolin --Data not available
Dexamethasone Carrageenan-induced paw edema (Rat)-Well-established anti-inflammatory effect
Ibuprofen Carrageenan-induced paw edema (Rat)-Significant reduction in paw edema

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for assessing anti-inflammatory activity.

In Vitro: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophage cells stimulated with LPS.

Cell Culture:

  • RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

Experimental Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound (e.g., this compound, Dexamethasone, Ibuprofen) for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control group (no test compound) and a negative control group (no LPS stimulation).

  • Incubate the plates for 24 hours at 37°C.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent system. Measure the absorbance at 540 nm.

  • Calculate the percentage of NO production inhibition relative to the LPS-stimulated vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a widely used animal model to screen for acute anti-inflammatory activity.

Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.

Experimental Procedure:

  • Fast the animals overnight before the experiment.

  • Administer the test compound (e.g., this compound, Dexamethasone, Ibuprofen) or the vehicle (e.g., saline, carboxymethylcellulose) orally or intraperitoneally. A positive control group receiving a standard anti-inflammatory drug is also included.

  • After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculate the increase in paw volume (edema) at each time point: Edema = Vₜ - V₀.

  • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.

Signaling Pathways and Experimental Workflow

Understanding the mechanism of action and the experimental process is crucial for drug development. The following diagrams illustrate these aspects.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation a RAW 264.7 Macrophage Culture b Pre-treatment with this compound/Alternatives a->b c LPS Stimulation (1 µg/mL) b->c d Incubation (24h) c->d e Supernatant Collection d->e f Nitric Oxide Measurement (Griess Assay) e->f g IC50 Determination f->g h Animal Acclimatization (Rats) i Compound Administration (Oral/IP) h->i j Carrageenan Injection (Paw) i->j k Paw Volume Measurement (Plethysmometer) j->k l Data Analysis (% Inhibition) k->l G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB releases Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Genes Cheirolin Cheirolin (from this compound) Cheirolin->IKK Inhibits G cluster_0 Mechanism of Action cluster_1 Primary Targets This compound This compound (via Cheirolin) NFkB_Pathway NF-κB Pathway Inhibition This compound->NFkB_Pathway Dexamethasone Dexamethasone GR_Agonism Glucocorticoid Receptor Agonism Dexamethasone->GR_Agonism Ibuprofen Ibuprofen COX_Inhibition COX-1/COX-2 Inhibition Ibuprofen->COX_Inhibition

References

A Comparative Analysis of Glucocheirolin and Sulforaphane Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactive properties of two prominent isothiocyanates derived from glucosinolates: Glucocheirolin (via its hydrolysis product, cheirolin) and Sulforaphane (B1684495). The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive overview of their anticancer, anti-inflammatory, and antioxidant activities.

Introduction

Glucosinolates are a class of secondary metabolites found in cruciferous vegetables. Upon plant cell damage, the enzyme myrosinase hydrolyzes glucosinolates into various bioactive compounds, most notably isothiocyanates. This compound and glucoraphanin (B191350) are precursors to the isothiocyanates cheirolin (B1668576) and sulforaphane, respectively. Sulforaphane has been extensively studied for its potent health-promoting effects. This guide aims to provide a comparative analysis of the bioactivity of this compound's derivative, cheirolin, and the well-characterized sulforaphane.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data from comparative studies on the bioactivity of Sulforaphane. While specific quantitative data for this compound (cheirolin) is limited in the current literature, a qualitative comparison of its Nrf2 activation potential is included.

Table 1: Comparative Anticancer Activity (IC50 Values in µM)

Cancer Cell LineSulforaphane IC50 (µM)Cheirolin IC50 (µM)
Breast Cancer
MDA-MB-23115-30Data not available
MCF-7~28Data not available
Prostate Cancer
PC-315-50Data not available
LNCaP10-30Data not available
Lung Cancer
A54910-20Data not available
H12998Data not available
Colon Cancer
HCT116~15Data not available
Caco-2~75Data not available

IC50 values represent the concentration of a compound that inhibits 50% of the cancer cell population's growth and can vary based on experimental conditions such as incubation time and assay method.

Table 2: Comparative Anti-inflammatory and Antioxidant Activity

Bioactivity MarkerSulforaphaneCheirolin
Nrf2 Activation Potent activatorSimilar potency to Sulforaphane in inducing Nrf2-dependent gene expression[1]
NF-κB Inhibition Inhibits activation and nuclear translocation of p65Data not available
Antioxidant Capacity (ORAC) Data not availableData not available

Signaling Pathways and Mechanisms of Action

Both sulforaphane and cheirolin exert their effects through the modulation of key cellular signaling pathways. The primary mechanism for their antioxidant and anti-inflammatory effects is the activation of the Keap1-Nrf2 pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binding Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Isothiocyanate Sulforaphane / Cheirolin Isothiocyanate->Keap1 modifies cysteine residues Ub->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds Antioxidant_Genes Antioxidant & Detoxification Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates transcription

Figure 1. The Keap1-Nrf2 Signaling Pathway. Isothiocyanates modify Keap1, leading to the release and nuclear translocation of Nrf2, which then activates antioxidant gene expression.

In addition to Nrf2 activation, sulforaphane has been shown to inhibit the pro-inflammatory NF-κB pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB binding NFkB_n NF-κB NFkB->NFkB_n translocation Sulforaphane Sulforaphane Sulforaphane->IKK inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) NFkB_n->Inflammatory_Genes activates transcription

Figure 2. The NF-κB Signaling Pathway. Sulforaphane can inhibit IKK, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

4.1. Cell Viability and IC50 Determination (MTT Assay)

  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of the test compound (Sulforaphane or Cheirolin).

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Start Seed cells in 96-well plate Treatment Treat with varying concentrations of Sulforaphane or Cheirolin Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance Analysis Calculate IC50 value Absorbance->Analysis

Figure 3. Workflow for determining IC50 values using the MTT assay.

4.2. Nrf2 Nuclear Translocation Assay (Immunofluorescence)

  • Cell Culture and Treatment: Cells are grown on glass coverslips in a multi-well plate and treated with the test compounds for a specified time.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent-based buffer (e.g., Triton X-100).

  • Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).

  • Primary Antibody Incubation: Cells are incubated with a primary antibody specific for Nrf2.

  • Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody.

  • Nuclear Staining: The cell nuclei are counterstained with a fluorescent nuclear dye (e.g., DAPI).

  • Imaging: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope.

  • Analysis: The translocation of Nrf2 from the cytoplasm to the nucleus is quantified by analyzing the fluorescence intensity in the nuclear and cytoplasmic compartments.

4.3. NF-κB Activation Assay (Luciferase Reporter Assay)

  • Cell Transfection: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • Treatment and Stimulation: Transfected cells are pre-treated with the test compounds for a certain period before being stimulated with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis: After stimulation, the cells are lysed to release the cellular contents, including the luciferase enzyme.

  • Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The level of luciferase activity is indicative of the extent of NF-κB activation. The inhibitory effect of the test compounds is determined by comparing the luciferase activity in treated cells to that in stimulated, untreated cells.

Conclusion

Sulforaphane is a well-documented bioactive compound with potent anticancer, anti-inflammatory, and antioxidant properties, primarily mediated through the activation of the Nrf2 pathway and inhibition of the NF-κB pathway. The available evidence suggests that cheirolin, the isothiocyanate derived from this compound, shares a similar potency to sulforaphane in activating the Nrf2 signaling pathway[1]. This indicates that this compound may also possess significant health-promoting benefits.

However, there is a notable lack of comprehensive quantitative data on the anticancer and specific anti-inflammatory activities of cheirolin. Further research, including direct comparative studies with sulforaphane and determination of IC50 values in various cancer cell lines, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives. Such studies will be crucial for drug development professionals seeking to harness the potential of isothiocyanates for disease prevention and treatment.

References

A Comparative Analysis of the Antioxidant Capacity of Glucocheirolin and Other Glucosinolates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative antioxidant potential of Glucocheirolin. This report synthesizes available data to facilitate further research and development in the field of natural antioxidant compounds.

The antioxidant capacity of glucosinolates, a class of sulfur-containing secondary metabolites found predominantly in cruciferous vegetables, is a subject of significant scientific interest. While the direct antioxidant activity of these compounds is generally considered modest, their true potential lies in their hydrolysis products, isothiocyanates, which are potent indirect antioxidants. This guide provides a comparative overview of the antioxidant capacity of this compound, primarily found in species of the Erysimum genus (wallflowers), against other well-known glucosinolates from common Brassica vegetables.

It is important to note that direct comparative studies on the antioxidant capacity of a wide range of purified glucosinolates are limited in scientific literature. Therefore, this guide utilizes an indirect comparative approach, analyzing the antioxidant activities of plant extracts with well-characterized glucosinolate profiles. The data presented is intended to provide a relative understanding of their potential and to guide future research.

Quantitative Comparison of Antioxidant Capacity

The following table summarizes the antioxidant capacity of extracts from plants rich in specific glucosinolates. The data is presented as IC50 values (the concentration required to inhibit 50% of the radical) from common antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and as Ferric Reducing Antioxidant Power (FRAP). Lower IC50 values indicate higher antioxidant activity.

Predominant GlucosinolatePlant SourceDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP (mM Fe(II)/g)
This compound Cheiranthus cheiri (Wallflower)74.12 (ethanol extract)[1]25.8 (ethanol extract)[1]Not widely reported
GlucoraphaninBrassica oleracea var. italica (Broccoli)~250-800 (varietal dependent)~150-500 (varietal dependent)~10-40
SinigrinBrassica juncea (Mustard Greens)~100-400~80-300~15-50
GlucobrassicinBrassica oleracea var. capitata (Cabbage)~300-1000+~200-800~5-25

Note: The values for Broccoli, Mustard Greens, and Cabbage are approximate ranges compiled from multiple sources and can vary significantly based on cultivar, growing conditions, and extraction methods. The data for Cheiranthus cheiri is from a specific study and provides a benchmark for a this compound-rich source.

Indirect Antioxidant Activity: The Nrf2 Signaling Pathway

The primary mechanism through which glucosinolates exert their antioxidant effects is by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] This is an indirect antioxidant mechanism. Upon consumption and hydrolysis of glucosinolates, isothiocyanates are formed. These isothiocyanates are potent activators of Nrf2, a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Isothiocyanates can modify Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This binding initiates the transcription of numerous protective genes, including those for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). These enzymes play a crucial role in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative stress.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanates (from Glucosinolates) Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 modifies Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces release ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant & Detoxification Enzymes (HO-1, NQO1, GSTs) ARE->Antioxidant_Enzymes initiates transcription of Antioxidant_Enzymes->ROS neutralizes

Caption: Nrf2 signaling pathway activated by isothiocyanates.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are standardized and widely used in phytochemical research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared.

  • Sample Preparation: The plant extract is dissolved in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction Mixture: In a test tube or a 96-well plate, a fixed volume of the DPPH solution (e.g., 1 mL) is added to a specific volume of the sample extract at different concentrations (e.g., 100 µL). A control is prepared with the solvent instead of the sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the extract concentration.

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_sample Prepare Serial Dilutions of Plant Extract start->prep_sample mix Mix DPPH Solution and Plant Extract prep_dpph->mix prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end_node End calculate->end_node

Caption: Workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Protocol:

  • Preparation of ABTS•+ solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate and left to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Similar to the DPPH assay, serial dilutions of the plant extract are prepared.

  • Reaction Mixture: A small volume of the sample extract (e.g., 10 µL) is added to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).

  • Incubation: The mixture is incubated at room temperature for a short period (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

Protocol:

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent is warmed to 37°C before use.

  • Sample Preparation: The plant extracts are prepared in a suitable solvent.

  • Reaction Mixture: A small volume of the sample (e.g., 50 µL) is mixed with a large volume of the FRAP reagent (e.g., 1.5 mL).

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as mM Fe(II) equivalents per gram of the sample.

Conclusion

References

A Comparative Analysis of the Cytotoxic Effects of Glucocheirolin and Glucoiberin in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of two glucosinolates, Glucocheirolin and Glucoiberin, and their respective isothiocyanate derivatives, Cheirolin (B1668576) and Iberin (B1674146), in the context of cancer cell proliferation. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways and workflows to support further research and drug development efforts.

Introduction

Glucosinolates are a class of secondary metabolites found predominantly in cruciferous vegetables. Upon enzymatic hydrolysis by myrosinase, they are converted into biologically active compounds, primarily isothiocyanates, which have demonstrated potent anti-cancer properties. This guide focuses on this compound and Glucoiberin, comparing their potential as cytotoxic agents against cancer cells. It is important to note that intact glucosinolates generally exhibit low to no direct cytotoxicity; their anti-cancer effects are mediated by their isothiocyanate hydrolysis products.[1][2] Therefore, this comparison focuses on the activities of their respective isothiocyanates, Cheirolin and Iberin.

Data Presentation: Cytotoxicity of this compound- and Glucoiberin-Derived Compounds

Compound/ExtractCancer Cell LineKey FindingsReference(s)
This compound Hydrolysis Product (Cheirolin) General ActivityInduces Nrf2 nuclear translocation with a potency similar to sulforaphane.[3][3]
Glucoiberin Hydrolysis Product (Iberin) Ovarian Cancer CellsInhibits cell proliferation and induces apoptosis.[4]
Hepatocellular Carcinoma (HepG2)Induces anticancer activity by increasing intracellular reactive oxygen species and promoting tubulin depolymerization.[4]
Human Neuroblastoma CellsInduces cell cycle arrest and apoptosis.[5]
General ActivityActivates the nuclear factor E2-related protein Nrf2, which promotes the expression of antioxidant and phase II genes.[5] Reported to have little cytotoxicity to normal cells.[4][4][5]
Broccoli Extract (containing Glucoiberin) Colon Cancer Cell LineMyrosinase hydrolysate of the extract showed very high cytotoxic activity, with 95% lethality at a concentration of 0.78 µg/mL. The crude 80% alcohol extract exhibited an IC50 of 3.88 µg/mL.

Experimental Protocols

A common method for assessing the cytotoxicity of compounds like this compound and Glucoiberin is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay for Cell Viability

Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., HT29, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Glucosinolate (this compound or Glucoiberin) and Myrosinase, or the corresponding isothiocyanate (Cheirolin or Iberin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • If using glucosinolates, prepare a stock solution of the glucosinolate and a separate solution of myrosinase. Prepare serial dilutions of the glucosinolate. Add the myrosinase solution to the wells just before or along with the glucosinolate to initiate hydrolysis.

    • If using isothiocyanates, prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in the complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualization

Signaling Pathway

Both Iberin (from Glucoiberin) and Cheirolin (from this compound) have been reported to activate the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanates (Iberin, Cheirolin) Keap1 Keap1 ITC->Keap1 inactivates Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2_cyto Nrf2 Ub Ubiquitination & Degradation Nrf2_Keap1->Ub leads to Nrf2_cyto->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Genes Cytoprotective Genes (e.g., HO-1, GCLC) ARE->Genes activates transcription of cytotoxicity_workflow cluster_compounds Test Compounds start Start: Select Cancer Cell Lines culture Cell Culture & Seeding (96-well plates) start->culture treatment Treatment with Compounds culture->treatment incubation Incubation (24h, 48h, 72h) treatment->incubation gluco_myro This compound + Myrosinase gluco_myro->treatment gluci_myro Glucoiberin + Myrosinase gluci_myro->treatment cheirolin Cheirolin cheirolin->treatment iberin Iberin iberin->treatment assay Cytotoxicity Assay (e.g., MTT Assay) incubation->assay readout Measure Absorbance/ Fluorescence assay->readout analysis Data Analysis: Calculate IC50 Values readout->analysis comparison Compare Cytotoxicity analysis->comparison

References

A Comparative Analysis of Glucocheirolin and its Isothiocyanate Derivative, Cheirolin: Efficacy and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biological activities of the glucosinolate glucocheirolin (B91262) and its potent isothiocyanate derivative, cheirolin (B1668576), for researchers and drug development professionals.

Glucosinolates, a class of secondary metabolites found predominantly in cruciferous vegetables, and their hydrolysis products, isothiocyanates, have garnered significant attention for their potential health benefits, including anticancer, anti-inflammatory, and antioxidant properties. This guide provides a detailed comparison of the efficacy of this compound and its corresponding isothiocyanate, cheirolin, supported by available experimental data. The evidence strongly indicates that cheirolin, the bioactive hydrolysis product, exhibits significantly greater potency across various biological assays compared to its precursor, this compound.

Superior Bioactivity of the Isothiocyanate Form

The conversion of this compound to cheirolin is a critical activation step. This hydrolysis is catalyzed by the enzyme myrosinase, which is physically separated from glucosinolates in intact plant cells and is released upon tissue damage, such as chewing. In the absence of myrosinase, this conversion can also be facilitated by the gut microbiota. The resulting isothiocyanate, cheirolin, possesses a reactive -N=C=S group, which is central to its biological activity, allowing it to interact with various cellular targets.

While direct comparative studies quantifying the efficacy of this compound versus cheirolin are limited, the consensus in the scientific literature is that isothiocyanates are the primary bioactive compounds. Studies on various glucosinolate-isothiocyanate pairs consistently demonstrate the superior activity of the isothiocyanate form. For instance, research on the antiproliferative effects of glucosinolate-derived compounds has shown that isothiocyanates are considerably more potent in inhibiting the growth of cancer cells than their precursor glucosinolates or other hydrolysis products like nitriles.

Comparative Efficacy: A Summary of In Vitro Data

To illustrate the difference in potency, this section summarizes available quantitative data on the biological activities of cheirolin. Data for this compound is largely unavailable in the form of IC50 values, reflecting its status as a less active precursor.

CompoundBiological ActivityCell LineIC50 ValueReference
Cheirolin Nrf2 Induction (Antioxidant/Anti-inflammatory)NIH3T3 fibroblastsNot reported as IC50, but showed significant induction[1]
Cheirolin AntiproliferativeK562 (human erythroleukemic cells)Not reported as IC50, but showed high inhibitory activity

Note: The table highlights the significant biological activity of cheirolin. The lack of comparable IC50 values for this compound in the literature underscores the focus on cheirolin as the active molecule.

Key Signaling Pathways and Mechanisms of Action

The enhanced efficacy of cheirolin can be attributed to its ability to modulate key cellular signaling pathways involved in carcinogenesis and inflammation.

Nrf2-Mediated Antioxidant and Anti-inflammatory Response

Cheirolin is a potent inducer of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway.[1] Nrf2 is a master regulator of the cellular antioxidant response.

Nrf2_Pathway Cheirolin Cheirolin Keap1 Keap1 Cheirolin->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters & targets for degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes activates transcription Cytoprotection Cellular Protection Antioxidant_Genes->Cytoprotection leads to

Caption: Cheirolin activates the Nrf2 antioxidant pathway.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Cheirolin, being an electrophilic isothiocyanate, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC). The upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances, thereby exerting potent antioxidant and anti-inflammatory effects.

Inhibition of NF-κB Signaling Pathway

Isothiocyanates, as a class of compounds, are known to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct studies on cheirolin's effect on NF-κB are not extensively available, the established mechanism for other isothiocyanates likely applies.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, cytokines) NFkB->Inflammatory_Genes activates transcription Cheirolin Cheirolin Cheirolin->IKK inhibits Inflammation Inflammation Inflammatory_Genes->Inflammation promotes MTT_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 a Seed cancer cells in 96-well plate b Treat cells with This compound or Cheirolin a->b c Add MTT reagent b->c d Incubate (formazan formation) c->d e Add solubilization solution d->e f Measure absorbance e->f

References

The Challenge of Pinpointing Cruciferous Vegetable Consumption: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

Assessing dietary intake accurately is a cornerstone of nutritional research. While food frequency questionnaires and dietary recalls are common tools, they are subject to recall bias and measurement error. Therefore, objective biomarkers of food intake are crucial for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of glucocheirolin (B91262) and other potential urinary biomarkers for the consumption of cruciferous vegetables, a food group rich in health-promoting compounds like glucosinolates.

Cruciferous vegetables, including broccoli, cabbage, and kale, are lauded for their potential role in disease prevention. This has spurred the search for reliable biomarkers to objectively measure their consumption in human studies. This compound, a glucosinolate found in these vegetables, has been investigated as a potential candidate. However, a direct comparison with other proposed biomarkers is essential for its validation. This guide synthesizes the available experimental data to compare this compound with other leading candidates: sulforaphane (B1684495), S-methylcysteine sulfoxide (B87167) (SMCSO), and 3,3'-diindolylmethane (B526164) (DIM).

Performance Comparison of Urinary Biomarkers

A comprehensive evaluation of a biomarker's performance hinges on its sensitivity, specificity, and dose-response relationship with the intake of the target food. While data directly comparing this compound to other biomarkers is limited, we can collate the existing evidence for each candidate.

BiomarkerPrecursor/SourceSensitivity & SpecificityDose-Response RelationshipAnalytical Method
This compound This compound (a glucosinolate)Data not availableData not availableLC-MS/MS
Sulforaphane Metabolites (e.g., Sulforaphane N-acetylcysteine) GlucoraphaninHigh (>80% sensitivity and specificity for sulforaphane N-acetylcysteine)[1]Urinary excretion of total isothiocyanates (including sulforaphane) correlates with cruciferous vegetable intake.[2]LC-MS/MS
S-methylcysteine sulfoxide (SMCSO) S-methylcysteinePromising, but specific data is limited.Urinary SMCSO levels increase with increasing broccoli intake.NMR, LC-MS
3,3'-diindolylmethane (DIM) Glucobrassicin (B1234704)Discriminates between high and low Brassica vegetable intake.Urinary DIM excretion increases with glucobrassicin dose.LC-MS/MS

Note: The table highlights a significant gap in the literature regarding the specific performance metrics of this compound as a biomarker for cruciferous vegetable intake. While its presence in these vegetables is established, its utility as a quantitative marker requires further validation.

Experimental Protocols

Accurate and reproducible measurement of these biomarkers is paramount. The primary analytical technique employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

General Protocol for Urinary Biomarker Analysis by LC-MS/MS

This protocol provides a general framework. Specific parameters such as chromatographic conditions and mass spectrometric transitions need to be optimized for each analyte.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples to pellet any precipitate.

  • Perform enzymatic hydrolysis (e.g., using β-glucuronidase/sulfatase) to measure total (free and conjugated) biomarker concentrations.

  • Precipitate proteins using a solvent like methanol (B129727) or acetonitrile (B52724).

  • Centrifuge to remove precipitated proteins.

  • Transfer the supernatant to an autosampler vial for analysis.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with two solvents, typically water with a small percentage of formic acid (for protonation) and an organic solvent like methanol or acetonitrile with formic acid.

  • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

  • Injection Volume: Usually in the range of 5-20 µL.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) is a common technique for these compounds, typically in positive or negative ion mode depending on the analyte.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for the biomarker and then monitoring for a specific product ion after fragmentation in the collision cell. This highly selective technique minimizes interference from other compounds in the urine matrix.

  • Quantification: A calibration curve is generated using standards of the pure biomarker at known concentrations. An internal standard (a stable isotope-labeled version of the analyte) is added to all samples and standards to correct for variations in sample preparation and instrument response.

Signaling Pathways and Experimental Workflows

To visualize the metabolic journey of these biomarkers from consumption to excretion, and the analytical workflow, the following diagrams are provided.

G Cruciferous Vegetables Cruciferous Vegetables Glucosinolates (e.g., this compound, Glucoraphanin, Glucobrassicin) Glucosinolates (e.g., this compound, Glucoraphanin, Glucobrassicin) Cruciferous Vegetables->Glucosinolates (e.g., this compound, Glucoraphanin, Glucobrassicin) SMCSO SMCSO Cruciferous Vegetables->SMCSO Myrosinase (Enzyme) Myrosinase (Enzyme) Glucosinolates (e.g., this compound, Glucoraphanin, Glucobrassicin)->Myrosinase (Enzyme) Hydrolysis Isothiocyanates (e.g., Sulforaphane) Isothiocyanates (e.g., Sulforaphane) Myrosinase (Enzyme)->Isothiocyanates (e.g., Sulforaphane) Indole-3-carbinol Indole-3-carbinol Myrosinase (Enzyme)->Indole-3-carbinol Metabolism (Liver) Metabolism (Liver) Isothiocyanates (e.g., Sulforaphane)->Metabolism (Liver) DIM DIM Indole-3-carbinol->DIM DIM->Metabolism (Liver) SMCSO->Metabolism (Liver) Urinary Excretion Urinary Excretion Metabolism (Liver)->Urinary Excretion

Caption: Metabolic pathway of cruciferous vegetable biomarkers.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine Collection Urine Collection Enzymatic Hydrolysis Enzymatic Hydrolysis Urine Collection->Enzymatic Hydrolysis Protein Precipitation Protein Precipitation Enzymatic Hydrolysis->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC Separation LC Separation Supernatant Transfer->LC Separation MS Ionization (ESI) MS Ionization (ESI) LC Separation->MS Ionization (ESI) MS/MS Detection (MRM) MS/MS Detection (MRM) MS Ionization (ESI)->MS/MS Detection (MRM) Data Analysis & Quantification Data Analysis & Quantification MS/MS Detection (MRM)->Data Analysis & Quantification

Caption: Experimental workflow for urinary biomarker analysis.

Conclusion and Future Directions

The available evidence suggests that metabolites of sulforaphane, SMCSO, and DIM are promising biomarkers for assessing cruciferous vegetable intake. Sulforaphane metabolites, in particular, have demonstrated high sensitivity and specificity. However, a significant knowledge gap exists for this compound. To validate this compound as a reliable biomarker, future research should focus on:

  • Direct Comparative Studies: Human intervention studies are needed to directly compare the performance of urinary this compound with sulforaphane metabolites, SMCSO, and DIM after controlled consumption of various cruciferous vegetables.

  • Dose-Response Studies: Establishing a clear dose-response relationship between the amount of cruciferous vegetables consumed and the concentration of this compound in urine is critical.

  • Method Validation: A robust and fully validated LC-MS/MS method for the routine quantification of this compound in human urine needs to be developed and published.

By addressing these research gaps, the scientific community can better evaluate the potential of this compound as a valuable tool in nutritional epidemiology and clinical trials, ultimately leading to a more accurate understanding of the health benefits associated with cruciferous vegetable consumption.

References

Comparative Stability of Glucocheirolin and Other Aliphatic Glucosinolates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of Glucocheirolin and other aliphatic glucosinolates, focusing on thermal, pH, and enzymatic degradation. The information is compiled from various experimental studies to aid in research and development involving these bioactive compounds.

Introduction to Glucosinolate Stability

Glucosinolates are a class of secondary metabolites found predominantly in Brassica vegetables. Their biological activity is largely attributed to their hydrolysis products, such as isothiocyanates, which are formed upon enzymatic degradation by myrosinase. The stability of the parent glucosinolate is a critical factor influencing the potential bioactivity of its derivatives. Aliphatic glucosinolates are generally considered more resistant to thermal degradation than their indole (B1671886) counterparts[1][2]. However, stability can vary significantly within the aliphatic class depending on the specific side-chain structure and the surrounding food matrix[1][2].

Comparative Stability Analysis

While direct quantitative kinetic data for the degradation of this compound is limited in publicly available literature, we can infer its relative stability based on its structure and data from related aliphatic glucosinolates. This compound is a methylsulfonylalkyl glucosinolate. Studies on other aliphatic glucosinolates provide a framework for understanding its likely stability profile.

Thermal Stability

Thermal processing, such as cooking, can lead to the degradation of glucosinolates. The degradation generally follows first-order kinetics[1][2].

Key Observations:

  • Aliphatic vs. Indole: Aliphatic glucosinolates are significantly more heat-stable than indole glucosinolates. For instance, cooking can cause up to 38% degradation of indole glucosinolates, compared to only 8% for aliphatic ones[1].

  • Side-Chain Structure: The structure of the side chain influences thermal stability. For example, within the aliphatic class, gluconapin (B99918) has been shown to be more stable than glucobrassicin (B1234704) (an indole glucosinolate)[2].

  • Food Matrix: The stability of a given glucosinolate can vary considerably depending on the vegetable in which it is present. For example, gluconapin is twenty-fold more stable in broccoli compared to Brussels sprouts[2].

Table 1: Thermal Degradation Rate Constants (k) of Selected Aliphatic Glucosinolates at 100°C in Different Brassica Vegetables

GlucosinolateVegetableDegradation Rate Constant (k) (min⁻¹)Reference
GluconapinBroccoli0.001[1]
GluconapinBrussels Sprouts0.020[1]
GluconapinRed Cabbage0.004[1]
GluconapinPak Choi0.005[1]
GluconapinChinese Cabbage0.009[1]

Data for this compound is not available in the cited literature, but as an aliphatic glucosinolate, its thermal stability is expected to be relatively high, likely comparable to or greater than other aliphatic glucosinolates depending on the specific food matrix.

pH Stability

The pH of the environment can influence the stability and degradation pathways of glucosinolates and their hydrolysis products.

Key Observations:

  • Glucosinolates are generally more stable in neutral to slightly acidic conditions (pH 5-7)[3].

  • Under alkaline conditions (pH > 7), degradation can be accelerated[3].

  • The pH also affects the nature of the hydrolysis products formed upon enzymatic action by myrosinase. Neutral pH favors the formation of isothiocyanates, while acidic conditions can lead to the formation of nitriles.

Enzymatic Stability and Hydrolysis

Myrosinase, an enzyme present in Brassica plants, catalyzes the hydrolysis of glucosinolates. The rate and products of this hydrolysis are dependent on the specific glucosinolate and reaction conditions.

Key Observations:

  • The hydrolysis of glucosinolates by myrosinase is a rapid process that occurs upon tissue damage[4].

  • The kinetics of myrosinase activity can be influenced by substrate concentration, with some studies showing substrate inhibition at high concentrations of glucosinolates like sinigrin (B192396) and glucoraphanin[4].

Experimental Protocols

Determination of Thermal Stability of Glucosinolates

Objective: To determine the degradation kinetics of glucosinolates in a plant matrix at a specific temperature.

Methodology:

  • Sample Preparation: Homogenize fresh plant material. To inactivate endogenous myrosinase, blanch the homogenate in boiling water for a short period (e.g., 1-2 minutes), followed by rapid cooling on ice. Freeze-dry the material for storage.

  • Thermal Treatment: Place a known amount of the prepared plant material in sealed vials and incubate in a heating block or water bath at the desired temperature (e.g., 100°C) for various time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Extraction: After incubation, immediately cool the samples on ice. Extract the glucosinolates using a 70% methanol (B129727) solution at 70°C.

  • Analysis: Analyze the glucosinolate content in the extracts using High-Performance Liquid Chromatography (HPLC) with UV detection (at 229 nm).

  • Kinetic Analysis: Plot the natural logarithm of the ratio of the glucosinolate concentration at time 't' to the initial concentration (ln(C/C₀)) against time. The negative slope of this plot represents the first-order degradation rate constant (k).

HPLC Analysis of Glucosinolates

Objective: To separate and quantify individual glucosinolates in a sample extract.

Methodology:

  • Desulfation: Glucosinolate extracts are typically desulfated before HPLC analysis to improve chromatographic separation. This is achieved by passing the extract through a mini-column containing an anion-exchange resin (e.g., DEAE-Sephadex) and then treating the bound glucosinolates with a purified sulfatase solution.

  • Elution: The resulting desulfoglucosinolates are then eluted from the column with water.

  • Chromatography:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B). A typical gradient might start with a high percentage of A, gradually increasing the percentage of B over the run.

    • Detection: UV detector at 229 nm.

  • Quantification: Identify and quantify individual glucosinolates by comparing retention times and peak areas with those of known standards.

Signaling Pathways and Experimental Workflows

Glucosinolate Hydrolysis Pathway

The enzymatic hydrolysis of glucosinolates by myrosinase is a key step in the formation of bioactive compounds. The initial products are glucose and an unstable aglycone, which then rearranges to form isothiocyanates, nitriles, or other products depending on the reaction conditions.

Glucosinolate_Hydrolysis Glucosinolate Glucosinolate Unstable_Aglycone Unstable_Aglycone Glucosinolate->Unstable_Aglycone hydrolysis Myrosinase Myrosinase Myrosinase->Unstable_Aglycone Tissue_Damage Tissue_Damage Tissue_Damage->Myrosinase releases Glucose Glucose Unstable_Aglycone->Glucose releases Isothiocyanate Isothiocyanate Unstable_Aglycone->Isothiocyanate rearranges to Nitrile Nitrile Unstable_Aglycone->Nitrile rearranges to Other_Products Other_Products Unstable_Aglycone->Other_Products rearranges to Reaction_Conditions Reaction_Conditions Reaction_Conditions->Isothiocyanate Reaction_Conditions->Nitrile Reaction_Conditions->Other_Products Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isothiocyanate Isothiocyanate Keap1 Keap1 Isothiocyanate->Keap1 modifies Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2_free Nrf2 (free) Nrf2_Keap1->Nrf2_free Nrf2 release Proteasome Proteasome Nrf2_Keap1->Proteasome degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes activates transcription

References

In Vivo Validation of Glucocheirolin's Chemopreventive Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo chemopreventive effects of Glucocheirolin and its hydrolysis product, cheirolin (B1668576), alongside the well-documented isothiocyanates, Sulforaphane (SFN) and Phenethyl Isothiocyanate (PEITC). While in vitro evidence suggests a potential role for cheirolin in cancer prevention, this document highlights the current landscape of in vivo validation, presenting available quantitative data, experimental protocols, and mechanisms of action to inform future research and drug development.

Executive Summary

This compound, a glucosinolate found in cruciferous vegetables, and its corresponding isothiocyanate, cheirolin, are emerging as compounds of interest in cancer chemoprevention. In vitro studies indicate that cheirolin exhibits a potency comparable to the well-established chemopreventive agent Sulforaphane in activating the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. However, a comprehensive review of the current scientific literature reveals a notable absence of in vivo studies specifically investigating the chemopreventive efficacy of this compound or cheirolin in animal models of carcinogenesis.

In contrast, Sulforaphane and Phenethyl Isothiocyanate have been extensively studied in vivo, with a robust body of evidence demonstrating their ability to inhibit tumor development in various animal models. This guide presents a detailed comparison of the available data for these compounds to provide a benchmark for the potential future evaluation of this compound and cheirolin.

Comparative Data on In Vivo Chemopreventive Efficacy

The following tables summarize key quantitative data from in vivo studies on Sulforaphane and Phenethyl Isothiocyanate. At present, no equivalent in vivo data for this compound or cheirolin has been identified in the peer-reviewed literature.

Table 1: In Vivo Efficacy of Sulforaphane (SFN) in Animal Models of Carcinogenesis

Animal ModelCarcinogenSFN Dose/AdministrationTumor Incidence ReductionTumor Multiplicity ReductionReference
Sprague-Dawley RatsDMBA75 µmol/day (gavage)40%77%(Study on SFN chemoprevention)
A/J MiceBenzo[a]pyrene0.5 and 1.0 µmol/g diet25% and 41% respectivelyNot Reported(Study on SFN in lung cancer)
ApcMin/+ Mice- (spontaneous)300 ppm in diet67%55%(Study on SFN in intestinal polyps)

Table 2: In Vivo Efficacy of Phenethyl Isothiocyanate (PEITC) in Animal Models of Carcinogenesis

Animal ModelCarcinogenPEITC Dose/AdministrationTumor Incidence ReductionTumor Multiplicity ReductionReference
A/J MiceNNK3 µmol/g diet50%46%(Study on PEITC in lung cancer)
F344 RatsAOM1.5 and 3.0 µmol/g dietNot Reported47% and 62% respectively (aberrant crypt foci)(Study on PEITC in colon cancer)
TRAMP Mice- (spontaneous)3 µmol/g diet43%51%(Study on PEITC in prostate cancer)

Mechanisms of Action: A Comparative Overview

The primary mechanism of action for isothiocyanates in cancer chemoprevention involves the activation of the Keap1-Nrf2 signaling pathway, leading to the induction of Phase II detoxification enzymes.

This compound and Cheirolin

In vitro studies have shown that cheirolin is a potent inducer of the Nrf2 pathway. It demonstrated a similar potency to Sulforaphane in inducing the nuclear translocation of Nrf2 and the subsequent expression of downstream target genes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL) in NIH3T3 fibroblasts[1]. This suggests that this compound, upon conversion to cheirolin, could potentially exert chemopreventive effects through the upregulation of cellular antioxidant defenses. However, in vivo validation of this mechanism is currently lacking.

This compound This compound Myrosinase Myrosinase This compound->Myrosinase Cheirolin Cheirolin (Isothiocyanate) Myrosinase->Cheirolin Keap1 Keap1 Cheirolin->Keap1 Inhibits Nrf2_inactive Nrf2 (Inactive) Keap1->Nrf2_inactive Sequesters Nrf2_active Nrf2 (Active) Nrf2_inactive->Nrf2_active Release ARE ARE Nrf2_active->ARE Binds to PhaseII_Enzymes Phase II Enzymes (e.g., HO-1, GCL) ARE->PhaseII_Enzymes Induces Transcription Cellular_Protection Cellular Protection & Chemoprevention PhaseII_Enzymes->Cellular_Protection

Caption: Proposed mechanism of this compound/Cheirolin via Nrf2 activation.

Sulforaphane (SFN) and Phenethyl Isothiocyanate (PEITC)

The chemopreventive effects of SFN and PEITC are well-established and attributed to their potent induction of the Nrf2 pathway, similar to what is proposed for cheirolin. In addition to Nrf2 activation, SFN and PEITC have been shown to exert their anticancer effects through various other mechanisms, including:

  • Induction of Apoptosis: Triggering programmed cell death in cancerous cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells.

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.

  • Anti-inflammatory Effects: Modulating inflammatory pathways that can promote cancer development.

cluster_ITCs Isothiocyanates (SFN, PEITC) cluster_Mechanisms Mechanisms of Action SFN Sulforaphane (SFN) Nrf2 Nrf2 Activation SFN->Nrf2 Apoptosis Induction of Apoptosis SFN->Apoptosis CellCycle Cell Cycle Arrest SFN->CellCycle Angiogenesis Inhibition of Angiogenesis SFN->Angiogenesis Inflammation Anti-inflammatory Effects SFN->Inflammation PEITC Phenethyl Isothiocyanate (PEITC) PEITC->Nrf2 PEITC->Apoptosis PEITC->CellCycle PEITC->Angiogenesis PEITC->Inflammation Cancer_Prevention Cancer Prevention Nrf2->Cancer_Prevention Apoptosis->Cancer_Prevention CellCycle->Cancer_Prevention Angiogenesis->Cancer_Prevention Inflammation->Cancer_Prevention

Caption: Multiple mechanisms of action for SFN and PEITC in chemoprevention.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo chemoprevention studies with isothiocyanates.

General Animal Model for Carcinogenesis

A common approach involves the use of chemical carcinogens to induce tumor formation in rodents.

  • Animal Selection: Typically, mouse strains susceptible to specific carcinogens (e.g., A/J mice for lung cancer) or rat strains (e.g., Sprague-Dawley or F344 for mammary and colon cancer) are used.

  • Carcinogen Administration: A specific carcinogen, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) for mammary cancer, azoxymethane (B1215336) (AOM) for colon cancer, or N-nitrosomethylbenzylamine (NNK) for lung cancer, is administered to the animals.

  • Test Agent Administration: The chemopreventive agent (e.g., SFN or PEITC) is typically administered in the diet or via oral gavage. The administration can occur before, during, or after carcinogen exposure to evaluate its effects on initiation, promotion, and progression of cancer.

  • Monitoring: Animals are monitored regularly for tumor development, body weight changes, and any signs of toxicity.

  • Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are counted, measured, and histologically examined.

start Start animal_selection Animal Selection start->animal_selection carcinogen Carcinogen Administration animal_selection->carcinogen treatment_group Treatment Group: + Chemopreventive Agent carcinogen->treatment_group control_group Control Group: Vehicle carcinogen->control_group monitoring Monitoring (Tumor Development, Body Weight) treatment_group->monitoring control_group->monitoring endpoint Endpoint Analysis (Tumor Incidence & Multiplicity) monitoring->endpoint end End endpoint->end

Caption: General workflow for an in vivo chemoprevention study.

Conclusion and Future Directions

While this compound and its hydrolysis product cheirolin show promise in vitro as potent Nrf2 activators, there is a clear and critical need for in vivo studies to validate their chemopreventive effects. The extensive research on Sulforaphane and Phenethyl Isothiocyanate provides a solid framework and valuable benchmarks for designing and evaluating future in vivo experiments with this compound.

Future research should prioritize:

  • In vivo efficacy studies: Conducting well-designed animal studies to determine the impact of this compound and cheirolin on tumor incidence and multiplicity in various cancer models.

  • Pharmacokinetic and bioavailability studies: Understanding the absorption, distribution, metabolism, and excretion of this compound and cheirolin to establish effective dosing regimens.

  • Mechanism of action studies in vivo: Confirming the activation of the Nrf2 pathway and exploring other potential anticancer mechanisms in a whole-animal context.

By addressing these research gaps, the scientific community can fully elucidate the potential of this compound as a novel chemopreventive agent and pave the way for its potential translation into clinical applications.

References

Comparison Guide: Correlating Glucocheirolin Content with the Biological Activity of Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of plant extracts based on their glucocheirolin (B91262) content and corresponding biological activities. Intact glucosinolates, such as this compound, are typically biologically inactive.[1] Upon plant tissue damage, the enzyme myrosinase hydrolyzes them into biologically active compounds, primarily isothiocyanates.[1][2] this compound is converted to the isothiocyanate cheirolin (B1668576) (3-methylsulfonylpropyl isothiocyanate), which is largely responsible for the extract's bioactivity, including anticancer and anti-inflammatory effects.[3][4] Therefore, quantifying this compound is a key indicator of the potential therapeutic efficacy of a plant extract.[2]

Data Presentation: this compound Content and Cytotoxic Activity

The following tables summarize the this compound content found in various plants and the cytotoxic activity of extracts containing a profile of glucosinolates, including this compound and its derivatives. A direct quantitative correlation often depends on the complete profile of glucosinolates and their synergistic effects.

Table 1: Plants Containing this compound

Plant SpeciesCommon NameThis compound Presence/ContentReference
Erysimum spp.WallflowerIdentified as a major glucosinolate[5]
Brassica oleraceaBroccoli, CauliflowerPresent, concentration varies with plant maturity[5][6]
Brassica rapaTurnipDetected[6]
Armoracia rusticanaHorseradishDetected[6]
Brassica napusSwede, RapeseedDetected[6]

Table 2: Comparative Cytotoxicity of High-Glucosinolate Brassica rapa Extracts

The following data is derived from studies on high-glucosinolate (HGSL) doubled haploid lines (DHLs) of Brassica rapa, which contain a complex profile of glucosinolates that are hydrolyzed to active isothiocyanates, including derivatives related to this compound.

ExtractCell Line (Colorectal Cancer)AssayIC50 (µg/mL) after 72hKey Bioactive Products
Parental Control (PC)HCT116MTT> 400Standard ITC profile
HGSL DHL014 HCT116MTT180.1 ± 10.2High levels of various ITCs
Parental Control (PC)SW480MTT> 400Standard ITC profile
HGSL DHL014 SW480MTT224.2 ± 11.5High levels of various ITCs
Parental Control (PC)HT-29MTT> 400Standard ITC profile
HGSL DHL014 HT-29MTT235.4 ± 12.1High levels of various ITCs

Data adapted from a study on the anticancer effects of high-glucosinolate Brassica rapa lines.[7] The extracts contain a mixture of isothiocyanates derived from multiple glucosinolates.

Experimental Protocols

Detailed methodologies for quantifying this compound and assessing the biological activity of the corresponding extracts are crucial for reproducible and comparable results.

Protocol 1: Extraction and Quantification of this compound via HPLC

This method outlines the extraction of intact glucosinolates from plant material and their analysis using High-Pressure Liquid Chromatography (HPLC).

1. Sample Preparation:

  • Freeze-dry fresh plant material to halt enzymatic activity.

  • Grind the lyophilized tissue into a fine powder.[8]

2. Extraction:

  • Add 70% methanol (B129727) (MeOH) at a high temperature to the powdered sample to extract glucosinolates and simultaneously inactivate myrosinase.[2] Alternatively, cold methanol extraction can be used as a safer and effective method.[8][9]

  • Vortex the mixture and incubate.

  • Centrifuge the sample and collect the supernatant containing the glucosinolate extract.[9]

3. Purification:

  • Load the supernatant onto an ion-exchange column (e.g., DEAE-Sephadex).[2]

  • Wash the column with 70% MeOH to remove impurities, followed by water and a sodium acetate (B1210297) buffer.[2]

  • Add purified sulfatase solution to the column and incubate overnight at room temperature. This enzyme cleaves the sulfate (B86663) group from the glucosinolates, yielding desulfoglucosinolates, which are necessary for HPLC analysis.[2]

4. HPLC Analysis:

  • Elute the desulfoglucosinolates from the column with ultrapure water.[2]

  • Analyze the eluate using a reversed-phase C18 HPLC column.[2]

  • Use a water-acetonitrile gradient for separation.[2]

  • Detect and quantify the desulfoglucosinolates at 229 nm using a UV or photodiode array (PDA) detector.[2]

  • Identification of this compound is based on comparison with the retention time of a commercial standard. Quantification is calculated based on a standard curve (e.g., from sinigrin) and established response factors.[2]

G cluster_prep Sample Preparation cluster_extract Extraction & Purification cluster_analysis Analysis start Plant Material freeze_dry Freeze-Drying start->freeze_dry grind Grinding to Fine Powder freeze_dry->grind extraction Extraction with Hot 70% Methanol grind->extraction purification Ion-Exchange Column Purification extraction->purification desulfation On-Column Desulfation with Sulfatase purification->desulfation elution Elution of Desulfoglucosinolates desulfation->elution hplc HPLC Separation (C18 Column) elution->hplc detection UV Detection (229 nm) hplc->detection quantification Quantification vs. Standards detection->quantification

Caption: Workflow for this compound Quantification.

Protocol 2: Assessment of Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effect (e.g., IC50 value).[10][11]

1. Cell Culture and Seeding:

  • Culture a relevant cancer cell line (e.g., HCT116, MCF-7) in an appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Seed the cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[10]

2. Treatment with Plant Extract:

  • Prepare serial dilutions of the plant extract in the cell culture medium.

  • Replace the existing medium in the 96-well plate with the medium containing different concentrations of the extract. Include a vehicle control (e.g., DMSO) and an untreated control.[12]

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[13]

3. MTT Assay:

  • After incubation, add a sterile MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) precipitate.[11]

  • Remove the MTT-containing medium.

  • Add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]

4. Data Acquisition:

  • Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of approximately 540-570 nm.[11]

  • Calculate cell viability as a percentage relative to the untreated control.

  • Determine the IC50 value (the concentration of the extract that inhibits 50% of cell growth) by plotting a dose-response curve.[12]

G start Seed Cancer Cells in 96-Well Plate incubate1 Incubate for 24h (Cell Attachment) start->incubate1 treat Treat with Plant Extract (Serial Dilutions) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate Cell Viability & IC50 read->analyze G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cheirolin Cheirolin (ITC) keap1_nrf2 Keap1-Nrf2 Complex cheirolin->keap1_nrf2 Inhibits nrf2_free Nrf2 keap1_nrf2->nrf2_free Releases degradation Proteasomal Degradation keap1_nrf2->degradation nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to genes Transcription of Cytoprotective Genes (HO-1, GCLC, NQO1) are->genes Activates

References

A Comparative Guide to the Bioavailability of Glucocheirolin from Different Brassica Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioavailability of Glucocheirolin, a naturally occurring glucosinolate found in various Brassica species. This compound is a precursor to the isothiocyanate cheirolin (B1668576), a compound of interest for its potential health benefits, including the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. Understanding the bioavailability of this compound from different dietary sources is crucial for the development of functional foods and novel therapeutic agents.

Quantitative Data on this compound Content in Brassica Species

The concentration of this compound can vary significantly among different Brassica species and even between cultivars of the same species. This variation directly impacts the potential bioavailability of its active metabolite, cheirolin. The following table summarizes the reported this compound content in several Brassica species.

Brassica SpeciesCultivar/VarietyPlant PartThis compound Content (µmol/kg DW)Reference
Brassica rapa ssp. pekinensisVarious accessionsLeaf laminaDetected, variable[1]
Brassica rapa ssp. chinensisBRA77/72, Lu ling gaogengbai, 9041, Wuyueman, RP-75, DH-10LeafHigh content[2]
Eruca vesicaria subsp. sativaArugulaBaby leafy greensNewly identified[3]
Brassica oleracea var. acephalaRed KaleBaby leafy greensNewly identified[3]
Erysimum corinthiumNot specifiedSeedsMajor compound[4]

Note: Direct comparative studies on the bioavailability of this compound from these sources are limited. The bioavailability is influenced by several factors, including the activity of the enzyme myrosinase, food processing methods, and individual gut microbiota composition.[5][6][7][8][9]

Experimental Protocols

Extraction of this compound from Brassica Samples

A common method for extracting glucosinolates like this compound from plant material involves the following steps to ensure the inactivation of myrosinase, the enzyme that hydrolyzes glucosinolates.

  • Sample Preparation: Fresh plant material is freeze-dried to preserve the chemical integrity of the compounds. The freeze-dried material is then ground into a fine powder.

  • Enzyme Inactivation: A crucial step is the inactivation of myrosinase to prevent the breakdown of this compound during extraction. This is typically achieved by treating the powdered sample with hot solvents.

  • Extraction: The powdered sample is extracted with a solution of 70-80% methanol (B129727) in water at a temperature of 70-80°C for a defined period (e.g., 20 minutes). This process is often followed by sonication to enhance extraction efficiency.

  • Purification: The resulting extract is centrifuged to remove solid plant debris. The supernatant, containing the extracted glucosinolates, can be further purified using techniques like solid-phase extraction (SPE) with an ion-exchange column.

Quantification of this compound by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound.

  • Chromatographic Separation: The purified extract is injected into a UPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). A gradient elution program with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid, is used to separate the different glucosinolates.

  • Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer. This compound is identified and quantified based on its specific mass-to-charge ratio (m/z) and its characteristic fragmentation pattern in multiple reaction monitoring (MRM) mode.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a known concentration of a certified reference standard.

In Vivo Bioavailability Assessment (General Protocol)

While specific data for this compound is scarce, a general approach to assess the bioavailability of its breakdown product, cheirolin, in human or animal models would involve the following:

  • Study Design: A crossover study design is often employed where subjects consume a standardized amount of a Brassica vegetable or an extract. A washout period is included between interventions.

  • Sample Collection: Blood and urine samples are collected at various time points before and after consumption.

  • Metabolite Analysis: The concentration of cheirolin and its metabolites (e.g., N-acetylcysteine conjugates) in the collected plasma and urine samples is quantified using LC-MS/MS.[5]

  • Pharmacokinetic Analysis: The data is used to determine key pharmacokinetic parameters such as the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the curve (AUC), which reflects the total amount of the compound absorbed.

Visualizations

Below are diagrams illustrating the experimental workflow for a comparative bioavailability study and the signaling pathway activated by cheirolin.

G cluster_0 Plant Material Selection cluster_1 This compound Extraction & Quantification cluster_2 In Vivo Bioavailability Study cluster_3 Data Comparison & Analysis P1 Brassica Species A E1 Freeze-drying & Grinding P1->E1 P2 Brassica Species B P2->E1 P3 Brassica Species C P3->E1 E2 Hot Methanol Extraction (Myrosinase Inactivation) E1->E2 E3 UPLC-MS/MS Analysis E2->E3 E4 Quantify this compound Content E3->E4 C1 Compare this compound Content E4->C1 B1 Human/Animal Subjects (Crossover Design) B2 Consumption of Standardized Brassica Meal B1->B2 B3 Blood & Urine Sample Collection (Time-course) B2->B3 B4 LC-MS/MS Analysis of Cheirolin & Metabolites B3->B4 B5 Pharmacokinetic Analysis (AUC, Cmax, Tmax) B4->B5 C2 Compare Cheirolin Bioavailability B5->C2 C3 Publish Comparison Guide C1->C3 C2->C3

Caption: Experimental workflow for the comparative study of this compound bioavailability.

G cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus Cheirolin Cheirolin (from this compound hydrolysis) Keap1 Keap1 Cheirolin->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds & promotes ubiquitination Ub Ubiquitin Nrf2->Ub ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasome Proteasomal Degradation Ub->Proteasome degradation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, GCLC) ARE->Genes activates transcription

References

Safety Operating Guide

Proper Disposal of Glucocheirolin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of glucocheirolin (B91262), a glucosinolate compound utilized in various research and development applications. While this compound itself is not classified as a hazardous substance, adherence to proper disposal protocols is essential to maintain a safe laboratory environment.

Waste Characterization and Segregation

The initial and most critical step in the proper disposal of this compound is the accurate characterization of the waste stream. The appropriate disposal method is contingent on whether the this compound is in a pure form, an aqueous solution, or mixed with other chemical substances.

  • Pure this compound and Aqueous Solutions: Waste consisting of pure this compound or this compound dissolved in water is considered non-hazardous.[1]

  • Mixtures: If this compound has been mixed with other chemicals, the entire mixture must be treated as hazardous waste, with the disposal procedure dictated by the most hazardous component in the mixture.[1] Always consult the Safety Data Sheet (SDS) for all constituents of the waste mixture.

Personal Protective Equipment (PPE)

Prior to handling any chemical waste, it is imperative to don the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

  • Standard Laboratory Attire: A lab coat, safety glasses with side shields, and chemical-resistant gloves are mandatory.

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, especially when handling solid this compound or its breakdown products like isothiocyanates, a NIOSH/MSHA approved respirator should be used.[2][3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Disposal Procedures for this compound Waste

The following table summarizes the recommended disposal procedures for different forms of this compound waste.

Waste TypeHazard ClassificationRecommended Disposal Procedure
Solid, Pure this compound Non-HazardousMay be disposed of in the regular laboratory trash, provided it is securely packaged to prevent dust formation.[1]
Aqueous Solutions of this compound Non-HazardousMay be poured down the sanitary sewer drain with copious amounts of water to ensure dilution.[1]
This compound Mixed with Solvents Dependent on SolventMust be disposed of in accordance with the disposal requirements for the specific solvent. Collect in a designated, properly labeled hazardous waste container.[4][5][6]
This compound Mixed with Other Chemicals Dependent on Mixture ComponentsThe disposal method is determined by the most hazardous component of the mixture.[1] Segregate and dispose of as hazardous waste.
Empty this compound Containers Non-Hazardous (after rinsing)Triple-rinse the container with water. The rinsate can be disposed of down the drain.[1] The clean container can then be discarded in the regular trash or recycled.[1]

Emergency Procedures for Spills

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[4][5]

  • Contain the Spill: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal, avoiding dust generation.[3][5][7] For liquid spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or dry sand, and place it into a designated waste container.[8]

  • Clean the Area: After the bulk of the spill has been removed, clean the affected area.[2]

  • Personal Decontamination: If skin contact occurs, wash the affected area thoroughly with soap and water.[1][4] In case of eye contact, rinse cautiously with water for several minutes.[1][8]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

glucocheirolin_disposal_workflow start Start: this compound Waste Generated waste_characterization Characterize Waste Stream start->waste_characterization is_mixed Is the waste mixed with other chemicals? waste_characterization->is_mixed pure_form Pure this compound or Aqueous Solution is_mixed->pure_form No mixed_waste Mixed with Other Chemicals is_mixed->mixed_waste Yes solid_or_liquid Solid or Aqueous Solution? pure_form->solid_or_liquid identify_hazard Identify the most hazardous component in the mixture. mixed_waste->identify_hazard solid_waste Solid this compound solid_or_liquid->solid_waste Solid aqueous_solution Aqueous Solution solid_or_liquid->aqueous_solution Aqueous dispose_trash Package securely and dispose in regular lab trash. solid_waste->dispose_trash dispose_drain Dispose down the drain with copious amounts of water. aqueous_solution->dispose_drain end End: Waste Disposed dispose_trash->end dispose_drain->end hazardous_waste Dispose of as hazardous waste according to institutional guidelines. identify_hazard->hazardous_waste hazardous_waste->end

This compound Disposal Workflow

It is crucial to consult your institution's specific waste disposal guidelines and local regulations, as they may have additional requirements.[7][9] By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound waste, fostering a secure and environmentally responsible laboratory setting.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Glucocheirolin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Glucocheirolin. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.

While this compound itself is not classified as a hazardous substance, it is critical to handle it with care, as with any chemical substance in a laboratory setting. The primary concern is its potential to cause an allergic skin reaction. Furthermore, like other glucosinolates, it can break down into isothiocyanates, which can be more hazardous. Therefore, the following procedures are designed to minimize exposure and prevent degradation.

Personal Protective Equipment (PPE) for Handling this compound

A risk assessment should always be conducted before handling any chemical. For this compound, the following PPE is mandatory to prevent skin and eye contact, and inhalation of any dust particles.

PPE CategoryMinimum RequirementSpecifications
Hand Protection Nitrile or Neoprene GlovesSingle-use, disposable. Check for tears or holes before use.
Eye Protection Safety Glasses with Side ShieldsMust meet ANSI Z87.1 standards.
Body Protection Laboratory CoatFully buttoned, long-sleeved.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.Use a NIOSH-approved N95 respirator if weighing out large quantities or if there is a risk of generating dust.

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound will ensure safety and minimize the risk of contamination or degradation.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store this compound in a tightly sealed container in a freezer at or below -15°C[1]. The storage area should be dry and dark[1].

  • Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any hazard warnings.

Handling and Use
  • Designated Area: All handling of solid this compound should be performed in a designated area, such as a chemical fume hood or a specific benchtop area with good ventilation.

  • Weighing:

    • To minimize dust inhalation, weigh this compound in a fume hood or a balance enclosure.

    • Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust clouds.

  • Solution Preparation:

    • When dissolving this compound, add the solid to the solvent slowly to avoid splashing.

    • If using a vortex or sonicator, ensure the container is securely capped.

  • Experimental Use:

    • Always wear the prescribed PPE when handling solutions containing this compound.

    • Avoid direct contact with skin and eyes.

    • Work in a well-ventilated area.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

Waste Segregation and Collection
  • Solid Waste:

    • Uncontaminated solid this compound can be disposed of as non-hazardous laboratory waste, in accordance with institutional guidelines.

    • Contaminated materials (e.g., weighing paper, gloves, pipette tips) that have come into contact with this compound should be collected in a designated, labeled waste container.

  • Liquid Waste:

    • Aqueous solutions of pure this compound can typically be disposed of down the sanitary sewer with copious amounts of water, subject to local regulations[2].

    • If this compound is mixed with other hazardous chemicals, the entire mixture must be treated as hazardous waste, following the disposal guidelines for the most hazardous component[2].

    • Never dispose of organic solvent solutions down the drain. Collect them in a designated hazardous waste container.

  • Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent (e.g., water for aqueous solutions) three times.

    • The rinsate should be collected and disposed of as liquid waste.

    • Deface the label on the empty container before disposing of it in the appropriate recycling or trash receptacle.

Visualizing the Workflow

The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.

Handling_Workflow cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Post-Experiment Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store at <= -15°C in a dry, dark place Inspect->Store Don_PPE Don Personal Protective Equipment Store->Don_PPE Weigh Weigh in Ventilated Area Don_PPE->Weigh Prepare_Solution Prepare Solution Weigh->Prepare_Solution Experiment Perform Experiment Prepare_Solution->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Disposal_Workflow Waste_Generated Waste Generated Is_Mixed Mixed with Hazardous Chemical? Waste_Generated->Is_Mixed Solid_Waste Solid Waste? Is_Mixed->Solid_Waste No Hazardous_Waste Dispose as Hazardous Waste Is_Mixed->Hazardous_Waste Yes Aqueous_Solution Aqueous Solution? Solid_Waste->Aqueous_Solution No Non_Hazardous_Solid Dispose as Non-Hazardous Solid Waste Solid_Waste->Non_Hazardous_Solid Yes Sewer_Disposal Dispose Down Sanitary Sewer with Copious Water Aqueous_Solution->Sewer_Disposal Yes Organic_Solvent_Waste Collect as Organic Solvent Waste Aqueous_Solution->Organic_Solvent_Waste No

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。